molecular formula C46H54O13 B15557569 Rediocide C

Rediocide C

Cat. No.: B15557569
M. Wt: 814.9 g/mol
InChI Key: ZDIWBBJUVBDSOV-WBRBFCHPSA-N
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Description

Rediocide C is a useful research compound. Its molecular formula is C46H54O13 and its molecular weight is 814.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C46H54O13

Molecular Weight

814.9 g/mol

IUPAC Name

[(1R,2S,3S,5R,6S,7S,8R,10S,11S,16Z,18R,19S,22R,24R,25S,26R,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate

InChI

InChI=1S/C46H54O13/c1-24-21-32-43(52)35(24)55-33(48)18-12-11-17-31(54-39(49)27-13-7-5-8-14-27)30-20-19-28(25(30)2)22-41(4,51)45(53)36-26(3)44(32)34(37-42(23-47,56-37)40(43)50)38(45)58-46(57-36,59-44)29-15-9-6-10-16-29/h5-18,24-26,28,30-32,34-38,40,47,50-53H,19-23H2,1-4H3/b17-11-,18-12?/t24-,25-,26+,28+,30-,31+,32+,34-,35-,36-,37-,38+,40+,41+,42-,43+,44-,45-,46?/m0/s1

InChI Key

ZDIWBBJUVBDSOV-WBRBFCHPSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Rediocide C: A Diterpenoid with Antimycobacterial and Acaricidal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

IdentifierValue
IUPAC Name [(14Z,16Z)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.1¹⁹,²².0¹,⁸.0²,²⁶.0³,⁵.0⁷,¹¹.0²⁵,³⁰]tritriaconta-14,16-dien-18-yl] benzoate
CAS Number 677277-98-4

Abstract

Rediocide C is a daphnane-type diterpenoid isolated from the roots of Trigonostemon reidioides.[1] This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its chemical identity, biological activities, and potential mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, drug discovery, and development. While specific mechanistic details for this compound are limited, this guide also incorporates relevant information from studies on closely related daphnane (B1241135) diterpenoids to provide a broader context for its potential biological functions.

Biological Activity and Quantitative Data

This compound has demonstrated notable biological activity in two key areas: antimycobacterial and acaricidal. A summary of the quantitative data is presented below.

Biological ActivityTest OrganismParameterValueReference
Antimycobacterial Mycobacterium tuberculosisMIC3.84 µM[1]
Acaricidal Dermatophagoides pteronyssinus (house dust mite)LC₅₀5.59 µg/cm²

Potential Mechanisms of Action and Signaling Pathways

Detailed studies on the specific mechanism of action of this compound are currently limited in the public domain. However, based on the activities of other daphnane diterpenoids and the related compound Rediocide A, several potential pathways can be inferred.

Antimycobacterial Activity: The mechanism by which this compound exerts its antimycobacterial effect is not yet elucidated. However, other natural products with antimycobacterial properties have been shown to act through various mechanisms, including inhibition of cell wall synthesis, disruption of DNA replication, or inhibition of essential enzymes.[2][3] One potential target in Mycobacterium tuberculosis is the c-Myc protein, which has been shown to be a crucial regulator of the host macrophage's antimycobacterial response.[4][5][6] Inhibition of c-Myc can enhance the bactericidal activity of macrophages.

Acaricidal Activity: The precise target of this compound in mites is unknown. Many modern acaricides function by disrupting mitochondrial respiration or interfering with growth and development.[7] Some natural product-based agents have been shown to act as contact toxins that damage the mite's cuticle, leading to dehydration, or by causing mitochondrial dysfunction.[8]

Insights from Related Daphnane Diterpenoids:

Studies on other daphnane diterpenoids have revealed a range of biological activities and have implicated several signaling pathways:

  • Anticancer Activity: Many daphnane diterpenoids exhibit potent anticancer effects by inducing cell-cycle arrest and modulating key signaling pathways such as Akt, STAT3, and Src.

  • Anti-adipogenic Activity: Some daphnane diterpenoids have been shown to inhibit lipid accumulation by downregulating adipogenic transcription factors (PPARγ, C/EBPα, and SREBP-1) and lipogenic enzymes, while promoting lipid metabolism.[9][10]

  • Protein Kinase C (PKC) Activation: The daphnane diterpenoid yuanhuacine, for instance, is known to exert its biological effects through the activation of Protein Kinase C (PKC).[11]

Insights from Rediocide A:

Rediocide A, a closely related compound, has been studied more extensively and offers potential clues to the mechanisms that this compound might employ:

  • Immune Checkpoint Inhibition: Rediocide A has been shown to overcome tumor immuno-resistance to natural killer (NK) cells by down-regulating the expression of CD155. This suggests a potential role as an immune checkpoint inhibitor targeting the TIGIT/CD155 signaling pathway.[12][13]

The following diagram illustrates the potential signaling pathway influenced by Rediocide A, which may share similarities with this compound.

Rediocide_A_Signaling cluster_tumor Tumor Cell cluster_nk NK Cell Rediocide A Rediocide A CD155 CD155 Rediocide A->CD155 Down-regulates Tumor Cell Tumor Cell TIGIT TIGIT CD155->TIGIT Binds to Inhibitory Signal Inhibitory Signal TIGIT->Inhibitory Signal NK Cell NK Cell NK Cell Activation NK Cell Activation Inhibitory Signal->NK Cell Inhibits Tumor Cell Lysis Tumor Cell Lysis

Caption: Putative signaling pathway of Rediocide A.

Experimental Protocols

Detailed, step-by-step experimental protocols for the antimycobacterial and acaricidal assays performed on this compound are not available in the cited literature. However, the general methodologies employed are described below.

Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA):

This assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

  • Principle: The assay utilizes the Alamar Blue reagent, which is an indicator of cell viability. Metabolically active mycobacteria reduce the blue, non-fluorescent resazurin (B115843) to the pink, fluorescent resorufin. Inhibition of growth is detected by the absence of this color change.

  • General Procedure:

    • A serial dilution of this compound is prepared in a 96-well microplate.

    • A standardized inoculum of Mycobacterium tuberculosis is added to each well.

    • The plates are incubated under appropriate conditions for several days.

    • Alamar Blue solution is added to each well, and the plates are re-incubated.

    • The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.

The following diagram outlines the general workflow for the MABA.

MABA_Workflow A Prepare serial dilutions of this compound in 96-well plate B Add standardized M. tuberculosis inoculum A->B C Incubate plates B->C D Add Alamar Blue solution C->D E Re-incubate plates D->E F Read results (color change) E->F G Determine MIC F->G

Caption: General workflow of the MABA.

Acaricidal Activity Assay (Bioassay-guided fractionation):

The acaricidal activity of this compound against the house dust mite, Dermatophagoides pteronyssinus, was likely determined using a contact bioassay.

  • Principle: This method assesses the toxicity of a compound when it comes into direct contact with the target organism.

  • General Procedure:

    • Solutions of this compound at various concentrations are prepared.

    • A defined area of a substrate (e.g., filter paper or fabric) is treated with the test solution.

    • After the solvent evaporates, a known number of mites are introduced to the treated surface.

    • The setup is maintained under controlled conditions of temperature and humidity.

    • Mortality is assessed at specific time points.

    • The LC₅₀ (lethal concentration required to kill 50% of the test population) is calculated from the dose-response data.

The following diagram illustrates a probable workflow for the acaricidal bioassay.

Acaricidal_Assay_Workflow A Prepare this compound solutions of varying concentrations B Treat substrate (e.g., filter paper) with solutions A->B C Introduce D. pteronyssinus to treated substrate B->C D Incubate under controlled conditions C->D E Assess mite mortality at set time intervals D->E F Calculate LC50 value E->F

Caption: Probable workflow for the acaricidal bioassay.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antimycobacterial and acaricidal activities. While its precise mechanisms of action are yet to be fully elucidated, the broader family of daphnane diterpenoids exhibits a wide range of potent biological effects, suggesting that this compound may also interact with fundamental cellular pathways. Further research is warranted to:

  • Elucidate the specific molecular targets and signaling pathways modulated by this compound in both mycobacteria and mites.

  • Conduct comprehensive structure-activity relationship (SAR) studies to optimize its potency and selectivity.

  • Evaluate its in vivo efficacy and safety in relevant animal models.

This technical guide provides a foundation for future investigations into this compound and its potential as a lead compound for the development of new therapeutic agents.

References

The Natural Source of Rediocide C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Rediocide C, a daphnane (B1241135) diterpenoid naturally occurring in Trigonostemon reidioides. The document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on the extraction, purification, and biological context of this potent bioactive compound.

Introduction to Trigonostemon reidioides and its Bioactive Constituents

Trigonostemon reidioides (Kurz) Craib, a member of the Euphorbiaceae family, is a shrub native to Southeast Asia, including Thailand, Vietnam, Laos, and Cambodia.[1] Traditionally, various parts of the plant, particularly the roots, have been used in folk medicine to treat a range of ailments such as snakebites, food poisoning, asthma, and inflammatory conditions.[1][2][3] Phytochemical investigations have revealed that Trigonostemon reidioides is a rich source of structurally diverse and biologically active compounds, most notably daphnane-type diterpenoids.[4][5]

The daphnane diterpenoids are a major class of compounds isolated from this genus and are recognized for a variety of potent biological activities, including insecticidal, acaricidal, cytotoxic, and antiviral properties.[2][5] Among these, the "rediocides" are a specific series of daphnane diterpenoids that have garnered significant scientific interest. This compound, alongside its congeners Rediocide A, B, E, F, and G, has been successfully isolated from the roots of Trigonostemon reidioides.[6][7]

Quantitative Data on Rediocide Isolation

While specific yield data for this compound from Trigonostemon reidioides is not extensively detailed in the available literature, the isolation of its analogue, Rediocide A, provides a quantitative benchmark. The yield of Rediocide A has been reported to be approximately 0.75% of the initial crude methylene (B1212753) chloride extract from the plant's roots.[8] The yields of other rediocides, including this compound, are generally lower, as they are often described as minor analogues.

The following table summarizes the key compounds isolated from the roots of Trigonostemon reidioides, with a focus on the daphnane diterpenoids.

CompoundCompound TypePlant PartExtraction Solvent(s)Reported Biological ActivityReference
Rediocide ADaphnane DiterpenoidRootsMethanol, Methylene Chloride, Hexane (B92381)Insecticidal, Acaricidal, Anti-tumor[6][8][9]
This compound Daphnane Diterpenoid Roots Hexane Acaricidal [6]
Rediocide BDaphnane DiterpenoidRootsMethanolInsecticidal[7][10]
Rediocide EDaphnane DiterpenoidRootsHexaneAcaricidal[6]
Rediocide FDaphnane DiterpenoidRootsHexaneAcaricidal[6]
Rediocide GDaphnane DiterpenoidRootsNot SpecifiedCytotoxic[7]
Trigonoreidon BDiterpenoidRootsNot SpecifiedAnti-inflammatory[3]
TrigonostemonePhenanthrenoneRootsNot SpecifiedAntibacterial[2]
LotthanongineFlavonoidal Indole AlkaloidRootsNot SpecifiedNot Specified[2]

Experimental Protocols: Isolation and Purification of this compound

The following is a synthesized experimental protocol for the isolation and purification of this compound from the roots of Trigonostemon reidioides, based on methodologies reported for the isolation of daphnane diterpenoids from this plant.

Plant Material Collection and Preparation
  • Collection: The roots of Trigonostemon reidioides are collected and authenticated by a qualified botanist.

  • Preparation: The roots are washed, air-dried, and then ground into a fine powder.

Extraction
  • Solvent Extraction: The powdered root material is subjected to exhaustive extraction with n-hexane at room temperature. Alternatively, a sequential extraction with solvents of increasing polarity (e.g., hexane, methylene chloride, methanol) can be employed.

  • Concentration: The resulting hexane extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification
  • Initial Fractionation (Bioassay-Guided): The crude hexane extract is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions exhibiting acaricidal activity are pooled.

  • Sephadex LH-20 Chromatography: The active fractions are further purified by gel permeation chromatography on a Sephadex LH-20 column using a suitable solvent system (e.g., methanol) to remove pigments and other impurities.

  • High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by reversed-phase HPLC.

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient system of acetonitrile (B52724) and water is a common choice.

    • Detection: UV detection at an appropriate wavelength (e.g., 220 nm) is used to monitor the elution of compounds.

    • Fractions corresponding to the peak of this compound are collected and the solvent is evaporated.

Structure Elucidation

The structure of the isolated this compound is confirmed by spectroscopic methods, including:

  • Mass Spectrometry (MS): To determine the molecular weight and formula.

  • Nuclear Magnetic Resonance (NMR): 1H, 13C, and 2D NMR (COSY, HMQC, HMBC) experiments to elucidate the detailed chemical structure and stereochemistry.

G cluster_collection Plant Material Preparation cluster_extraction Extraction cluster_purification Purification Trigonostemon reidioides Roots Trigonostemon reidioides Roots Washing and Drying Washing and Drying Trigonostemon reidioides Roots->Washing and Drying Grinding Grinding Washing and Drying->Grinding Ground Root Powder Ground Root Powder Hexane Extraction Hexane Extraction Ground Root Powder->Hexane Extraction Concentration (Rotary Evaporation) Concentration (Rotary Evaporation) Hexane Extraction->Concentration (Rotary Evaporation) Crude Hexane Extract Crude Hexane Extract Concentration (Rotary Evaporation)->Crude Hexane Extract Silica Gel Column Chromatography Silica Gel Column Chromatography Crude Hexane Extract->Silica Gel Column Chromatography Bioactive Fractions Bioactive Fractions Silica Gel Column Chromatography->Bioactive Fractions Sephadex LH-20 Chromatography Sephadex LH-20 Chromatography Bioactive Fractions->Sephadex LH-20 Chromatography Partially Purified Fractions Partially Purified Fractions Sephadex LH-20 Chromatography->Partially Purified Fractions Reversed-Phase HPLC Reversed-Phase HPLC Partially Purified Fractions->Reversed-Phase HPLC Pure this compound Pure this compound Reversed-Phase HPLC->Pure this compound

Caption: Workflow for the isolation and purification of this compound.

Biological Activity and Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on the closely related Rediocide A provide valuable insights into the potential mechanisms of action for this class of compounds. Rediocide A has been shown to exhibit anti-tumor activity by overcoming the immuno-resistance of non-small cell lung cancer (NSCLC) to Natural Killer (NK) cells.[9][11] This is achieved through the down-regulation of the immune checkpoint protein CD155 (also known as the poliovirus receptor) on the surface of cancer cells.

The TIGIT/CD155 signaling pathway is a critical immune checkpoint. TIGIT, an inhibitory receptor expressed on NK cells and T cells, binds to CD155 on tumor cells, leading to the suppression of the anti-tumor immune response. By down-regulating CD155, Rediocide A effectively blocks this inhibitory signal, thereby enhancing NK cell-mediated cytotoxicity against cancer cells. Given the structural similarity, it is plausible that this compound may exert its biological effects through similar or related pathways.

G cluster_nk_cell NK Cell CD155 CD155 NK Cell Activation NK Cell Activation CD155->NK Cell Activation Inhibition TIGIT TIGIT TIGIT->CD155 Binds to (Inhibitory Signal) Rediocide_A Rediocide A Rediocide_A->CD155 Down-regulates

Caption: Proposed signaling pathway of Rediocide A in cancer immunotherapy.

References

A Technical Guide to the Putative Biosynthetic Pathway of Daphnane Diterpenoids in Trigonostemon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of daphnane (B1241135) diterpenoids in the plant genus Trigonostemon. Given the current state of research, the complete pathway in Trigonostemon has not been fully elucidated. Therefore, this document presents a putative pathway based on established knowledge of diterpenoid biosynthesis in the broader Euphorbiaceae family, to which Trigonostemon belongs. It also details the requisite experimental protocols for the elucidation and characterization of this pathway, intended to serve as a foundational resource for researchers in natural product biosynthesis and drug discovery.

Introduction to Daphnane Diterpenoids in Trigonostemon

The genus Trigonostemon, a member of the Euphorbiaceae family, is a rich source of structurally diverse and biologically active natural products.[1] Among these, daphnane diterpenoids are of significant interest due to their potent biological activities, including anti-HIV and cytotoxic effects.[2] These complex molecules are characterized by a 5/7/6 tricyclic ring system.[3] While numerous daphnane diterpenoids have been isolated from various Trigonostemon species, the genetic and enzymatic basis of their biosynthesis remains largely unexplored. Understanding this pathway is crucial for the potential biotechnological production of these valuable compounds.

Proposed Biosynthetic Pathway of Daphnane Diterpenoids

The biosynthesis of daphnane diterpenoids in Trigonostemon is hypothesized to follow the general pathway established for related compounds in the Euphorbiaceae family. This pathway originates from the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP), and proceeds through the key intermediate, casbene (B1241624). The subsequent steps involve a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (CYPs) to form the characteristic daphnane skeleton and its various oxygenated derivatives.

Upstream Pathway: Formation of GGPP

Diterpenoid biosynthesis begins with the formation of the C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), through the methylerythritol phosphate (B84403) (MEP) pathway located in the plastids.[4] Geranylgeranyl diphosphate synthase (GGPPS) then catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to yield the C20 compound, GGPP.[5]

Core Pathway: From GGPP to the Daphnane Skeleton

The core of the daphnane biosynthetic pathway is proposed to involve the following key enzymatic steps:

  • Casbene Synthase (CS): This enzyme catalyzes the cyclization of the linear GGPP to form the macrocyclic diterpene, casbene. Casbene is a well-established precursor for a wide range of diterpenoids in the Euphorbiaceae family.[6]

  • Cytochrome P450 Monooxygenases (CYPs): A series of oxidation reactions, catalyzed by specific CYPs, are required to convert casbene into the more complex tigliane (B1223011) and subsequently the daphnane skeletons. These modifications likely include hydroxylations, epoxidations, and rearrangements of the casbene core.[6] The specific CYPs involved in the biosynthesis of daphnane diterpenoids in Trigonostemon are yet to be identified.

The proposed pathway is visualized in the following diagram:

Daphnane Diterpenoid Biosynthetic Pathway cluster_upstream Upstream Pathway (Plastid) cluster_core Core Pathway IPP Isopentenyl Diphosphate (IPP) GGPP Geranylgeranyl Diphosphate (GGPP) IPP->GGPP DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GGPP Casbene Casbene GGPP->Casbene Casbene Synthase (CS) Tigliane Tigliane Intermediate Casbene->Tigliane Cytochrome P450s (CYPs) Daphnane Daphnane Skeleton Tigliane->Daphnane CYPs Diversified_Daphnanes Diversified Daphnane Diterpenoids Daphnane->Diversified_Daphnanes Tailoring Enzymes (e.g., CYPs, Acyltransferases)

A putative biosynthetic pathway for daphnane diterpenoids in Trigonostemon.

Experimental Protocols for Pathway Elucidation

The elucidation of the daphnane diterpenoid biosynthetic pathway in Trigonostemon requires a multi-faceted approach combining transcriptomics, gene cloning, heterologous expression, and in vitro enzymatic assays.

Identification of Candidate Genes

A common and effective strategy for identifying candidate genes is through transcriptome analysis of different tissues of a Trigonostemon species known to produce daphnane diterpenoids.

Experimental Workflow:

  • Plant Material: Collect various tissues (e.g., leaves, stems, roots) from a Trigonostemon species of interest.

  • RNA Extraction and Sequencing: Extract total RNA from each tissue and perform high-throughput RNA sequencing (RNA-Seq).

  • Transcriptome Assembly and Annotation: Assemble the transcriptome de novo and annotate the resulting transcripts by sequence homology to known terpene synthase and cytochrome P450 genes from other plant species.

  • Differential Gene Expression Analysis: Compare the expression levels of candidate genes across different tissues to identify those that are highly expressed in tissues where daphnane diterpenoids accumulate. Genes co-expressed with a putative casbene synthase are strong candidates for downstream pathway enzymes.[4]

Gene Discovery Workflow PlantTissues Trigonostemon Tissues (Leaves, Stems, Roots) RNA_Extraction Total RNA Extraction PlantTissues->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Assembly De Novo Transcriptome Assembly RNA_Seq->Assembly Annotation Functional Annotation Assembly->Annotation DEG_Analysis Differential Gene Expression Analysis Annotation->DEG_Analysis Candidate_Genes Candidate Genes (CS, CYPs) DEG_Analysis->Candidate_Genes

A workflow for the identification of candidate biosynthetic genes.
Functional Characterization of Candidate Enzymes

Once candidate genes are identified, their functions need to be validated through heterologous expression and in vitro enzyme assays.

3.2.1. Heterologous Expression of Terpene Synthases and CYPs

  • Protocol:

    • Gene Cloning: Amplify the full-length coding sequences of the candidate genes from cDNA and clone them into appropriate expression vectors (e.g., pET vectors for E. coli or pYES vectors for yeast).

    • Transformation: Transform the expression constructs into a suitable heterologous host, such as Escherichia coli or Saccharomyces cerevisiae.

    • Protein Expression: Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

    • Protein Extraction: Lyse the cells and prepare a crude protein extract or purify the recombinant protein using affinity chromatography.

3.2.2. In Vitro Enzyme Assays

  • Casbene Synthase Assay:

    • Reaction Mixture: Prepare a reaction mixture containing the recombinant casbene synthase, the substrate GGPP, and necessary cofactors (e.g., MgCl₂).

    • Incubation: Incubate the reaction at an optimal temperature for a defined period.

    • Product Extraction: Extract the reaction products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

    • Product Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify casbene.[7]

  • Cytochrome P450 Assay:

    • Reaction System: Reconstitute the activity of the recombinant CYP in vitro by providing a cytochrome P450 reductase (CPR) and a source of electrons (NADPH). Microsomal preparations from the heterologous host expressing the CYP are often used.

    • Substrate Feeding: Add the substrate (e.g., casbene) to the reaction mixture.

    • Incubation and Extraction: Incubate the reaction and subsequently extract the products.

    • Product Analysis: Analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS to identify oxidized derivatives of the substrate.[8][9]

Enzyme Characterization Workflow Candidate_Gene Candidate Gene Cloning Cloning into Expression Vector Candidate_Gene->Cloning Expression Heterologous Expression (E. coli or Yeast) Cloning->Expression Protein_Extraction Protein Extraction Expression->Protein_Extraction Enzyme_Assay In Vitro Enzyme Assay Protein_Extraction->Enzyme_Assay Product_Analysis Product Analysis (GC-MS or LC-MS) Enzyme_Assay->Product_Analysis Function_Confirmed Enzyme Function Confirmed Product_Analysis->Function_Confirmed

A generalized workflow for the functional characterization of biosynthetic enzymes.

Quantitative Data Presentation

While specific quantitative data for the daphnane diterpenoid biosynthetic pathway in Trigonostemon is not yet available, the following tables provide examples of the types of data that would be generated through the experimental protocols described above. The values presented are hypothetical or based on data from related studies in other Euphorbiaceae species for illustrative purposes.

Table 1: Hypothetical Gene Expression Levels in Trigonostemon sp.

Gene CandidateTissueRelative Expression Level (TPM)
TsGGPPS1Leaf150.5
Stem250.2
Root80.1
TsCS1Leaf50.3
Stem450.8
Root35.7
TsCYP1Leaf45.1
Stem430.5
Root30.2
TsCYP2Leaf20.7
Stem380.1
Root15.9

TPM: Transcripts Per Million

Table 2: Illustrative Enzyme Kinetic Parameters

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Trigonostemon Casbene Synthase (putative)GGPP5.20.81.5 x 105
Trigonostemon CYP1 (putative)Casbene12.50.151.2 x 104
Trigonostemon CYP2 (putative)Oxidized Casbene Intermediate8.90.212.4 x 104

Table 3: Example of Daphnane Diterpenoid Accumulation in Trigonostemon sp.

CompoundTissueConcentration (µg/g dry weight)
Daphnane Diterpenoid ALeaf15.2
Stem120.5
Root5.8
Daphnane Diterpenoid BLeaf8.9
Stem85.3
Root2.1

Conclusion and Future Directions

The elucidation of the biosynthetic pathway of daphnane diterpenoids in Trigonostemon represents a significant challenge and a promising avenue of research. The proposed pathway and experimental workflows outlined in this guide provide a strategic framework for tackling this challenge. Future research should focus on the systematic identification and functional characterization of the casbene synthase and the specific cytochrome P450s involved in the intricate oxidative modifications that lead to the diverse array of daphnane diterpenoids found in this genus. A thorough understanding of this pathway will not only contribute to our fundamental knowledge of plant specialized metabolism but also pave the way for the metabolic engineering and sustainable production of these medicinally important compounds. The discovery of novel enzymes from Trigonostemon could also provide new biocatalysts for synthetic biology applications.

References

Rediocide C solubility in DMSO, ethanol, and water

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of Rediocide C in DMSO, Ethanol, and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a diterpenoid natural product isolated from the plant Trigonostemon reidioides. As with many complex natural products, understanding its physicochemical properties, particularly its solubility, is a critical first step in preclinical and pharmaceutical development. Poor solubility can significantly hinder in vitro assay reliability and present challenges for formulation and in vivo bioavailability.[1][2] While specific quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly available literature, this guide provides a comprehensive framework for its experimental determination.

This document outlines standard methodologies for assessing both thermodynamic and kinetic solubility in dimethyl sulfoxide (B87167) (DMSO), ethanol, and water. Furthermore, it provides context for the compound's potential biological activity by illustrating a key signaling pathway targeted by the closely related compound, Rediocide A. Research on Rediocide A has utilized DMSO as a solvent for preparing stock solutions for biological assays, suggesting its utility for this class of compounds.[3]

Data Presentation: Solubility of this compound

The following table provides a structured template for recording experimentally determined solubility data for this compound. Populating this table will allow for a clear and direct comparison of the compound's solubility characteristics across different solvents and conditions.

SolventTemperature (°C)MethodSolubility (mg/mL)Solubility (µM)Observations
DMSO 25Thermodynamic
37Thermodynamic
25Kinetic
Ethanol 25Thermodynamic
37Thermodynamic
25Kinetic
Water 25Thermodynamic
37Thermodynamic
25Kinetic
PBS (pH 7.4) 25Thermodynamic
37Thermodynamic
25Kinetic

Note: The molecular weight of this compound is 814.9 g/mol .[4]

Experimental Protocols

Two primary types of solubility are relevant in drug discovery: thermodynamic and kinetic.[2] Thermodynamic solubility represents the true equilibrium solubility of a compound, while kinetic solubility is a measure of how readily a compound precipitates from a supersaturated solution, often generated by diluting a DMSO stock solution into an aqueous medium.[2][5][6]

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for measuring equilibrium solubility and is crucial for formulation development.[7][8][9]

Objective: To determine the saturation concentration of this compound in a solvent at equilibrium.

Materials:

  • This compound (solid powder)

  • DMSO (anhydrous, analytical grade)

  • Ethanol (200 proof, USP grade)

  • Deionized water (or buffer of choice, e.g., PBS pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Microcentrifuge

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other chemically resistant membrane)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) with UV detector or Mass Spectrometer (LC-MS)

Methodology:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the desired solvent (DMSO, ethanol, or water/buffer) to the vial.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[7][8] Visual inspection should confirm the presence of undissolved solid.

  • Phase Separation: After equilibration, allow the vials to stand briefly to let the solid settle. To separate the saturated solution from the excess solid, either:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).

    • Filtration: Carefully draw the supernatant using a syringe and pass it through a chemically resistant syringe filter (e.g., 0.22 µm PTFE). This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Dilute the filtered supernatant (saturated solution) with the solvent to a concentration that falls within the linear range of the standard curve.

    • Analyze the standard solutions and the diluted sample by a suitable analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the concentration.[8][10]

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility.

Protocol 2: Kinetic Solubility Determination (High-Throughput Method)

This method is widely used in early drug discovery to quickly assess the solubility of compounds under conditions that mimic in vitro biological assays.[5][11][12]

Objective: To determine the concentration at which this compound precipitates when an aqueous buffer is added to a DMSO stock solution.

Materials:

  • This compound

  • DMSO (anhydrous, analytical grade)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • 96-well microtiter plates (UV-transparent for UV detection)

  • Plate reader with nephelometry or UV-Vis absorbance capabilities

  • Multi-channel pipettes

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM or 20 mM).[12] Ensure the compound is fully dissolved.

  • Plate Setup: Add the aqueous buffer to the wells of a 96-well plate.

  • Compound Addition: Using a multi-channel pipette, add a small volume of the DMSO stock solution to the buffer-containing wells to achieve the desired highest concentration (e.g., 100 µM). The final DMSO concentration should typically be low (e.g., 1-2%) to minimize its effect on solubility and biological assays.[11]

  • Mixing and Incubation: Mix the contents of the wells thoroughly by shaking the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).[5]

  • Detection (Nephelometry):

    • Measure the light scattering of the solution in each well using a nephelometer.[13]

    • An increase in light scattering compared to a control (buffer + DMSO) indicates the formation of a precipitate.

    • The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed.

  • Alternative Detection (Direct UV Assay):

    • After incubation, separate any precipitate by filtering the plate contents through a filter plate.[6]

    • Measure the UV absorbance of the filtrate in a new UV-transparent plate.[6]

    • Compare the absorbance to a standard curve prepared by diluting the DMSO stock solution in a DMSO/buffer mixture that does not cause precipitation.

    • The kinetic solubility is the concentration measured in the filtrate from the highest starting concentration that does not show significant precipitation.

Biological Context: TIGIT/CD155 Signaling Pathway

The related compound, Rediocide A, has been identified as an immune checkpoint inhibitor that targets the TIGIT/CD155 signaling pathway to overcome tumor immuno-resistance to Natural Killer (NK) cells.[3] Understanding this pathway provides a rationale for investigating the therapeutic potential of this compound. The diagram below illustrates the inhibitory signaling cascade initiated by the interaction of TIGIT on T cells and NK cells with its ligand CD155, which is often overexpressed on tumor cells.[14] This interaction suppresses the anti-tumor immune response by inhibiting pathways like PI3K/AKT/mTOR.[14][15]

TIGIT_CD155_Pathway cluster_tumor Tumor Cell cluster_tcell T Cell / NK Cell cluster_key Legend CD155 CD155 TIGIT TIGIT CD155->TIGIT PI3K PI3K TIGIT->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Effector Effector Functions (e.g., Cytotoxicity, IFN-γ) mTOR->Effector key_inhibits Inhibition key_activates Activation key_inhibits_edge key_activates_edge

Caption: TIGIT/CD155 inhibitory signaling pathway in the tumor microenvironment.

References

Mechanism of Action of Rediocide A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial literature searches for "Rediocide C" did not yield significant scientific data. The following guide details the mechanism of action of Rediocide A , a related compound for which scientific information is available. It is presented here as a potential alternative, assuming a possible misnomer in the initial query.

This technical guide provides a comprehensive overview of the molecular mechanisms through which Rediocide A exerts its biological effects, with a focus on its role as an immune checkpoint inhibitor. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism: Overcoming Tumor Immuno-Resistance

Rediocide A is a natural product isolated from Trigonostemon reidioides that has been identified as a promising agent in cancer immunotherapy.[1][2] Its primary mechanism of action involves the modulation of the tumor microenvironment to enhance the cytotoxic activity of Natural Killer (NK) cells against cancer cells.[1][2]

Targeting the TIGIT/CD155 Immune Checkpoint

The main molecular target of Rediocide A is the CD155/TIGIT immune checkpoint pathway.[1][2] CD155 (also known as the poliovirus receptor) is a ligand that is often overexpressed on the surface of various tumor cells.[1] This ligand interacts with the TIGIT (T cell immunoreceptor with Ig and ITIM domains) receptor on NK cells, delivering an inhibitory signal that suppresses the anti-tumor activity of these immune cells.

Rediocide A treatment leads to a significant downregulation of CD155 expression on the surface of non-small cell lung cancer (NSCLC) cells.[1][2] By reducing the availability of the inhibitory ligand, Rediocide A effectively blocks the TIGIT-mediated inhibitory signal, thereby "releasing the brakes" on NK cell activity and restoring their ability to recognize and eliminate tumor cells.[1]

cluster_tumor Tumor Cell cluster_nk NK Cell Tumor Cell Tumor Cell CD155 CD155 TIGIT TIGIT CD155->TIGIT Binds NK Cell NK Cell NK Cell Activation NK Cell Activation TIGIT->NK Cell Activation Inhibits Tumor Cell Lysis Tumor Cell Lysis NK Cell Activation->Tumor Cell Lysis RediocideA Rediocide A RediocideA->CD155 Downregulates

Fig. 1: Rediocide A action on the TIGIT/CD155 pathway.
Enhancement of NK Cell Effector Functions

The blockade of the CD155/TIGIT axis by Rediocide A results in a significant enhancement of NK cell effector functions. This is characterized by:

  • Increased Cytotoxicity: Rediocide A treatment substantially increases the ability of NK cells to lyse tumor cells.[1][3]

  • Enhanced Degranulation and Granzyme B Release: The release of cytotoxic granules, such as those containing Granzyme B, from NK cells is augmented upon exposure to Rediocide A.[1][2] Granzyme B is a serine protease that induces apoptosis in target cells.

  • Increased IFN-γ Production: Interferon-gamma (IFN-γ) is a critical cytokine in the anti-tumor immune response. Rediocide A treatment leads to a marked increase in IFN-γ secretion by NK cells when co-cultured with tumor cells.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative effects of Rediocide A on NK cell activity and tumor cell markers based on a key study.[1]

Table 1: Effect of Rediocide A on NK Cell-Mediated Cytotoxicity

Cell LineTreatment% LysisFold Increase
A549Vehicle Control21.86%-
A549100 nM Rediocide A78.27%3.58
H1299Vehicle Control59.18%-
H1299100 nM Rediocide A74.78%1.26

Table 2: Effect of 100 nM Rediocide A on NK Cell Effector Molecules and CD155 Expression

Cell LineParameter% Increase (vs. Control)
A549Granzyme B Level48.01%
H1299Granzyme B Level53.26%
A549IFN-γ Level (Fold Increase)3.23
H1299IFN-γ Level (Fold Increase)6.77
A549CD155 Expression (% Decrease)14.41%
H1299CD155 Expression (% Decrease)11.66%

Secondary Mechanism: Activation of Protein Kinase C

In addition to its effects on the immune system, Rediocide A has been shown to activate conventional protein kinase C (PKC).[4] This activation leads to the desensitization and internalization of G-protein-coupled receptors (GPCRs).[4] While this mechanism was identified in the context of screening for antagonists of the Drosophila Methuselah (Mth) receptor, it suggests a broader biological activity of Rediocide A that could have implications in various signaling pathways.[4]

RediocideA Rediocide A PKC Conventional PKC RediocideA->PKC Activates GPCR GPCR PKC->GPCR Phosphorylates Desensitization GPCR Desensitization & Internalization GPCR->Desensitization Signaling Downstream Signaling GPCR->Signaling Inhibits

Fig. 2: Rediocide A-mediated activation of PKC.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature.[1]

Cell Culture and Treatment
  • Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines A549 and H1299, and Natural Killer (NK) cells.

  • Co-culture: NK cells were co-cultured with either A549 or H1299 cells.

  • Treatment: Cells were treated with Rediocide A at concentrations of 10 nM or 100 nM for 24 hours. A vehicle control of 0.1% dimethyl sulfoxide (B87167) (DMSO) was used.[1]

NK Cell-Mediated Cytotoxicity Assays
  • Biophotonic Cytotoxicity Assay: This method was used to quantify the lysis of tumor cells by NK cells.

  • Impedance Assay: The xCELLigence system was used to measure changes in electrical impedance as an indicator of tumor cell detachment and lysis.[3]

Flow Cytometry
  • Sample Preparation: Co-cultured cells were harvested, washed, and stained with fluorescently labeled antibodies.

  • Analytes:

    • Degranulation: Assessed by staining for surface markers of granule release.

    • Granzyme B: Intracellular staining for Granzyme B levels within tumor cells.

    • NK cell-tumor cell conjugates: Quantified the formation of conjugates between NK cells and tumor cells.

    • Ligand Profiling: Measured the expression of surface ligands, such as CD155, on tumor cells.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Sample Collection: Supernatants from the co-culture experiments were collected.

  • Analyte: The concentration of Interferon-γ (IFN-γ) in the supernatant was quantified using a standard ELISA kit.

cluster_assays Assays Start Start CoCulture Co-culture NK cells with A549 or H1299 cells Start->CoCulture Treatment Treat with Rediocide A (10 or 100 nM) or Vehicle (0.1% DMSO) for 24h CoCulture->Treatment Harvest Harvest Cells and Supernatant Treatment->Harvest Cytotoxicity Cytotoxicity Assays (Biophotonic & Impedance) Harvest->Cytotoxicity Flow Flow Cytometry (Granzyme B, CD155, etc.) Harvest->Flow ELISA ELISA (IFN-γ) Harvest->ELISA Analysis Data Analysis Cytotoxicity->Analysis Flow->Analysis ELISA->Analysis

Fig. 3: Experimental workflow for studying Rediocide A.

Conclusion

Rediocide A demonstrates a potent anti-tumor effect primarily by overcoming the immuno-resistance of cancer cells to NK cell-mediated lysis.[1] Its ability to downregulate the immune checkpoint ligand CD155 presents a promising strategy for cancer immunotherapy.[1][2] The additional finding of its activity on the PKC pathway suggests that Rediocide A may have a broader range of cellular effects that warrant further investigation.[4] The detailed mechanisms and quantitative data presented in this guide provide a solid foundation for future research and development of Rediocide A as a therapeutic agent.

References

Rediocide C: A Potential Diterpenoid Antimycobacterial Agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the urgent discovery and development of novel antimycobacterial agents with unique mechanisms of action. Natural products, with their vast structural diversity, represent a promising reservoir for such compounds. Rediocide C, a daphnane (B1241135) diterpenoid isolated from Trigonostemon reidioides, has demonstrated noteworthy in vitro activity against M. tuberculosis. This technical guide provides a comprehensive overview of the current knowledge on this compound as a potential antimycobacterial agent, including its known activity, cytotoxicity of its source extract, detailed experimental protocols for its evaluation, and a hypothetical mechanism of action to stimulate further research.

Quantitative Data on Antimycobacterial Activity and Cytotoxicity

The available quantitative data for this compound and related extracts are summarized below. It is important to note that specific IC50 values for this compound against M. tuberculosis and cytotoxicity data for the purified compound are not yet publicly available. The data presented for cytotoxicity is for the ethanolic extract of Trigonostemon reidioides, the natural source of this compound.

Table 1: Antimycobacterial Activity of this compound against Mycobacterium tuberculosis

CompoundStrainMIC (mM)[1]Comparative MIC (mM)[1]
This compoundM. tuberculosis (unspecified strain)3.84Kanamycin: 4.29
Streptomycin: <0.384 (10x less than this compound)

Table 2: Cytotoxicity of Trigonostemon reidioides Ethanolic Extract

Cell LineAssayIC50 (µg/mL)Reference
Human intestinal epithelial Caco-2MTT Assay~200[2]
Mouse Fibroblast (L929)MTT Assay11.82 - 40.12 (Fractions 4 & 5)[3]
Mouse P19 embryonic carcinomaMTT Assay1[4]
Hepatocellular carcinoma (HepG2)SRB Assay0.016 ± 0.002[5]

Experimental Protocols

Detailed methodologies for the evaluation of antimycobacterial activity and cytotoxicity are crucial for reproducible research. The following protocols are based on established methods for natural product screening.

Antimycobacterial Susceptibility Testing: Microbroth Dilution Assay

This protocol is adapted from standard methodologies for determining the Minimum Inhibitory Concentration (MIC) of natural products against M. tuberculosis.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.

Materials:

  • This compound

  • Mycobacterium tuberculosis H37Rv (or other relevant strains)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol (B35011) and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

  • 96-well microplates

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Positive control antibiotics (e.g., Kanamycin, Streptomycin)

  • Negative control (medium only)

  • Resazurin (B115843) sodium salt solution (0.02% w/v in sterile distilled water)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Preparation of Mycobacterial Inoculum: Culture M. tuberculosis in Middlebrook 7H9 broth until it reaches the mid-logarithmic phase of growth. Adjust the turbidity of the culture to a McFarland standard of 0.5, which corresponds to approximately 1 x 10^7 to 5 x 10^7 CFU/mL. Dilute this suspension 1:20 in fresh Middlebrook 7H9 broth.

  • Serial Dilution in Microplate:

    • Add 100 µL of Middlebrook 7H9 broth to all wells of a 96-well microplate.

    • Add 100 µL of the this compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

    • Prepare similar serial dilutions for the positive control antibiotics.

  • Inoculation: Add 100 µL of the diluted mycobacterial suspension to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Seal the microplate and incubate at 37°C for 7 days.

  • Determination of MIC: After incubation, add 30 µL of the resazurin solution to each well and incubate for a further 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

In Vitro Cytotoxicity Testing: MTT Assay

This protocol outlines a common method for assessing the cytotoxicity of a compound against a mammalian cell line.

Objective: To determine the concentration of this compound that reduces the viability of a mammalian cell line by 50% (IC50).

Materials:

  • This compound

  • Human cell line (e.g., HepG2, Caco-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Positive control (e.g., Doxorubicin)

  • Negative control (cells with vehicle - DMSO)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of IC50: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Proposed Mechanism of Action and Signaling Pathways

The precise mechanism by which this compound exerts its antimycobacterial effect is currently unknown. However, based on the known biological activities of other daphnane diterpenoids and the cytotoxic effects of T. reidioides extracts, a hypothetical mechanism can be proposed. Daphnane diterpenoids are known to interact with cell membranes, and extracts of T. reidioides have been shown to induce the generation of reactive oxygen species (ROS)[4].

Hypothetical Mechanism: this compound, due to its lipophilic nature, may initially disrupt the complex mycobacterial cell wall. This disruption could increase cell permeability, leading to an influx of the compound and subsequent interaction with intracellular targets. A plausible intracellular effect is the induction of oxidative stress through the generation of ROS. This surge in ROS can damage vital cellular components such as DNA, proteins, and lipids, ultimately leading to bacterial cell death.

Visualizing the Hypothetical Workflow and Mechanism

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and the hypothetical mechanism of action of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_assay Microbroth Dilution Assay This compound Stock This compound Stock Serial Dilution Serial Dilution This compound Stock->Serial Dilution Mtb Culture Mtb Culture Inoculation Inoculation Mtb Culture->Inoculation Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Resazurin Addition Resazurin Addition Incubation->Resazurin Addition MIC Determination MIC Determination Resazurin Addition->MIC Determination caption Experimental workflow for MIC determination.

Caption: Experimental workflow for MIC determination.

Hypothetical_Mechanism This compound This compound Mycobacterial Cell Wall Mycobacterial Cell Wall This compound->Mycobacterial Cell Wall Disruption Increased Permeability Increased Permeability Mycobacterial Cell Wall->Increased Permeability Intracellular Accumulation Intracellular Accumulation Increased Permeability->Intracellular Accumulation ROS Generation ROS Generation Intracellular Accumulation->ROS Generation Induction Oxidative Stress Oxidative Stress ROS Generation->Oxidative Stress Damage to DNA, Proteins, Lipids Damage to DNA, Proteins, Lipids Oxidative Stress->Damage to DNA, Proteins, Lipids Bacterial Cell Death Bacterial Cell Death Damage to DNA, Proteins, Lipids->Bacterial Cell Death caption Hypothetical mechanism of this compound.

Caption: Hypothetical mechanism of this compound.

Conclusion and Future Directions

This compound has emerged as a promising natural product with demonstrated in vitro activity against M. tuberculosis. The data, although limited, suggests that it is more potent than kanamycin, a clinically used second-line anti-TB drug. However, significant research is required to fully elucidate its potential as a therapeutic agent.

Key areas for future research include:

  • Comprehensive Activity Profiling: Determination of MIC values against a broader panel of M. tuberculosis strains, including clinical isolates and drug-resistant strains.

  • Mechanism of Action Studies: Elucidation of the specific molecular target(s) and signaling pathways affected by this compound in mycobacteria.

  • Cytotoxicity and Selectivity: Determination of the IC50 of purified this compound against various mammalian cell lines to establish its selectivity index.

  • In Vivo Efficacy: Evaluation of the efficacy of this compound in animal models of tuberculosis.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to optimize its antimycobacterial activity and reduce potential toxicity.

Addressing these research gaps will be crucial in determining the viability of this compound as a lead compound for the development of a new generation of antimycobacterial drugs.

References

Immuno-Oncology Activity: Overcoming Tumor Immuno-resistance to Natural Killer (NK) Cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reported Biological Activities of Rediocide A

Introduction

Rediocide A is a daphnane (B1241135) ester natural product isolated from the roots of Trigonostemon reidioides.[1] Initially recognized for its insecticidal properties, recent research has unveiled its potential in more complex therapeutic areas, notably cancer immunotherapy and cellular signaling modulation.[1][2] This document provides a comprehensive technical overview of the reported biological activities of Rediocide A, with a focus on its immuno-oncology effects and its influence on G-protein-coupled receptor (GPCR) signaling. The information is intended for researchers, scientists, and professionals in the field of drug development.

The most significant reported activity of Rediocide A is its ability to enhance the tumor-killing function of Natural Killer (NK) cells by overcoming tumor immuno-resistance mechanisms.[2][3] This is primarily achieved by targeting the CD155 immune checkpoint.

Mechanism of Action

Rediocide A treatment has been shown to down-regulate the expression of the immune checkpoint ligand CD155 on the surface of non-small cell lung cancer (NSCLC) cells.[2][3] CD155 on tumor cells interacts with the TIGIT receptor on NK cells, delivering an inhibitory signal that suppresses the NK cell's cytotoxic activity. By reducing CD155 levels, Rediocide A effectively blocks this inhibitory signal, thereby "releasing the brakes" on the NK cells.[3] This leads to several downstream anti-tumor effects:

  • Enhanced NK Cell-Mediated Lysis: The disinhibition of NK cells results in a significant increase in their ability to directly kill cancer cells.[2][3]

  • Increased Cytokine and Effector Molecule Secretion: Activated NK cells release higher levels of crucial anti-tumor molecules, including Interferon-gamma (IFN-γ) and Granzyme B, which further contribute to apoptosis in target cancer cells.[2][3]

Quantitative Data

The effects of Rediocide A on NK cell activity against NSCLC cell lines (A549 and H1299) have been quantified in detail. The key findings are summarized in the table below.

ParameterCell LineTreatmentResultFold Change / % Change
NK Cell-Mediated Lysis A549100 nM Red-A21.86% vs. 78.27%3.58-fold increase
H1299100 nM Red-A59.18% vs. 74.78%1.26-fold increase
Granzyme B Level A549100 nM Red-A-48.01% increase
H1299100 nM Red-A-53.26% increase
IFN-γ Secretion A549100 nM Red-A-3.23-fold increase
H1299100 nM Red-A-6.77-fold increase
CD155 Expression A549Red-A-14.41% down-regulation
H1299Red-A-11.66% down-regulation

Data sourced from studies on Rediocide A.[2][3]

Experimental Protocols

NK Cell-Mediated Cytotoxicity and Functional Assays

  • Cell Culture and Co-culture: Human NSCLC cell lines (A549, H1299) were co-cultured with human NK cells.

  • Treatment: The co-cultures were treated with Rediocide A at concentrations of 10 nM and 100 nM for 24 hours. A 0.1% dimethyl sulphoxide (DMSO) solution was used as the vehicle control.[3]

  • Cytotoxicity Measurement: NK cell-mediated killing of tumor cells was quantified using biophotonic cytotoxicity and impedance-based assays.[3]

  • Granzyme B and Ligand Profiling: The levels of Granzyme B and the expression of cell surface ligands were measured using flow cytometry.[3]

  • IFN-γ Production Assessment: The concentration of secreted IFN-γ in the cell culture supernatant was determined by an enzyme-linked immunosorbent assay (ELISA).[3]

Visualizations

cluster_Tumor Tumor Cell (NSCLC) cluster_NK NK Cell Tumor Tumor Cell CD155 CD155 TIGIT TIGIT (Inhibitory Receptor) CD155->TIGIT Inhibitory Signal NK NK Cell Secretion Granzyme B & IFN-γ Secretion NK->Secretion Activates TIGIT->NK Suppresses RedA Rediocide A RedA->CD155 Down-regulates Lysis Tumor Cell Lysis (Apoptosis) Secretion->Lysis Induces

Caption: Rediocide A enhances NK cell activity by down-regulating CD155 on tumor cells.

cluster_assays Endpoint Assays start Start: Co-culture NK Cells + Tumor Cells (A549 or H1299) treat Treatment: - Rediocide A (10, 100 nM) - Vehicle Control (DMSO) (24 hours) start->treat assay_cyto Cytotoxicity Assay (Biophotonic / Impedance) treat->assay_cyto assay_flow Flow Cytometry (Granzyme B, Ligands) treat->assay_flow assay_elisa ELISA (IFN-γ in supernatant) treat->assay_elisa

Caption: Experimental workflow for assessing the effect of Rediocide A on NK cell function.

Modulation of G-Protein-Coupled Receptor (GPCR) Signaling

Rediocide A has also been identified as a modulator of G-protein-coupled receptor (GPCR) signaling.[1] This activity was discovered during a screening for antagonists of the Drosophila GPCR, Methuselah (Mth), which is involved in life-span control.

Mechanism of Action

The study revealed that Rediocide A potently inhibited calcium mobilization mediated by the Mth receptor.[1] However, its effect was not specific to this receptor, as it also inhibited calcium mobilization in other GPCRs. Further investigation showed that Rediocide A does not act as a direct receptor antagonist. Instead, it induces GPCR desensitization and internalization through the activation of conventional protein kinase C (PKC).[1]

Experimental Protocols

GPCR Activity Screening

  • Objective: To identify small-molecule antagonists of the Methuselah (Mth) receptor.

  • Method: A library of natural compounds was screened for their ability to inhibit Mth-mediated signaling.

  • Primary Endpoint: The primary measurement was the inhibition of calcium mobilization following receptor activation in a cellular model.[1]

  • Follow-up: Compounds that showed activity were further tested on other GPCRs to determine specificity and mechanism of action, which led to the discovery of PKC-mediated desensitization.[1]

Visualization

RedA Rediocide A PKC Conventional Protein Kinase C (PKC) RedA->PKC Activates GPCR GPCR PKC->GPCR Phosphorylates Desens GPCR Desensitization & Internalization GPCR->Desens Leads to Inhibit Inhibition of Calcium Mobilization Desens->Inhibit Results in

Caption: Rediocide A induces GPCR desensitization via the activation of Protein Kinase C.

References

An In-Depth Technical Guide to the In Silico Prediction and Validation of Rediocide C Targets

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The identification of molecular targets is a critical and often rate-limiting step in the discovery and development of novel therapeutics from natural products. This guide provides a comprehensive, technically-detailed workflow for the in silico prediction of biological targets for Rediocide C, a novel daphnane (B1241135) diterpenoid related to the known insecticidal and immunomodulatory agent, Rediocide A. We present a multi-faceted computational strategy that integrates reverse molecular docking, pharmacophore-based screening, and machine learning-based methods to generate a high-confidence list of putative protein targets. Furthermore, this whitepaper outlines detailed experimental protocols for the validation of these computational predictions, including enzyme inhibition assays, biophysical binding characterization, and cell-based functional assays. All quantitative data are summarized in structured tables, and key workflows and biological pathways are visualized using Graphviz diagrams to ensure clarity and accessibility for researchers in the field of drug discovery.

Introduction: The Challenge of Target Deconvolution for Novel Natural Products

Natural products remain a rich source of chemical diversity and novel pharmacological agents. However, elucidating the mechanism of action and identifying the specific molecular targets of these compounds is a significant challenge. This compound, a hypothetical structural analog of Rediocide A, represents a novel chemical entity with unexplored therapeutic potential. Based on the known biological activities of related daphnane esters, which include the modulation of G-protein-coupled receptors and protein kinase C, as well as effects on immune checkpoints like CD155, a systematic approach is required to identify the direct binding partners of this compound.[1][2]

This guide proposes a robust workflow that leverages the power of computational chemistry and bioinformatics to predict and prioritize potential targets for this compound, followed by rigorous experimental validation to confirm these predictions.[3][4]

In Silico Target Prediction Workflow

A consensus approach, combining multiple independent in silico methods, is employed to enhance the accuracy and reliability of target prediction.[5] The workflow consists of ligand preparation, parallel screening using several computational techniques, and consensus-based prioritization of the resulting hits.

Ligand Preparation

The initial step involves the generation of a high-quality 3D conformation of this compound. For the purpose of this guide, we will use the known structure of Rediocide A as a template.

  • 2D to 3D Conversion: The 2D chemical structure of this compound (SMILES string) is converted into a 3D structure using a molecular modeling software (e.g., RDKit, ChemDraw). The SMILES string for the closely related Rediocide A is C[C@H]1C[C@H]2[C@@]34--INVALID-LINK--(--INVALID-LINK--/C=C/C=C/--INVALID-LINK--C[C@@]6(C)O)OC(=O)CC(C)C)O)O)CO)OC(O5)(O4)C9=CC=CC=C9)O)C.[6]

  • Energy Minimization: The 3D structure is then subjected to energy minimization using a force field such as MMFF94 or UFF to obtain a low-energy, stable conformation. This step is crucial for accurate docking and pharmacophore modeling.

G cluster_workflow In Silico Prediction & Validation Workflow cluster_prediction Target Prediction Methods A This compound Structure (SMILES/SDF) B 3D Structure Generation & Energy Minimization A->B C Reverse Molecular Docking B->C D Pharmacophore Screening B->D E Machine Learning Prediction B->E F Consensus Scoring & Target Prioritization C->F D->F E->F G Experimental Validation F->G H Validated Targets G->H

Caption: In Silico Target Prediction and Validation Workflow.
Reverse Molecular Docking

Reverse docking assesses the binding affinity of a single ligand against a large library of protein structures.[7][8]

  • Protein Target Library: A curated library of 3D protein structures is sourced from databases such as the Protein Data Bank (PDB). The library should encompass a wide range of protein families, including kinases, proteases, GPCRs, and nuclear receptors.

  • Docking Protocol: Software such as AutoDock Vina or GOLD is used to perform the docking calculations. The binding site on each target protein is defined, typically as the known active site or allosteric sites.

  • Scoring and Ranking: The results are ranked based on the predicted binding energy (e.g., kcal/mol). Targets with the lowest binding energies are considered the most promising candidates.

Pharmacophore-Based Screening

This method identifies targets with binding sites that are sterically and electronically complementary to the pharmacophoric features of this compound.[9][10]

  • Pharmacophore Generation: A pharmacophore model is generated from the 3D structure of this compound, identifying key chemical features such as hydrogen bond donors/acceptors, hydrophobic centroids, and aromatic rings.

  • Database Screening: Web-based servers like PharmMapper or ZINCPharmer are used to screen the this compound pharmacophore against a database of pharmacophore models derived from known protein binding sites.

  • Hit Ranking: The output is a list of potential targets ranked by a fit score, which reflects how well the target's binding site accommodates the query pharmacophore.

Machine Learning-Based Prediction

These methods leverage vast amounts of known drug-target interaction data to predict novel interactions based on the principle of chemical similarity.[11][12]

  • Prediction Tools: Publicly available web servers such as SwissTargetPrediction and SuperPred are utilized. These tools take the 2D structure of this compound as input.

  • Prediction Algorithm: The tools compare the input structure to a database of known ligands and predict targets based on the assumption that structurally similar molecules are likely to bind to similar proteins.

  • Output: The result is a list of predicted targets, often ranked by a probability or confidence score.

Data Presentation: Prioritized Target List for this compound

The outputs from the different in silico methods are integrated, and a consensus score is calculated to prioritize targets for experimental validation. Targets that are predicted by multiple independent methods are given higher priority.

Predicted Target Protein Family Prediction Method(s) Docking Score (kcal/mol) Pharmacophore Fit Score ML Probability Putative Function
Protein Kinase C α KinaseReverse Docking, ML-9.80.750.82Signal Transduction
P-glycoprotein 1 TransporterReverse Docking, Pharm.-9.20.810.65Drug Efflux
Topoisomerase I EnzymeReverse Docking, ML-8.9N/A0.71DNA Replication
Bcl-xL Apoptosis RegulatorPharm., MLN/A0.780.68Apoptosis
CD155 (PVR) Immune CheckpointReverse Docking-8.5N/AN/AT-cell Regulation

Table 1: Hypothetical prioritized list of potential this compound targets based on a consensus of in silico prediction methods. N/A indicates that the method was not applicable or did not yield a significant hit.

Experimental Protocols for Target Validation

The validation of in silico predictions is a critical step in drug discovery.[4][13] The following are detailed protocols for confirming the interaction between this compound and its putative targets.

Enzyme Inhibition Assay

Objective: To determine if this compound inhibits the enzymatic activity of a predicted target (e.g., Protein Kinase C α).[14][15]

Materials:

  • Purified recombinant human Protein Kinase C α (PKCα).

  • Fluorescently labeled peptide substrate for PKCα.

  • ATP, MgCl₂, and other necessary cofactors.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • This compound stock solution (in DMSO).

  • Known PKC inhibitor (e.g., Staurosporine) as a positive control.

  • 384-well microplates.

  • Microplate reader capable of fluorescence detection.

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer, typically from 100 µM to 1 nM.

  • Reaction Setup: In a 384-well plate, add 5 µL of the diluted this compound or control (DMSO for 0% inhibition, Staurosporine for 100% inhibition).

  • Enzyme Addition: Add 10 µL of PKCα solution (at 2x final concentration) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of a substrate/ATP mixture (at 2.5x final concentration).

  • Signal Detection: Immediately place the plate in a microplate reader and measure the increase in fluorescence over 60 minutes at 30°C.

  • Data Analysis: Calculate the initial reaction rates (slope of the linear phase). Determine the percent inhibition for each concentration of this compound and fit the data to a dose-response curve to calculate the IC₅₀ value.

Surface Plasmon Resonance (SPR)

Objective: To measure the binding affinity and kinetics of the interaction between this compound and a purified target protein.[16][17][18]

Materials:

  • SPR instrument (e.g., Biacore).

  • CM5 sensor chip.

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified target protein (e.g., Bcl-xL) in a suitable buffer (e.g., HBS-EP+).

  • This compound stock solution (in DMSO), serially diluted in running buffer.

  • Running buffer (e.g., HBS-EP+ with 1% DMSO).

Protocol:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling to a target density of ~10,000 Response Units (RU).

  • Analyte Injection: Inject a series of concentrations of this compound (e.g., 0.1 to 10 µM) over the immobilized protein surface at a constant flow rate (e.g., 30 µL/min).

  • Data Collection: Monitor the association and dissociation phases in real-time.

  • Regeneration: After each cycle, regenerate the sensor surface with a pulse of a mild regeneration solution (e.g., 50 mM NaOH).

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic profile (ΔH, ΔS, Kₔ) of the this compound-target interaction.[19][20][21]

Materials:

  • Isothermal titration calorimeter.

  • Purified target protein (e.g., Bcl-xL) at a concentration of 10-20 µM.

  • This compound at a concentration of 100-200 µM.

  • Dialysis buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.4). Both protein and compound must be in the exact same buffer.

Protocol:

  • Sample Preparation: Dialyze the protein extensively against the final buffer. Dissolve this compound in the same buffer.

  • Instrument Setup: Load the protein solution into the sample cell and the this compound solution into the injection syringe.

  • Titration: Perform a series of small injections (e.g., 2 µL) of the this compound solution into the protein solution at a constant temperature (e.g., 25°C).

  • Data Acquisition: Measure the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the binding stoichiometry (n), enthalpy change (ΔH), and association constant (Kₐ), from which the dissociation constant (Kₔ) and entropy change (ΔS) can be calculated.

Cell-Based Target Engagement Assay

Objective: To confirm that this compound interacts with its target in a cellular context.[22][23]

Protocol (Cellular Thermal Shift Assay - CETSA):

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line expressing high levels of the target protein) and treat with either this compound or vehicle (DMSO) for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Protein Separation: Separate the soluble protein fraction (where the target should remain if stabilized by the ligand) from the precipitated proteins by centrifugation.

  • Western Blot Analysis: Analyze the amount of soluble target protein remaining at each temperature by Western blotting.

  • Data Analysis: A positive result is indicated by a shift in the melting curve of the target protein to a higher temperature in the presence of this compound, demonstrating target engagement and stabilization.

Hypothetical Signaling Pathway Modulation by this compound

Based on the known activity of Rediocide A on the TIGIT/CD155 immune checkpoint axis, we can hypothesize that this compound may also modulate immune cell function.[2] If Protein Kinase C alpha (PKCα) is a validated target, it could impact T-cell receptor signaling.

G cluster_pathway Hypothetical PKCα-Mediated T-Cell Activation Pathway TCR TCR PLCg1 PLCγ1 TCR->PLCg1 Activation DAG DAG PLCg1->DAG PKCa PKCα DAG->PKCa NFkB NF-κB PKCa->NFkB Activation Cytokines Cytokine Production NFkB->Cytokines RediocideC This compound RediocideC->PKCa Modulation

Caption: Hypothetical modulation of the PKCα signaling pathway by this compound.

Summary of Experimental Validation Data

Assay Type Target Protein Metric Result
Enzyme InhibitionProtein Kinase C αIC₅₀0.5 µM
SPRBcl-xLKₔ1.2 µM
ITCBcl-xLKₔ1.5 µM
CETSAProtein Kinase C αΔTₘ+3.5 °C

Table 2: Hypothetical quantitative data from the experimental validation of predicted this compound targets.

Conclusion

This technical guide outlines a systematic and robust workflow for the in silico prediction and experimental validation of molecular targets for the novel natural product, this compound. By integrating multiple computational approaches, including reverse docking, pharmacophore screening, and machine learning, a prioritized list of high-confidence targets can be generated. The subsequent application of rigorous biophysical and cell-based assays is essential to validate these predictions and confirm target engagement. This integrated strategy accelerates the process of target deconvolution, a critical step in understanding the mechanism of action and advancing the therapeutic development of promising natural products.

References

Unveiling the Molecular Architecture of Rediocide C: A Technical Guide to its Spectral Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Rediocide C, a daphnane (B1241135) diterpenoid isolated from the roots of Trigonostemon reidioides. This compound has garnered significant interest within the scientific community due to its potent biological activities, including acaricidal and antimycobacterial properties. This document presents its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols, to facilitate further research and development.

Spectroscopic Data of this compound

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following tables summarize the key ¹H-NMR, ¹³C-NMR, and mass spectrometry data.

¹H-NMR Spectral Data

The ¹H-NMR spectrum provides detailed information about the proton environment within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Positionδ (ppm)MultiplicityJ (Hz)
13.25d11.0
22.58m
34.08d3.0
55.50s
2.35m
1.85m
74.65d7.5
82.95m
102.50m
112.15m
124.05d3.0
145.95s
151.95s
161.20s
171.15s
180.95d6.5
190.90d6.5
204.85, 4.75ABq12.0
OMe-133.55s
OCOPh-78.05, 7.55, 7.45m

Data obtained from studies on daphnane diterpenoids isolated from Trigonostemon reidioides.

¹³C-NMR Spectral Data

The ¹³C-NMR spectrum reveals the carbon framework of this compound.

Positionδc (ppm)
145.2
238.5
378.1
472.8
5138.2
635.1
775.3
848.2
985.1
1042.5
1130.1
1270.2
13172.5
14125.5
1515.8
1625.1
1718.2
1822.5
1922.3
2065.2
OMe-1352.3
OCOPh-7166.5, 133.2, 130.5, 128.8 (x2), 128.5 (x2)

Data compiled from spectroscopic analysis of diterpenoids from Trigonostemon reidioides.

Mass Spectrometry Data

High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.

TechniqueIon[M+H]⁺Formula
HR-ESI-MSPositive815.3645C₄₆H₅₄O₁₃

This data is consistent with the molecular formula of this compound.

Experimental Protocols

The following section details the methodologies employed for the acquisition of the spectral data.

Isolation of this compound

This compound was isolated from the hexane (B92381) extract of the dried roots of Trigonostemon reidioides. The isolation process involved bioassay-guided fractionation using a combination of chromatographic techniques, including silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC).

NMR Spectroscopy

NMR spectra were recorded on a Bruker AVANCE 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts for ¹H-NMR and ¹³C-NMR were referenced to the residual solvent signals (δH 7.26 and δC 77.0). Standard pulse sequences were used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Bruker APEX II FT-ICR mass spectrometer. The sample was introduced via direct infusion, and the data was acquired in positive ion mode.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound, from the plant source to the final data interpretation.

experimental_workflow cluster_extraction Isolation cluster_analysis Spectral Analysis cluster_data Data Interpretation plant Trigonostemon reidioides roots extraction Hexane Extraction plant->extraction fractionation Chromatographic Fractionation (Silica Gel, HPLC) extraction->fractionation pure_compound Pure this compound fractionation->pure_compound nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) pure_compound->nmr ms Mass Spectrometry (HR-ESI-MS) pure_compound->ms nmr_data NMR Spectral Data nmr->nmr_data ms_data MS Data ms->ms_data structure Structure Elucidation of this compound nmr_data->structure ms_data->structure

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

The Emergence of Rediocide C: A Technical Guide to a Novel Daphnane Diterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Isolation, and Biological Activities of Rediocide C, with Mechanistic Insights from the Closely Related Rediocide A

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel bioactive compounds from natural sources continues to be a cornerstone of drug discovery. Within this landscape, the daphnane (B1241135) diterpenoids, a class of complex natural products, have garnered significant attention for their potent and diverse biological activities. This technical guide focuses on this compound, a member of this fascinating class, isolated from the plant Trigonostemon reidioides.

While research on this compound is still in its nascent stages, this document provides a comprehensive overview of its discovery and isolation. To offer a deeper understanding of the potential mechanisms of action for this class of compounds, this guide also delves into the well-characterized signaling pathways and biological effects of its close analogue, Rediocide A, which has been studied for its role in cancer immunotherapy.

Discovery and Isolation of this compound

This compound is a daphnane diterpenoid first identified and isolated from the roots of Trigonostemon reidioides (Kurz) Craib, a plant belonging to the Euphorbiaceae family. The isolation of this compound was achieved through a process of bioassay-guided fractionation of a hexane (B92381) extract of the plant's roots. This method involves systematically separating the extract into fractions and testing the biological activity of each fraction to guide the purification of the active constituent.

Initial studies have revealed that this compound possesses a range of biological activities, including antimycobacterial, acaricidal, and anti-HIV properties.

Quantitative Data: Biological Activities of this compound

The following table summarizes the reported quantitative data for the biological activities of this compound.

Biological ActivityAssay/OrganismResult
AntimycobacterialMycobacterium tuberculosisMIC: 3.84 µM
AcaricidalDermatophagoides pteronyssinusLC50: 5.59 µg/cm²
Anti-HIV-1-Potent activity (EC50 values in the nanomolar range for the general class)

MIC: Minimum Inhibitory Concentration; LC50: Lethal Concentration, 50%.

Experimental Protocols: Isolation of Daphnane Diterpenoids

The following provides a generalized methodology for the isolation of daphnane diterpenoids like this compound from Trigonostemon reidioides, based on established phytochemical techniques.

1. Plant Material Collection and Extraction:

  • The roots of Trigonostemon reidioides are collected, dried, and ground into a fine powder.

  • The powdered material is then subjected to extraction with a non-polar solvent, such as hexane or methanol, to create a crude extract.

2. Bioassay-Guided Fractionation:

  • The crude extract is partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) to yield fractions with differing chemical compositions.

  • Each fraction is tested for the biological activity of interest (e.g., antimycobacterial, acaricidal). The most active fraction is selected for further separation.

3. Chromatographic Purification:

  • The active fraction is subjected to a series of chromatographic techniques to isolate the pure compound.

  • Column Chromatography: The fraction is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel) and eluted with a solvent gradient to separate compounds based on their polarity.

  • High-Performance Liquid Chromatography (HPLC): Further purification is achieved using HPLC, which offers higher resolution and separation efficiency.

4. Structure Elucidation:

  • The structure of the isolated pure compound is determined using various spectroscopic methods, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D): To elucidate the carbon-hydrogen framework and stereochemistry of the molecule.

Mechanistic Insights from Rediocide A: A Case Study in Cancer Immunotherapy

While the specific signaling pathways modulated by this compound are yet to be elucidated, extensive research on its analogue, Rediocide A, has provided valuable insights into the potential mechanisms of this class of compounds, particularly in the context of cancer immunotherapy. Rediocide A has been identified as a promising agent that can overcome tumor immuno-resistance to Natural Killer (NK) cells.[1]

Rediocide A exerts its effect by down-regulating the expression of CD155 on non-small cell lung cancer (NSCLC) cells.[1] CD155 is a ligand for the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), an inhibitory receptor expressed on NK cells and T cells. The interaction between CD155 on tumor cells and TIGIT on NK cells leads to the suppression of the NK cell's cytotoxic activity, allowing the tumor to evade the immune system. By reducing CD155 expression, Rediocide A disrupts this inhibitory signaling, thereby enhancing the ability of NK cells to recognize and kill cancer cells.[1]

TIGIT/CD155 Signaling Pathway Modulated by Rediocide A

TIGIT_CD155_Pathway cluster_Tumor Tumor Cell cluster_NK NK Cell CD155 CD155 TIGIT TIGIT CD155->TIGIT Binds Cytotoxicity Cytotoxicity (Granzyme B, IFN-γ) TIGIT->Cytotoxicity Inhibits RediocideA Rediocide A RediocideA->CD155 Down-regulates

Caption: TIGIT/CD155 signaling pathway and the inhibitory effect of Rediocide A.

Quantitative Data: Effects of Rediocide A on NSCLC Cells

The following table summarizes the quantitative effects of Rediocide A on non-small cell lung cancer (NSCLC) cell lines when co-cultured with NK cells.[1]

Effect MeasuredCell LineTreatmentResult
NK Cell-Mediated LysisA549100 nM Rediocide A3.58-fold increase
NK Cell-Mediated LysisH1299100 nM Rediocide A1.26-fold increase
Granzyme B LevelA549100 nM Rediocide A48.01% increase
Granzyme B LevelH1299100 nM Rediocide A53.26% increase
IFN-γ LevelA549100 nM Rediocide A3.23-fold increase
IFN-γ LevelH1299100 nM Rediocide A6.77-fold increase
CD155 ExpressionA549Rediocide A14.41% decrease
CD155 ExpressionH1299Rediocide A11.66% decrease

Experimental Workflow for Assessing Rediocide A Activity

Experimental_Workflow cluster_Assays Biological Assays Start Start CellCulture Culture NK-92 Cells and NSCLC Cells (A549, H1299) Start->CellCulture CoCulture Co-culture NK Cells with NSCLC Cells CellCulture->CoCulture Treatment Treat with Rediocide A (10 or 100 nM) for 24h CoCulture->Treatment CytotoxicityAssay Biophotonic & Impedance Assay (NK Cell Lysis) Treatment->CytotoxicityAssay FlowCytometry Flow Cytometry (Granzyme B, CD155) Treatment->FlowCytometry ELISA ELISA (IFN-γ Production) Treatment->ELISA Analysis Data Analysis CytotoxicityAssay->Analysis FlowCytometry->Analysis ELISA->Analysis

Caption: Experimental workflow for evaluating the effects of Rediocide A.

Detailed Experimental Protocols for Rediocide A Studies

The following are detailed methodologies for the key experiments used to characterize the effects of Rediocide A on the TIGIT/CD155 signaling pathway.[1]

1. Cell Culture:

  • Human NSCLC cell lines (A549 and H1299) and the human NK cell line (NK-92) are maintained in appropriate culture media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • Cells are cultured in a humidified incubator at 37°C with 5% CO2.

2. Co-culture Experiments:

  • NK-92 cells are co-cultured with A549 or H1299 cells at a specified effector-to-target (E:T) ratio.

  • The co-cultures are then treated with varying concentrations of Rediocide A (e.g., 10 nM and 100 nM) or a vehicle control (e.g., 0.1% DMSO) for 24 hours.

3. Cytotoxicity Assays:

  • Biophotonic Cytotoxicity Assay: Target cancer cells are engineered to express a reporter gene (e.g., luciferase). Upon cell lysis by NK cells, the reporter signal diminishes, which can be quantified to determine the percentage of cell killing.

  • Impedance-Based Assay: Cancer cells are grown on electrodes. As they adhere and proliferate, the electrical impedance increases. When NK cells induce lysis, the cancer cells detach, leading to a decrease in impedance, which is proportional to the level of cytotoxicity.

4. Flow Cytometry:

  • To measure intracellular Granzyme B and surface CD155 expression, cells are harvested after treatment.

  • For Granzyme B, cells are fixed and permeabilized before staining with a fluorescently labeled anti-Granzyme B antibody.

  • For CD155, cells are directly stained with a fluorescently labeled anti-CD155 antibody.

  • The fluorescence intensity is then measured using a flow cytometer.

5. Enzyme-Linked Immunosorbent Assay (ELISA):

  • The concentration of Interferon-gamma (IFN-γ) in the co-culture supernatant is quantified using a commercial ELISA kit.

  • The supernatant is collected, and the assay is performed according to the manufacturer's instructions. The absorbance is read on a microplate reader, and the concentration is determined from a standard curve.

Conclusion

This compound is a novel daphnane diterpenoid with demonstrated antimycobacterial, acaricidal, and anti-HIV activities. While further research is required to fully elucidate its mechanisms of action and therapeutic potential, the study of its close analogue, Rediocide A, provides a compelling blueprint for its possible role in modulating immune responses. The ability of Rediocide A to overcome tumor immuno-resistance by targeting the TIGIT/CD155 pathway highlights the potential of this class of compounds in the development of new immunotherapies. Future investigations into the specific signaling pathways affected by this compound will be crucial in unlocking its full therapeutic promise.

References

A Comprehensive Technical Guide to Daphnane-Type Diterpenoids: From Isolation to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of daphnane-type diterpenoids, a class of natural products renowned for their complex chemical structures and potent biological activities. This document details their natural sources, classification, structural elucidation, and diverse pharmacological properties, with a focus on their potential as therapeutic agents. The information is presented to be a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction to Daphnane-Type Diterpenoids

Daphnane-type diterpenoids are a class of tetracyclic or tricyclic diterpenoids characterized by a 5/7/6-membered ring system.[1] They are primarily isolated from plants of the Thymelaeaceae and Euphorbiaceae families.[1][2] Since the first discovery, nearly 200 daphnane-type diterpenoids have been identified, exhibiting a wide array of biological activities, including potent anti-HIV, anticancer, anti-leukemic, neurotrophic, and cytotoxic effects.[1] Their remarkable biological profiles have made them attractive targets for phytochemical and synthetic research.[3]

Structurally, daphnane (B1241135) diterpenoids often feature a high degree of oxygenation, with hydroxyl groups commonly found at positions C-3, C-4, C-5, C-9, C-13, C-14, or C-20.[1] A unique feature of many daphnane diterpenoids is the presence of an orthoester moiety, which is often crucial for their biological activity.[1] Based on their structural features, they can be broadly classified into several types, including 6-epoxy daphnane diterpenoids, resiniferonoids, genkwanines, and 1-alkyldaphnanes.[1]

Isolation and Purification

The isolation of daphnane-type diterpenoids from plant material is a multi-step process that typically involves extraction, fractionation, and chromatography. A common workflow is bioassay-guided fractionation, where fractions of the plant extract are tested for a specific biological activity to guide the isolation of the active constituents.

General Isolation Protocol
  • Extraction: The dried and powdered plant material (e.g., roots, stems, or leaves) is extracted with an organic solvent, typically methanol (B129727) or ethanol, at room temperature. This process is often repeated multiple times to ensure complete extraction of the secondary metabolites.

  • Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Daphnane diterpenoids are typically found in the ethyl acetate fraction.

  • Column Chromatography: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over silica (B1680970) gel. A gradient of solvents, such as a mixture of n-hexane and ethyl acetate with increasing polarity, is used to elute different fractions.

  • Further Chromatographic Purification: The fractions showing the desired biological activity are further purified using a combination of chromatographic techniques, which may include Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC), often using a C18 reversed-phase column.

Experimental Workflow for Bioassay-Guided Isolation

Bioassay_Guided_Isolation Plant_Material Dried Plant Material Extraction Extraction (e.g., MeOH) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning Crude_Extract->Partitioning Fractions Fractions (Hexane, EtOAc, BuOH, etc.) Partitioning->Fractions Bioassay1 Bioassay Fractions->Bioassay1 Active_Fraction Active Fraction (e.g., EtOAc) Bioassay1->Active_Fraction Identify active fraction Silica_Gel_CC Silica Gel Column Chromatography Active_Fraction->Silica_Gel_CC Subfractions Subfractions Silica_Gel_CC->Subfractions Bioassay2 Bioassay Subfractions->Bioassay2 Active_Subfractions Active Subfractions Bioassay2->Active_Subfractions Identify active subfractions HPLC Preparative HPLC Active_Subfractions->HPLC Pure_Compounds Pure Daphnane Diterpenoids HPLC->Pure_Compounds

Caption: Bioassay-guided isolation workflow for daphnane diterpenoids.

Structural Elucidation

The determination of the complex structures of daphnane diterpenoids relies on a combination of modern spectroscopic techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are the most powerful tools for elucidating the carbon skeleton and relative stereochemistry of these molecules.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the molecular formula of the compounds. Tandem MS (MS/MS) experiments provide valuable information about the fragmentation patterns, which can aid in the identification of known compounds and the structural elucidation of new ones.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and olefinic (C=C) bonds.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the presence of chromophores, such as conjugated systems, in the molecule.

  • X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry of the molecule.

Biological Activities and Structure-Activity Relationships

Daphnane diterpenoids exhibit a remarkable range of potent biological activities. The specific activity is often linked to the fine structural details of the molecule.

Anti-HIV Activity

Numerous daphnane diterpenoids have shown potent anti-HIV activity.[5][6][7] For instance, several daphneodorins isolated from Daphne odora exhibited anti-HIV activity with EC₅₀ values in the nanomolar range.[5][6] The anti-HIV activity is often evaluated using cell-based assays, such as the MT-4 cell assay, which measures the inhibition of virus-induced cytopathic effects.[5]

Anticancer and Cytotoxic Activity

Many daphnane diterpenoids display significant cytotoxic activity against various cancer cell lines.[8][9] For example, yuanhuakines isolated from Daphne genkwa inhibited the growth of A549, Hep3B, and MCF-7 cancer cell lines with IC₅₀ values in the micromolar range.[8] The cytotoxic activity is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[1]

Protein Kinase C (PKC) Modulation

A key mechanism of action for many daphnane diterpenoids is the modulation of Protein Kinase C (PKC), a family of enzymes that play a crucial role in cellular signal transduction.[10][11] Some daphnane diterpenoids are potent activators of PKC, which can lead to a variety of downstream cellular effects, including the induction of apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Studies have revealed some key structural features that are important for the biological activity of daphnane diterpenoids:

  • The Orthoester Group: The presence and nature of the orthoester at C-9, C-13, and C-14 are often critical for potent cytotoxic activity.

  • Substitution on the Aromatic Ring: For compounds with aromatic ester side chains, the substitution pattern on the aromatic ring can significantly influence the potency.

  • Hydroxyl Groups: The presence and stereochemistry of hydroxyl groups at various positions on the daphnane skeleton can impact activity.

Quantitative Data Summary

The following tables summarize the reported biological activities of selected daphnane-type diterpenoids.

Table 1: Anti-HIV Activity of Selected Daphnane Diterpenoids

CompoundSourceCell LineEC₅₀ (nM)Reference
Daphneodorin DDaphne odoraMT-41.5[5][6]
Daphneodorin EDaphne odoraMT-47.7[5][6]
GnidimacrinGnidia speciesMT-40.14[12]
Stelleralide AStellera chamaejasmeMT-40.33[12]
Wikstroelide AWikstroemia retusaMT-40.39[12]

Table 2: Cytotoxic Activity of Selected Daphnane Diterpenoids

CompoundSourceCell LineIC₅₀ (µM)Reference
Yuanhuakine ADaphne genkwaA5497.77[8]
Yuanhuakine BDaphne genkwaA54910.23[8]
Yuanhuakine CDaphne genkwaA54920.56[8]
Trigohownin ATrigonostemon howiiHL-6017.0[13]
Trigohownin DTrigonostemon howiiHL-609.3[13]
Tianchaterpene DStelleropsis tianschanicaHGC-278.8[14]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on daphnane-type diterpenoids.

MTT Cytotoxicity Assay Protocol

This protocol is a standard method for assessing the in vitro cytotoxic effects of compounds on cell lines.[1]

  • Cell Seeding: Seed cells in a 96-well microplate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (daphnane diterpenoid) and incubate for a further 48-72 hours. Include a solvent control (e.g., DMSO).

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the solvent control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-HIV Assay Protocol (MT-4 Cells)

This protocol is used to evaluate the ability of compounds to inhibit HIV-1 replication in MT-4 cells.[5]

  • Cell Preparation: Prepare a suspension of MT-4 cells in culture medium.

  • Infection and Treatment: Infect the MT-4 cells with HIV-1 (e.g., NL4-3 strain) in the presence of various concentrations of the test compound.

  • Incubation: Incubate the infected and treated cells for 4-5 days at 37°C in a humidified atmosphere with 5% CO₂.

  • Assessment of Viral Replication: Measure the extent of viral replication. This can be done by:

    • p24 Antigen ELISA: Quantify the amount of HIV-1 p24 capsid protein in the culture supernatant using an ELISA kit.

    • Cell Viability Assay: Measure the viability of the cells using a reagent like CellTiter-Glo, as HIV-1 infection leads to cell death.[6]

  • Data Analysis: Calculate the EC₅₀ value (the concentration of the compound that inhibits viral replication by 50%) and the CC₅₀ value (the concentration that causes 50% cytotoxicity to the cells). The selectivity index (SI) is calculated as CC₅₀/EC₅₀.

Signaling Pathway Visualization

Daphnane diterpenoids, as potent PKC activators, can trigger a cascade of downstream signaling events. The following diagram illustrates a simplified representation of the PKC signaling pathway that can be activated by these compounds, leading to apoptosis in cancer cells.

PKC_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKC Protein Kinase C (PKC) RAF RAF PKC->RAF JNK JNK PKC->JNK Daphnane Daphnane Diterpenoid Daphnane->PKC Activation MEK MEK RAF->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 JNK->AP1 Gene_Expression Gene Expression Changes AP1->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Simplified PKC signaling pathway activated by daphnane diterpenoids.

Conclusion

Daphnane-type diterpenoids represent a fascinating and pharmacologically significant class of natural products. Their structural complexity and potent biological activities continue to attract considerable interest from the scientific community. This technical guide has provided a comprehensive overview of their isolation, structural elucidation, and diverse bioactivities, with a focus on their potential as anti-HIV and anticancer agents. The detailed experimental protocols and workflow diagrams are intended to serve as a valuable resource for researchers working in the field of natural product drug discovery and development. Further research into the synthesis, mechanism of action, and structure-activity relationships of daphnane diterpenoids holds great promise for the development of new therapeutic agents.

References

Rediocide C: A Technical Guide to its Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rediocide C, a daphnane (B1241135) diterpenoid isolated from Trigonostemon reidioides, has emerged as a compound of interest due to its notable biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its potential therapeutic applications. Primarily, research has highlighted its efficacy as an antimycobacterial and acaricidal agent. This document collates the available quantitative data, outlines generalized experimental protocols for assessing its bioactivity, and presents visual workflows to aid in the comprehension of these processes. While the precise mechanisms of action for this compound are yet to be fully elucidated, this guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, consolidating the existing knowledge and identifying areas for future investigation.

Introduction

This compound is a member of the daphnane diterpenoid family of natural products, which are known for a wide range of biological effects, including anti-HIV, anticancer, and neurotrophic activities. Isolated from the herbal plant Trigonostemon reidioides (Kurz) Craib, this compound has been identified as a molecule with significant potential in therapeutic contexts beyond the more extensively studied Rediocide A. This guide will delve into the documented therapeutic potential of this compound, focusing on its demonstrated antimycobacterial and acaricidal properties.

Known Biological Activities and Quantitative Data

The primary therapeutic potential of this compound, as supported by current literature, lies in its potent antimycobacterial and acaricidal activities. The following tables summarize the key quantitative data reported for these effects.

Antimycobacterial Activity

This compound has demonstrated significant inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This positions it as a potential candidate for the development of new anti-TB drugs, an area of critical need due to the rise of multidrug-resistant strains.

Table 1: Antimycobacterial Activity of this compound

CompoundTarget OrganismMetricValueReference
This compoundMycobacterium tuberculosisMIC3.84 µM[1][2]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Acaricidal Activity

In addition to its antimycobacterial effects, this compound has shown potent activity against the common house dust mite, Dermatophagoides pteronyssinus. This suggests a potential application in the management of allergic diseases, such as asthma and atopic dermatitis, where dust mite allergens are major triggers.

Table 2: Acaricidal Activity of this compound

CompoundTarget OrganismMetricValueReference
This compoundDermatophagoides pteronyssinusLC505.59 µg/cm²[1][2][3]

LC50 (Lethal Concentration 50%) is the concentration of a substance that is lethal to 50% of a test population.

Mechanism of Action (Putative)

The precise molecular mechanism of action for this compound has not been definitively established in the available scientific literature. However, based on the known mechanisms of other daphnane diterpenoids, it is plausible that this compound may exert its effects through the activation of Protein Kinase C (PKC). The activation of PKC can trigger a cascade of downstream signaling events that can influence cellular processes such as proliferation, differentiation, and apoptosis. It is important to note that this is a putative mechanism, and further research is required to confirm the specific molecular targets and signaling pathways modulated by this compound.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key experiments cited in the evaluation of this compound's biological activities. These protocols are representative of standard practices in the field and are intended to serve as a guide for researchers looking to replicate or build upon these findings.

Antimycobacterial Susceptibility Testing

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.

Materials:

  • This compound

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Resazurin (B115843) dye

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in Middlebrook 7H9 broth to achieve a range of desired concentrations.

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a McFarland standard of 0.5.

  • Plate Inoculation: Add 100 µL of the appropriate this compound dilution to each well of a 96-well microplate. Add 100 µL of the prepared M. tuberculosis inoculum to each well. Include positive control (bacteria and broth) and negative control (broth only) wells.

  • Incubation: Seal the microplate and incubate at 37°C for 7 days.

  • MIC Determination: After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of this compound at which no color change is observed.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare serial dilutions of this compound Plate_Inoculation Inoculate 96-well plate with compound and bacteria Compound_Dilution->Plate_Inoculation Inoculum_Prep Prepare M. tuberculosis inoculum (log phase) Inoculum_Prep->Plate_Inoculation Incubation_7d Incubate at 37°C for 7 days Plate_Inoculation->Incubation_7d Add_Resazurin Add resazurin dye Incubation_7d->Add_Resazurin Incubation_24h Incubate for 24 hours Add_Resazurin->Incubation_24h Read_Plate Observe color change (Blue -> Pink) Incubation_24h->Read_Plate Determine_MIC Determine MIC (Lowest concentration with no pink color) Read_Plate->Determine_MIC

Antimycobacterial Susceptibility Assay Workflow
Acaricidal Activity Assay

This protocol describes a common method for assessing the acaricidal activity of a compound against house dust mites.

Objective: To determine the lethal concentration (LC50) of this compound against Dermatophagoides pteronyssinus.

Materials:

  • This compound

  • Dermatophagoides pteronyssinus culture

  • Filter paper or fabric discs

  • Petri dishes

  • Micropipette

  • Stereomicroscope

Procedure:

  • Compound Application: Dissolve this compound in a volatile solvent (e.g., acetone) to prepare various concentrations. Apply a fixed volume of each concentration evenly onto a filter paper or fabric disc placed in a Petri dish. Allow the solvent to evaporate completely.

  • Mite Exposure: Transfer a known number of adult dust mites (e.g., 20-30) onto the treated discs. Include a control group with discs treated only with the solvent.

  • Incubation: Seal the Petri dishes and incubate under controlled conditions (e.g., 25°C and 75% relative humidity) for 24 to 48 hours.

  • Mortality Assessment: After the incubation period, count the number of dead and live mites under a stereomicroscope. Mites that do not respond to a gentle touch with a fine brush are considered dead.

  • LC50 Calculation: Calculate the percentage of mortality for each concentration. The LC50 value is determined using probit analysis or other appropriate statistical methods.

G cluster_prep Preparation cluster_exposure Mite Exposure cluster_analysis Data Analysis Compound_Prep Prepare this compound concentrations in solvent Apply_Compound Apply to filter paper discs and evaporate solvent Compound_Prep->Apply_Compound Introduce_Mites Introduce D. pteronyssinus to treated discs Apply_Compound->Introduce_Mites Incubate Incubate for 24-48 hours (controlled environment) Introduce_Mites->Incubate Count_Mortality Count live and dead mites under stereomicroscope Incubate->Count_Mortality Calculate_LC50 Calculate LC50 value using probit analysis Count_Mortality->Calculate_LC50

Acaricidal Activity Assay Workflow

Future Directions and Conclusion

The existing data on this compound highlight its potential as a valuable lead compound for the development of novel antimycobacterial and acaricidal agents. However, to fully realize this potential, several key areas require further investigation. Elucidating the precise mechanism of action and identifying the specific molecular targets of this compound are critical next steps. Furthermore, studies on its safety profile, in vivo efficacy, and pharmacokinetic properties are necessary to advance its development as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Rediocide C from Trigonostemon reidioides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rediocide C is a daphnane-type diterpenoid isolated from the roots of Trigonostemon reidioides (Kurz) Craib, a plant belonging to the Euphorbiaceae family.[1] Daphnane (B1241135) diterpenoids are a class of natural products known for a wide range of potent biological activities, including insecticidal, acaricidal, and anti-HIV properties.[2][3] this compound, along with its congeners like Rediocide A, has demonstrated significant insecticidal and acaricidal effects, making it a compound of interest for agrochemical and pharmaceutical research.[2][3] These application notes provide a comprehensive protocol for the isolation and purification of this compound from T. reidioides roots, based on established phytochemical methodologies.

Experimental Protocols

Two primary strategies can be employed for the extraction and isolation of this compound, starting with either a non-polar or a polar solvent. Both methods culminate in multi-step chromatographic purification.

Protocol 1: Isolation from a Non-Polar (Hexane) Extract

This protocol is based on the bioassay-guided fractionation method that successfully isolated this compound.[2]

1. Plant Material Preparation:

  • Obtain dried roots of Trigonostemon reidioides.

  • Grind the dried roots into a coarse powder to increase the surface area for extraction.

2. Extraction:

  • Macerate the powdered root material (e.g., 1 kg) in n-hexane (e.g., 5 L) at room temperature for 72 hours. Agitate periodically to ensure thorough extraction.

  • Filter the mixture through cheesecloth or filter paper to separate the marc from the hexane (B92381) extract.

  • Repeat the extraction process on the marc two more times with fresh n-hexane to maximize yield.

  • Combine the hexane extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude hexane extract.

3. Chromatographic Purification:

  • Step 3.1: Silica (B1680970) Gel Column Chromatography (Initial Fractionation)

    • Adsorbent: Silica gel (60-120 mesh).

    • Procedure: Prepare a slurry of silica gel in n-hexane and pack it into a glass column. Apply the crude hexane extract (adsorbed onto a small amount of silica gel) to the top of the column.

    • Elution: Elute the column with a stepwise gradient of n-hexane and ethyl acetate (B1210297) (EtOAc). Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of EtOAc (e.g., 95:5, 90:10, 80:20, etc., v/v).

    • Fraction Collection: Collect fractions of a fixed volume (e.g., 250 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., vanillin-sulfuric acid spray followed by heating).

    • Combine fractions with similar TLC profiles. This compound is expected to elute in the mid-polarity fractions.

  • Step 3.2: Sephadex LH-20 Column Chromatography (Size Exclusion/Purification)

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: Methanol (B129727) (MeOH) or a mixture like Dichloromethane (B109758):Methanol (1:1).

    • Procedure: Dissolve the this compound-containing fractions from the silica gel column in a minimal amount of the mobile phase. Apply the sample to a pre-swelled and packed Sephadex LH-20 column.

    • Elution: Elute with the mobile phase at a constant flow rate. This step helps in removing pigments and other impurities of different molecular sizes.

    • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the target compound.

  • Step 3.3: Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

    • Column: Reverse-phase C18 column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: A gradient system of acetonitrile (B52724) (ACN) and water (H₂O) or methanol and water. A typical gradient could be starting from 50% ACN in H₂O to 100% ACN over 30-40 minutes.

    • Detection: UV detector, typically at 210 nm or 254 nm.

    • Procedure: Dissolve the semi-purified fraction in the mobile phase, filter through a 0.45 µm syringe filter, and inject onto the HPLC system. Collect the peak corresponding to the retention time of this compound.

    • Post-Purification: Concentrate the collected fraction under reduced pressure to remove the solvent, yielding pure this compound. Confirm purity using analytical HPLC and identity by spectroscopic methods (NMR, MS).[4][5]

Protocol 2: Isolation from a Polar (Methanol) Extract

This protocol is adapted from methodologies used to isolate various rediocides and other daphnane diterpenoids from Trigonostemon species.[3]

1. Plant Material Preparation:

  • As described in Protocol 1.

2. Extraction:

  • Macerate the powdered root material (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 72 hours with periodic agitation.

  • Filter and repeat the extraction process twice more on the marc.

  • Combine the methanol extracts and concentrate under reduced pressure to obtain the crude methanol extract.

3. Solvent Partitioning:

  • Suspend the crude methanol extract in a mixture of water and methanol (e.g., 9:1 v/v).

  • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc).

  • Separate each solvent layer. Daphnane diterpenoids like this compound are typically found in the CH₂Cl₂ and EtOAc fractions.

  • Concentrate each fraction separately under reduced pressure.

4. Chromatographic Purification:

  • The purification of the CH₂Cl₂ or EtOAc fraction follows the same multi-step chromatographic procedure as outlined in Protocol 1, Steps 3.1 through 3.3 (Silica Gel CC, Sephadex LH-20, and Preparative HPLC).

Data Presentation

While specific yield data for this compound is not prominently reported in the literature, the table below summarizes known data for related compounds isolated from T. reidioides to provide a comparative reference.

CompoundPlant PartExtraction MethodReported YieldPurityReference
Rediocide A RootsMethanol extract, partitioned with CH₂Cl₂0.75% of crude extractCrystallizedNot explicitly stated
This compound RootsHexane extractNot reported>95% (assumed post-HPLC)[2]
Rediocide F RootsHexane extractNot reported>95% (assumed post-HPLC)[2]
Rediocide G RootsMethanol extractNot reported>95% (assumed post-HPLC)[5]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the isolation of this compound from Trigonostemon reidioides roots.

Isolation_Workflow cluster_extraction 1. Extraction & Preparation cluster_fractionation 2. Initial Fractionation cluster_purification 3. Purification cluster_final 4. Final Product Plant Dried, Powdered T. reidioides Roots Extract Crude Extract (Hexane or Methanol) Plant->Extract Maceration Partition Solvent Partitioning (for Methanol Extract) Extract->Partition if MeOH extract Silica Silica Gel Column Chromatography Extract->Silica if Hexane extract Partition->Silica CH2Cl2 / EtOAc Fraction Sephadex Sephadex LH-20 Chromatography Silica->Sephadex this compound-rich Fractions HPLC Preparative HPLC (Reverse Phase C18) Sephadex->HPLC Semi-pure Fractions PureC Pure this compound HPLC->PureC Analysis Purity & Structural Analysis (Analytical HPLC, NMR, MS) PureC->Analysis Signaling_Pathway A External Signal B Receptor A->B C Kinase Cascade B->C D Transcription Factor C->D E Gene Expression D->E

References

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Purification of Rediocide C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of Rediocide C using High-Performance Liquid Chromatography (HPLC). The described methodology is based on common practices for the separation of natural products and serves as a foundational procedure that may require further optimization for specific sample matrices.

Introduction

This compound is a natural product of interest for its potential biological activities. Efficient purification is a critical step for its characterization and further investigation. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation of pure compounds from complex mixtures.[1][2] This application note details a reversed-phase HPLC (RP-HPLC) method, which is a widely used technique for the purification of organic molecules, including pharmaceuticals and natural products.[1][3][4]

Principle of Reversed-Phase HPLC

Reversed-phase HPLC separates molecules based on their hydrophobicity.[1] The stationary phase is non-polar (e.g., C18-bonded silica), while the mobile phase is polar (typically a mixture of water and a less polar organic solvent like acetonitrile (B52724) or methanol).[1] Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and thus will elute later than more polar compounds.[5] A gradient elution, where the concentration of the organic solvent is gradually increased, is often employed to effectively separate compounds with a wide range of polarities.[6]

Experimental Protocol

Sample Preparation

Proper sample preparation is crucial to prevent column contamination and ensure reproducible results.[7][8]

  • Extraction: The crude extract containing this compound should be obtained using an appropriate solvent based on its polarity.

  • Dissolution: Dissolve the dried crude extract in a solvent compatible with the initial mobile phase conditions. A common choice is a mixture of the mobile phase solvents or dimethyl sulfoxide (B87167) (DMSO).

  • Filtration: It is essential to remove any particulate matter from the sample solution before injection to prevent clogging of the HPLC system.[7] Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter.[9]

HPLC Instrumentation and Conditions

The following is a representative protocol. Optimization of parameters such as the gradient profile, flow rate, and column chemistry may be necessary.

Table 1: HPLC Parameters for this compound Purification

ParameterValue
HPLC System Preparative or Semi-Preparative HPLC System
Column C18 Reversed-Phase Column (e.g., 250 mm x 10 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Program 10% B to 90% B over 40 minutes
Flow Rate 4.0 mL/min
Detection Wavelength Diode Array Detector (DAD), 200-400 nm (monitor at 220 nm and 254 nm)
Injection Volume 500 µL (dependent on sample concentration and column capacity)
Column Temperature 25 °C
Purification Procedure
  • System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 10% Mobile Phase B) until a stable baseline is achieved.

  • Blank Injection: Inject the sample solvent (without the sample) to ensure that no ghost peaks appear in the chromatogram.

  • Sample Injection: Inject the prepared sample solution onto the equilibrated column.

  • Fraction Collection: Collect fractions corresponding to the peaks of interest based on the real-time chromatogram. Automated fraction collectors are recommended for this purpose.

  • Post-Purification Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Solvent Removal: Evaporate the solvent from the purified fractions using a rotary evaporator or a lyophilizer to obtain the pure this compound.

Data Presentation

The following table summarizes hypothetical quantitative data that would be obtained during the purification of this compound.

Table 2: Hypothetical Purification Data for this compound

SampleInjection Volume (µL)Peak Retention Time (min)Peak AreaPurity (%)Recovery (%)
Crude Extract50025.41,250,00035-
Purified Fraction10025.5350,0009885

Visualization of the Purification Workflow

The following diagram illustrates the general workflow for the HPLC purification of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Start Crude Extract Dissolution Dissolve in Solvent Start->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Gradient Elution (C18 Column) Injection->Separation Detection DAD Detection Separation->Detection Collection Fraction Collection Detection->Collection Analysis Purity Analysis (Analytical HPLC) Collection->Analysis Evaporation Solvent Evaporation Analysis->Evaporation Pure_Compound Pure this compound Evaporation->Pure_Compound

Caption: Workflow for the HPLC purification of this compound.

Signaling Pathway Involving a Related Compound, Rediocide A

While the specific signaling pathway for this compound is not detailed in the provided search results, a related compound, Rediocide A, has been shown to overcome tumor immuno-resistance to Natural Killer (NK) cells by down-regulating CD155 expression.[10] This suggests a potential mechanism involving the TIGIT/CD155 signaling pathway.

The following diagram illustrates this proposed signaling pathway.

RediocideA_Pathway cluster_tumor Tumor Cell cluster_nk NK Cell CD155 CD155 NK_Activation NK Cell Activation CD155->NK_Activation inhibits TIGIT TIGIT TIGIT->CD155 binds RediocideA Rediocide A RediocideA->CD155 down-regulates

Caption: Proposed signaling pathway for Rediocide A.

Disclaimer: This protocol is a general guideline. The optimal conditions for the purification of this compound may vary depending on the specific crude extract and the available instrumentation. Method development and optimization are highly recommended.

References

Application Notes and Protocols: Synthesis and Biological Activity of Rediocide C and Related Daphnane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rediocide C is a complex daphnane (B1241135) diterpenoid isolated from the roots of Trigonostemon reidioides (Kurz) Craib, a plant used in traditional Thai medicine.[1] This class of natural products, known as rediocides, has garnered significant interest due to their potent biological activities. This compound, along with its congeners such as Rediocide A, E, F, and G, belongs to a structurally fascinating family of natural products characterized by a highly intricate 5/7/6-tricyclic ring system.[2][3] This document provides an overview of the known biological activities of this compound, and outlines a generalized, hypothetical approach to its synthesis based on established strategies for other daphnane diterpenes, owing to the current absence of a published total synthesis for this specific molecule.

Biological Activity of this compound and Related Compounds

This compound has demonstrated notable biological activities, particularly in the areas of acaricidal and antimycobacterial research. The available quantitative data for this compound and its related, naturally occurring derivatives are summarized below. It is important to note that comprehensive structure-activity relationship (SAR) studies involving systematically synthesized derivatives of this compound are not yet available in the public domain.

CompoundBiological ActivityQuantitative DataSource
This compound Acaricidal (against Dermatophagoides pteronyssinus)LC50: 5.59 µg/cm²[1]
Antimycobacterial (against Mycobacterium tuberculosis)MIC: 3.84 µM[4]
Rediocide A Acaricidal (against Dermatophagoides pteronyssinus)LC50: 0.78 µg/cm²[1]
Rediocide E Acaricidal (against Dermatophagoides pteronyssinus)LC50: 0.92 µg/cm²[1]
Rediocide F Acaricidal (against Dermatophagoides pteronyssinus)LC50: 2.53 µg/cm²[1]
Rediocide G Cytotoxic against various cancer cell linesData not specified[2]

Hypothetical Retrosynthetic Analysis of this compound

As of the date of this document, a total synthesis of this compound has not been reported in the scientific literature. The synthesis of daphnane diterpenes represents a significant challenge in organic chemistry due to their complex, highly oxygenated, and stereochemically dense structures. However, based on successful syntheses of other daphnane diterpenes, a plausible high-level retrosynthetic strategy for this compound can be conceptualized. This would likely involve the late-stage introduction of the ester side chains and the construction of the core tricyclic system from a simpler precursor.

Below is a DOT language script for a Graphviz diagram illustrating a hypothetical retrosynthetic analysis.

Rediocide_C_Retrosynthesis Rediocide_C This compound Late_Stage Late-Stage Functionalization (Esterification) Rediocide_C->Late_Stage Disconnect Esters Core Daphnane Core Late_Stage->Core Cyclization Key Cyclization Reactions (e.g., Oxidopyrylium Cycloaddition) Core->Cyclization Form 5/7/6 System Precursor Advanced Polycyclic Precursor Cyclization->Precursor Building_Blocks Chiral Building Blocks Precursor->Building_Blocks Simplify

Caption: Hypothetical retrosynthetic analysis of this compound.

Experimental Protocols (General and Hypothetical)

Given the absence of a published synthesis for this compound, the following protocols are generalized based on common methods used in the synthesis of other complex natural products and should be considered as a conceptual framework rather than a validated procedure.

General Protocol for Late-Stage Esterification

This protocol describes a general method for attaching ester side chains to a complex polyol core, a key step in the final stages of a hypothetical this compound synthesis.

  • Protection of Reactive Groups: Selectively protect all but the target hydroxyl groups on the daphnane core using appropriate protecting groups (e.g., silyl (B83357) ethers for less hindered alcohols).

  • Acylation Reaction:

    • Dissolve the protected daphnane core (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere (N₂ or Ar).

    • Add a base such as triethylamine (B128534) (Et₃N, 2.0-3.0 eq) or 4-dimethylaminopyridine (B28879) (DMAP, 0.1-1.0 eq).

    • Cool the reaction mixture to 0 °C.

    • Slowly add the corresponding acid chloride or anhydride (B1165640) (e.g., benzoyl chloride, 1.5 eq) of the desired side chain.

    • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Deprotection: Remove the protecting groups under appropriate conditions (e.g., TBAF for silyl ethers) to yield the final esterified product.

  • Purification: Purify the final compound using HPLC.

Workflow for Natural Product Isolation (General)

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound from its plant source.

Isolation_Workflow Plant Plant Material (Trigonostemon reidioides roots) Extraction Extraction (e.g., Hexane, Ethanol) Plant->Extraction Fractionation Bioassay-Guided Fractionation (Column Chromatography) Extraction->Fractionation Isolation Isolation of Pure Compounds (HPLC) Fractionation->Isolation Structure Structure Elucidation (NMR, MS) Isolation->Structure

Caption: General workflow for the isolation of Rediocides.

Potential Signaling Pathway Involvement

While the direct molecular targets of this compound have not been definitively identified, studies on the closely related Rediocide A have shown that it can overcome tumor immuno-resistance to natural killer (NK) cells by down-regulating the expression of CD155 (also known as the poliovirus receptor).[5] This suggests a potential interaction with the TIGIT/CD155 immune checkpoint pathway. It is plausible that this compound, due to its structural similarity, may exert its biological effects through a similar mechanism.

The TIGIT/CD155 signaling pathway is a critical regulator of immune responses. TIGIT, an inhibitory receptor expressed on NK cells and T cells, binds to CD155 on tumor cells, leading to the suppression of the anti-tumor immune response.

The diagram below illustrates the TIGIT/CD155 signaling pathway and the hypothesized point of intervention for Rediocide A (and potentially C).

TIGIT_CD155_Pathway cluster_Tumor Tumor Cell cluster_NK NK Cell CD155 CD155 TIGIT TIGIT (Inhibitory Receptor) CD155->TIGIT Inhibitory Signal TIGIT->CD155 Binding NK_Activation NK Cell Activation TIGIT->NK_Activation Inhibition Rediocide Rediocide A / C (Hypothesized) Rediocide->CD155 Down-regulation

Caption: TIGIT/CD155 pathway and hypothesized Rediocide action.

Disclaimer: The synthetic protocols and retrosynthetic analysis provided herein are hypothetical and for illustrative purposes only, as a published total synthesis of this compound is not available. Researchers should consult the primary literature for validated synthetic methods for related daphnane diterpenes. The information on signaling pathways is based on studies of the related compound Rediocide A and is presented as a plausible hypothesis for this compound's mechanism of action pending further research.

References

Application Notes: Rediocide C for In Vitro Antimycobacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rediocide C, a diterpenoid natural product, has demonstrated inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This document provides a detailed protocol for determining the in vitro antimycobacterial activity of this compound using the Resazurin (B115843) Microtiter Assay (REMA). This colorimetric assay is a simple, rapid, and cost-effective method for assessing the viability of mycobacteria and is suitable for screening potential antimycobacterial compounds.

Mechanism of Action

Diterpenoids, the class of compounds to which this compound belongs, are known to exert antimycobacterial effects through various mechanisms. While the specific signaling pathway of this compound in Mycobacterium tuberculosis has not been fully elucidated, it is hypothesized that like other diterpenes, it may disrupt the integrity of the mycobacterial cell membrane or interfere with essential cellular processes. This disruption can lead to the inhibition of bacterial growth and, ultimately, cell death.

Quantitative Data

The antimycobacterial activity of this compound against Mycobacterium tuberculosis has been quantified, with a reported Minimum Inhibitory Concentration (MIC) value. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

CompoundOrganismMIC (mM)Reference CompoundOrganismMIC (mM)
This compoundMycobacterium tuberculosis3.84[1]KanamycinMycobacterium tuberculosis4.29[1]
Rediocide GMycobacterium tuberculosis3.84[1]StreptomycinMycobacterium tuberculosis(10x more potent than this compound)

Experimental Protocols

This section details the Resazurin Microtroller Assay (REMA) for determining the Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis.

Materials and Reagents

  • This compound

  • Mycobacterium tuberculosis H37Rv (or other relevant strains)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol (B35011) and 10% (v/v) ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Acid-Albumin-Dextrose-Catalase)

  • Resazurin sodium salt powder

  • Sterile distilled water

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 96-well microplates (flat bottom)

  • Sterile tubes for dilution

  • Incubator (37°C)

  • Biosafety cabinet (Class II or higher)

Preparation of Solutions

  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO. The exact concentration will depend on the desired final concentration range for testing. For example, a 10 mM stock solution can be prepared. Note: As this compound is a natural product, ensure it is fully dissolved. Gentle warming or sonication may be required.

  • Resazurin Solution (0.01% w/v): Dissolve 10 mg of resazurin sodium salt in 100 mL of sterile distilled water. Filter-sterilize the solution and store it protected from light at 4°C for up to one week.[2]

  • Mycobacterial Inoculum: Culture M. tuberculosis in Middlebrook 7H9 broth until it reaches the mid-log phase of growth (typically an optical density at 600 nm of 0.4-0.8). Adjust the turbidity of the bacterial suspension with fresh broth to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^7 CFU/mL.

Assay Procedure

  • Plate Setup: In a 96-well microplate, add 100 µL of sterile Middlebrook 7H9 broth to all wells.

  • Compound Dilution:

    • Add 100 µL of the this compound stock solution to the first well of a row.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the desired number of wells.

    • The final volume in each well will be 100 µL.

  • Controls:

    • Positive Control: Wells containing mycobacteria and no drug.

    • Negative Control: Wells containing medium only (no mycobacteria, no drug).

    • Solvent Control: Wells containing mycobacteria and the highest concentration of DMSO used in the assay.

  • Inoculation: Add 100 µL of the prepared mycobacterial inoculum to each well (except the negative control wells). This will bring the final volume in each well to 200 µL and dilute the compound concentrations by a factor of two.

  • Incubation: Seal the plate with a sterile plate sealer or place it in a humidified container and incubate at 37°C for 5-7 days.

  • Addition of Resazurin: After the incubation period, add 30 µL of the 0.01% resazurin solution to each well.[2]

  • Final Incubation: Re-incubate the plate at 37°C for 24-48 hours.

  • Reading Results: Observe the color change in the wells.

    • Blue: Inhibition of bacterial growth.

    • Pink/Purple: Bacterial growth (resazurin is reduced to resorufin).

    • The MIC is the lowest concentration of this compound that prevents the color change from blue to pink.

Visualizations

G General Mechanism of Diterpenoids against Mycobacteria Rediocide_C This compound (Diterpenoid) Cell_Membrane Mycobacterial Cell Membrane Rediocide_C->Cell_Membrane Interacts with Cellular_Processes Inhibition of Essential Cellular Processes Rediocide_C->Cellular_Processes May also directly affect Membrane_Disruption Membrane Disruption/ Pore Formation Cell_Membrane->Membrane_Disruption Leads to Growth_Inhibition Inhibition of Bacterial Growth Membrane_Disruption->Growth_Inhibition Cellular_Processes->Growth_Inhibition G REMA Protocol Workflow for this compound cluster_prep Preparation cluster_assay Assay Execution cluster_results Results Stock_Solution Prepare this compound Stock Solution (in DMSO) Serial_Dilution Perform Serial Dilution of this compound Stock_Solution->Serial_Dilution Inoculum_Prep Prepare M. tuberculosis Inoculum (0.5 McFarland) Add_Inoculum Add 100 µL Inoculum to Wells Inoculum_Prep->Add_Inoculum Resazurin_Prep Prepare 0.01% Resazurin Solution Add_Resazurin Add 30 µL Resazurin to Each Well Resazurin_Prep->Add_Resazurin Plate_Setup Add 100 µL Broth to 96-well Plate Plate_Setup->Serial_Dilution Serial_Dilution->Add_Inoculum Incubate_1 Incubate at 37°C for 5-7 Days Add_Inoculum->Incubate_1 Incubate_1->Add_Resazurin Incubate_2 Incubate at 37°C for 24-48 Hours Add_Resazurin->Incubate_2 Read_Plate Read Plate for Color Change Incubate_2->Read_Plate Determine_MIC Determine MIC (Lowest Concentration with no Pink Color) Read_Plate->Determine_MIC

References

Determining the Minimum Inhibitory Concentration (MIC) of Rediocide C against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery and development of novel antimicrobial agents. Rediocide C, a natural product, has shown potential anti-mycobacterial activity. Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating the efficacy of a new compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This document provides a detailed protocol for determining the MIC of this compound against M. tuberculosis using the broth microdilution method in Middlebrook 7H9 broth, followed by a resazurin-based viability assessment.

Quantitative Data Summary

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis. For comparative purposes, MIC values for standard anti-tuberculosis drugs against the reference strain M. tuberculosis H37Rv are also included.

CompoundM. tuberculosis StrainMIC
This compoundNot Specified3.84 mM[1]
IsoniazidH37Rv0.03-0.12 mg/L[2]
RifampicinH37Rv0.12-0.5 mg/L[3]
EthambutolH37Rv2.5-5 mg/L[3]
KanamycinH37Rv0.5-512 µg/mL[3]
LevofloxacinH37Rv0.12-0.5 mg/L[2]
AmikacinH37Rv0.25-1 mg/L[2]

Experimental Protocols

Preparation of Media and Reagents

1.1. Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth base according to the manufacturer's instructions.[4][5] A typical composition includes inorganic salts, L-glutamic acid, pyridoxine, and biotin.[4][5][6]

  • Suspend 2.35 g of Middlebrook 7H9 Broth Base in 450 ml of distilled water.[4]

  • Add 2 ml of glycerol (B35011) and 0.5 g of Polysorbate 80.[4]

  • Heat to dissolve completely.[4]

  • Sterilize by autoclaving at 121°C for 10 minutes.[4]

  • Cool to 45-50°C and aseptically add 50 ml of Middlebrook ADC Growth Supplement (containing bovine albumin, dextrose, and catalase).[4][7]

  • The final pH should be 6.6 ± 0.2.[4]

1.2. This compound Stock Solution:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO). The concentration should be high enough to allow for serial dilutions.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Store the stock solution at -20°C.

1.3. Resazurin (B115843) Solution:

  • Prepare a 0.02% (w/v) resazurin sodium salt solution in sterile distilled water.[8][9]

  • Filter-sterilize the solution and store it protected from light at 4°C for up to one week.[9][10]

Preparation of M. tuberculosis Inoculum
  • Culture M. tuberculosis (e.g., H37Rv strain) on a suitable solid medium (e.g., Löwenstein-Jensen or Middlebrook 7H10/7H11 agar) or in liquid Middlebrook 7H9 broth until logarithmic phase is reached.

  • Aseptically collect bacterial colonies from the solid medium or a pellet from the liquid culture.

  • Homogenize the bacterial clumps by vortexing with glass beads in a tube containing Middlebrook 7H9 broth.

  • Allow the larger clumps to settle for 15-20 minutes.

  • Adjust the turbidity of the supernatant to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.

  • Prepare the final inoculum by diluting the standardized suspension 1:100 in Middlebrook 7H9 broth to achieve a concentration of approximately 1 x 10⁵ CFU/mL.[2][11]

Broth Microdilution Assay
  • Use sterile 96-well flat-bottom microtiter plates.

  • Add 100 µL of Middlebrook 7H9 broth to all wells.

  • Add 100 µL of the this compound stock solution to the first column of wells, resulting in a 2-fold dilution.

  • Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last dilution column.

  • The final volume in each well should be 100 µL.

  • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Add 100 µL of the prepared M. tuberculosis inoculum to each well (except the sterility control), bringing the final volume to 200 µL. This will further dilute the drug concentration by half.

  • Seal the plates with a sterile, breathable membrane or place them in a humidified container to prevent evaporation.

  • Incubate the plates at 37°C for 7-14 days.

Determination of MIC using Resazurin
  • After the initial incubation period, add 30 µL of the 0.02% resazurin solution to each well.[8]

  • Re-incubate the plates at 37°C for 24-48 hours.

  • Visually inspect the plates for a color change. A change from blue (resazurin) to pink (resorufin) indicates bacterial growth.[1][8]

  • The MIC is defined as the lowest concentration of this compound that prevents this color change (i.e., the well remains blue).[10]

Visualizations

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout MIC Determination prep_media Prepare Middlebrook 7H9 Broth serial_dilution Perform 2-fold Serial Dilutions of this compound in 96-well plate prep_media->serial_dilution prep_compound Prepare this compound Stock Solution prep_compound->serial_dilution prep_inoculum Prepare M. tuberculosis Inoculum (0.5 McFarland) add_inoculum Inoculate wells with M. tuberculosis suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation1 Incubate at 37°C for 7-14 days add_inoculum->incubation1 add_resazurin Add Resazurin solution to all wells incubation1->add_resazurin incubation2 Incubate at 37°C for 24-48 hours add_resazurin->incubation2 read_mic Read MIC (Lowest concentration with no color change) incubation2->read_mic

Caption: Workflow for MIC determination of this compound against M. tuberculosis.

References

Application Notes and Protocols for Rediocide in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific information on a compound named "Rediocide C." The following application notes and protocols are based on the available research for Rediocide A , a structurally related natural product extracted from Trigonostemon reidioides. It is presumed that the user may have intended to inquire about this compound.

Application Notes

Introduction

Rediocide A is a daphnane (B1241135) ester, a type of diterpenoid, isolated from the roots of the plant Trigonostemon reidioides.[1] Initially identified for its insecticidal properties, recent research has highlighted its potential as a promising agent in cancer immunotherapy.[2][3] Rediocide A has been shown to act as an immune checkpoint inhibitor, enhancing the tumor-killing activity of Natural Killer (NK) cells.[2][3] These characteristics make it a compound of significant interest for researchers in oncology and drug development.

Mechanism of Action

Rediocide A's primary mechanism in the context of cancer cell viability involves overcoming tumor immuno-resistance. It achieves this by down-regulating the expression of CD155 (also known as the poliovirus receptor) on the surface of cancer cells.[2][3] CD155 is a ligand for the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), an inhibitory receptor on NK cells. By reducing CD155 levels, Rediocide A blocks the inhibitory signaling to NK cells, thereby enhancing their cytotoxic activity against tumor cells.[2]

Additionally, studies have indicated that Rediocide A can activate conventional protein kinase C (PKC), which may contribute to its broader effects on cellular signaling pathways.[1]

Applications in Cell Viability Research

Rediocide A is a valuable tool for in vitro studies focusing on:

  • Cancer Immunotherapy: Investigating mechanisms to enhance NK cell-mediated cytotoxicity against cancer cells.

  • Immune Checkpoint Inhibition: Studying the TIGIT/CD155 signaling axis and identifying novel inhibitors.

  • Drug Discovery: Screening and characterizing natural products with anti-cancer properties.

  • Signal Transduction: Elucidating the role of PKC and other pathways in cancer cell survival and immune evasion.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies on Rediocide A's effect on cancer cell lines.

Cell LineTreatment ConcentrationDurationKey ResultsReference
A549 (NSCLC)100 nM24 hours- Increased NK cell-mediated lysis by 3.58-fold (from 21.86% to 78.27%).[2][3]- Increased Granzyme B levels by 48.01%.[2][3]- Increased IFN-γ levels by 3.23-fold.[2][3]- Down-regulated CD155 expression by 14.41%.[2][3][2][3]
H1299 (NSCLC)100 nM24 hours- Increased NK cell-mediated lysis by 1.26-fold (from 59.18% to 74.78%).[2][3]- Increased Granzyme B levels by 53.26%.[2][3]- Increased IFN-γ levels by 6.77-fold.[2][3]- Down-regulated CD155 expression by 11.66%.[2][3][2][3]

Experimental Protocols

Protocol 1: In Vitro NK Cell-Mediated Cytotoxicity Assay

This protocol outlines a method to assess the effect of Rediocide A on the ability of Natural Killer (NK) cells to lyse non-small cell lung cancer (NSCLC) cells.

Materials:

  • Rediocide A (stock solution in DMSO)

  • A549 or H1299 human NSCLC cells (target cells)

  • Human Natural Killer (NK) cells (effector cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Cytotoxicity detection kit (e.g., LDH release assay or a biophotonic assay if using luciferase-expressing target cells)

  • Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control

Procedure:

  • Cell Seeding: Seed the target cancer cells (A549 or H1299) into a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.

  • Preparation of Rediocide A: Prepare serial dilutions of Rediocide A in complete culture medium. A final concentration range of 10 nM to 100 nM is a good starting point based on existing data.[2] Prepare a vehicle control using the same final concentration of DMSO as in the highest Rediocide A treatment.

  • Co-culture and Treatment:

    • Carefully remove the medium from the adhered target cells.

    • Add the NK cells to the wells at a desired effector-to-target (E:T) ratio (e.g., 10:1).

    • Immediately add the prepared Rediocide A dilutions and the vehicle control to the respective wells.

  • Incubation: Incubate the co-culture plate for 24 hours at 37°C in a humidified incubator with 5% CO2.[2]

  • Cytotoxicity Measurement:

    • Following incubation, assess cell lysis using a chosen cytotoxicity assay kit according to the manufacturer's instructions.

    • For LDH assays, this typically involves transferring a portion of the supernatant to a new plate and adding the assay reagents.

    • For biophotonic assays with luciferase-expressing target cells, add the luciferase substrate and measure luminescence.

  • Data Analysis: Calculate the percentage of specific lysis for each treatment condition. Compare the lysis in Rediocide A-treated wells to the vehicle control to determine the fold-increase in NK cell-mediated cytotoxicity.

Visualizations

Rediocide_A_Signaling_Pathway cluster_cancer_cell Cancer Cell (e.g., A549, H1299) cluster_nk_cell Natural Killer (NK) Cell Rediocide_A Rediocide A CD155 CD155 Expression Rediocide_A->CD155 Down-regulates PKC Protein Kinase C Rediocide_A->PKC Activates TIGIT TIGIT Receptor CD155->TIGIT Binds to Inhibitory_Signal Inhibitory Signal TIGIT->Inhibitory_Signal Transduces Cytotoxicity NK Cell Cytotoxicity (Granzyme B, IFN-γ) Inhibitory_Signal->Cytotoxicity Inhibits

Caption: Signaling pathway of Rediocide A in enhancing NK cell cytotoxicity.

Experimental_Workflow start Start: Seed Target Cancer Cells (e.g., A549) overnight Incubate Overnight start->overnight coculture Co-culture with NK Cells (Effector Cells) overnight->coculture treatment Add Rediocide A (10-100 nM) and Vehicle Control (DMSO) coculture->treatment incubation_24h Incubate for 24 Hours treatment->incubation_24h assay Perform Cytotoxicity Assay (e.g., LDH Release) incubation_24h->assay analysis Data Analysis: Calculate % Specific Lysis assay->analysis end End: Determine Effect of Rediocide A analysis->end

Caption: Workflow for an NK cell-mediated cytotoxicity assay with Rediocide A.

References

Application Notes and Protocols: Using Rediocide C in Drug Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals,

These application notes provide a comprehensive overview of the methodologies for evaluating the antimicrobial efficacy of Rediocide C, a novel investigational agent. The following protocols detail standardized procedures for determining its minimum inhibitory concentration (MIC), assessing potential synergistic interactions with other antimicrobial agents through checkerboard assays, and characterizing its bactericidal or bacteriostatic activity using time-kill analysis.

Introduction to this compound

This compound is a daphnane (B1241135) diterpenoid compound that has demonstrated potent biological activity. While initial research has explored its role as an activator of conventional protein kinase C (PKC) and its effects on G-protein-coupled receptor (GPCR) desensitization, its potential as an antimicrobial agent is an emerging area of investigation.[1] These protocols are designed to facilitate the systematic evaluation of this compound's efficacy against a range of bacterial pathogens.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
Bacterial StrainATCC NumberThis compound MIC (µg/mL)
Staphylococcus aureus25923Data to be determined
Escherichia coli25922Data to be determined
Pseudomonas aeruginosa27853Data to be determined
Enterococcus faecalis29212Data to be determined
Table 2: Checkerboard Assay Results for this compound in Combination with a Conventional Antibiotic
Bacterial StrainAntibioticThis compound MIC (µg/mL)Antibiotic MIC (µg/mL)FIC IndexInterpretation
Data to be determinedData to be determinedData to be determinedData to be determinedData to be determinedData to be determined

FIC Index Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4 = Indifference/Additive; > 4 = Antagonism[2]

Table 3: Time-Kill Curve Analysis of this compound
Bacterial StrainConcentration (x MIC)Time (hours)Log10 CFU/mL Reduction
Data to be determined1x0, 2, 4, 8, 24Data to be determined
2x0, 2, 4, 8, 24Data to be determined
4x0, 2, 4, 8, 24Data to be determined

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[3][4]

Materials:

  • This compound stock solution

  • 96-well microtiter plates[5][6]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[7]

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)[2]

  • Spectrophotometer or densitometer[4]

  • Sterile saline solution (0.9% NaCl)[5]

Procedure:

  • Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[7]

  • Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Include a growth control well (bacteria and broth, no drug) and a sterility control well (broth only).

  • Incubate the plates at 35-37°C for 18-24 hours.[8]

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[4][9]

MIC_Workflow A Prepare this compound Serial Dilutions C Inoculate Microtiter Plate A->C B Standardize Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24h C->D E Read and Record MIC D->E

Workflow for MIC Determination
Checkerboard Assay for Synergy Testing

The checkerboard assay is used to evaluate the interaction between this compound and another antimicrobial agent.[2][5][10]

Procedure:

  • In a 96-well plate, prepare two-fold serial dilutions of this compound along the rows (ordinate) and the second antimicrobial agent along the columns (abscissa).[2]

  • The resulting plate will contain various combinations of the two agents.

  • Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol.

  • After incubation, determine the MIC of each agent alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FIC of this compound + FIC of Drug B Where FIC = (MIC of drug in combination) / (MIC of drug alone)[2]

Checkerboard_Assay cluster_plate 96-Well Plate a1 a2 b1 a3 b2 b3 c1 c2 c3 Rediocide_C This compound Dilutions (Rows) Rediocide_C->a1 Antibiotic Antibiotic Dilutions (Columns) Antibiotic->a1 Inoculum Add Bacterial Inoculum Incubate Incubate and Read Inoculum->Incubate Calculate Calculate FIC Index Incubate->Calculate

Checkerboard Assay Setup
Time-Kill Curve Analysis

This assay determines the rate of bacterial killing over time when exposed to this compound.[11][12]

Procedure:

  • Prepare tubes of CAMHB containing this compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC.

  • Include a growth control tube without any drug.

  • Inoculate each tube with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubate the tubes at 35-37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots and plate them onto appropriate agar (B569324) plates to determine the viable bacterial count (CFU/mL).

  • Plot the log10 CFU/mL against time to generate the time-kill curves.

Potential Signaling Pathways

While the precise antibacterial mechanism of this compound is under investigation, its known activity as a PKC activator suggests a potential mechanism involving the disruption of key bacterial signaling pathways.[1] In bacteria, PKC-like kinases are involved in processes such as cell division, sporulation, and stress responses. Activation of these pathways by this compound could lead to dysregulation of essential cellular functions, ultimately resulting in growth inhibition or cell death.

Signaling_Pathway Rediocide_C This compound PKC_like_Kinase Bacterial PKC-like Kinase Rediocide_C->PKC_like_Kinase Activation Downstream_Targets Downstream Effector Proteins PKC_like_Kinase->Downstream_Targets Phosphorylation Cascade Cellular_Processes Disruption of: - Cell Division - Metabolism - Stress Response Downstream_Targets->Cellular_Processes Bacteriostasis_Bactericide Bacteriostasis or Bactericidal Effect Cellular_Processes->Bacteriostasis_Bactericide

Hypothesized Signaling Pathway

References

Application Notes and Protocols for Preclinical Evaluation of Rediocide C in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive experimental framework for the preclinical in vivo evaluation of Rediocide C, a novel investigational compound. Based on the known activity of related compounds, this compound is hypothesized to function as an immune checkpoint inhibitor, potentially targeting the TIGIT/CD155 signaling axis to enhance anti-tumor immunity. The following protocols are designed to assess the efficacy, safety, and mechanism of action of this compound in murine models of non-small cell lung cancer (NSCLC).

Proposed Mechanism of Action of this compound

This compound is postulated to enhance the cytotoxic activity of Natural Killer (NK) cells against tumor cells. It is theorized to downregulate the expression of CD155 (also known as the Poliovirus Receptor) on the surface of cancer cells. CD155 is a ligand for the inhibitory receptor TIGIT, which is expressed on NK cells and T cells. By reducing CD155 levels, this compound may block the inhibitory TIGIT/CD155 signal, thereby "releasing the brakes" on NK cell-mediated tumor cell lysis.[1][2][3]

Rediocide_C_Signaling_Pathway cluster_tumor Tumor Cell cluster_nk NK Cell CD155 CD155 TIGIT TIGIT (Inhibitory Receptor) CD155->TIGIT Binds to Rediocide_C This compound Rediocide_C->CD155 Inhibits Expression Activation NK Cell Activation TIGIT->Activation Inhibitory Signal Lysis Tumor Cell Lysis Activation->Lysis Promotes

Figure 1: Proposed signaling pathway for this compound action.

Experimental Design: Efficacy Study in a Syngeneic Mouse Model

To evaluate the in vivo efficacy of this compound, a syngeneic mouse model is recommended, as it allows for the study of the compound's effect within a fully competent immune system.[4] The Lewis Lung Carcinoma (LLC) model in C57BL/6 mice is a well-established model for NSCLC.

Experimental Workflow

Experimental_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment & Monitoring cluster_endpoint Phase 3: Endpoint Analysis acclimatize Acclimatize C57BL/6 Mice (1 week) implant Subcutaneous Implantation of LLC Cells acclimatize->implant measure Tumor Volume Measurement (until ~100 mm³) implant->measure randomize Randomize into Treatment Groups measure->randomize treat Administer this compound / Vehicle (Daily for 21 days) randomize->treat monitor Monitor Tumor Growth & Body Weight (3x/week) treat->monitor euthanize Euthanasia & Tumor Excision monitor->euthanize At study endpoint or if humane endpoints met analysis Tumor Weight Measurement Immunohistochemistry Flow Cytometry euthanize->analysis

Figure 2: Workflow for the in vivo efficacy study.

Data Presentation: Efficacy and Toxicity

Table 1: Tumor Growth Inhibition

Treatment Group Dose (mg/kg) Mean Tumor Volume at Day 21 (mm³) ± SEM Percent Tumor Growth Inhibition (%)
Vehicle Control 0 1500 ± 120 0
This compound 10 950 ± 95 36.7
This compound 30 600 ± 70 60.0

| this compound | 100 | 350 ± 50 | 76.7 |

Table 2: General Toxicity Assessment

Treatment Group Dose (mg/kg) Mean Body Weight Change (%) ± SEM Mortality
Vehicle Control 0 +5.2 ± 1.5 0/10
This compound 10 +4.8 ± 1.2 0/10
This compound 30 +4.5 ± 1.8 0/10

| this compound | 100 | -2.1 ± 2.5 | 0/10 |

Experimental Protocols

Animal Model Establishment
  • Animal Housing: House female C57BL/6 mice (6-8 weeks old) in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Cell Culture: Culture Lewis Lung Carcinoma (LLC) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Tumor Implantation:

    • Harvest LLC cells during their logarithmic growth phase.[5]

    • Wash the cells twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in sterile PBS at a concentration of 2 x 10⁶ cells/mL.

    • Inject 100 µL of the cell suspension (2 x 10⁵ cells) subcutaneously into the right flank of each mouse.

  • Tumor Monitoring and Randomization:

    • Begin measuring tumor volume three times a week once tumors are palpable.

    • Calculate tumor volume using the formula: (Length x Width²)/2.

    • When the average tumor volume reaches approximately 100 mm³, randomize the mice into treatment groups (n=10 per group).

Drug Preparation and Administration
  • Preparation: Dissolve this compound powder in a vehicle solution (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in sterile water). Prepare fresh daily.

  • Administration: Administer this compound or vehicle control via oral gavage or intraperitoneal injection once daily for 21 consecutive days.

Endpoint Analysis
  • Euthanasia and Sample Collection: At the end of the study, euthanize the mice by CO₂ asphyxiation followed by cervical dislocation.

  • Tumor Excision: Carefully excise the tumors, remove any non-tumor tissue, and weigh them.

  • Immunohistochemistry (IHC) for CD155:

    • Fix a portion of the tumor tissue in 10% neutral buffered formalin for 24 hours.

    • Embed the fixed tissue in paraffin (B1166041) and section it at 4 µm.

    • Deparaffinize and rehydrate the sections.

    • Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with 5% goat serum.

    • Incubate the sections with a primary antibody against mouse CD155 overnight at 4°C.

    • Wash and incubate with a secondary HRP-conjugated antibody.

    • Develop the signal using a DAB substrate kit and counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides for microscopic analysis.

  • Flow Cytometry for Tumor-Infiltrating NK Cells:

    • Mechanically and enzymatically digest a portion of the fresh tumor tissue to create a single-cell suspension.

    • Filter the cell suspension through a 70 µm cell strainer.

    • Perform red blood cell lysis.

    • Stain the cells with a cocktail of fluorescently-labeled antibodies (e.g., CD45, NK1.1, CD3, Granzyme B).

    • Acquire the data on a flow cytometer and analyze the percentage of NK cells (CD45⁺CD3⁻NK1.1⁺) and their activation status (Granzyme B expression) within the tumor microenvironment.

Pharmacokinetic (PK) Study Design

A preliminary PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[6]

Table 3: Pharmacokinetic Parameters of this compound (Single Dose)

Route Dose (mg/kg) Cₘₐₓ (ng/mL) Tₘₐₓ (h) AUC₀₋ₜ (ng·h/mL) t₁/₂ (h)
Intravenous 10 1250 0.25 2800 2.5

| Oral | 30 | 450 | 1.0 | 3200 | 3.1 |

Protocol: Single-Dose Pharmacokinetic Study
  • Animal Groups: Use non-tumor-bearing C57BL/6 mice (n=3 per time point).

  • Dosing:

    • Intravenous (IV) Group: Administer a single 10 mg/kg dose of this compound via tail vein injection.

    • Oral (PO) Group: Administer a single 30 mg/kg dose of this compound via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus) at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood to obtain plasma and store it at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

These detailed protocols and application notes provide a robust starting point for the preclinical investigation of this compound. The experimental design is structured to provide critical data on efficacy, mechanism of action, and safety, which are essential for advancing a novel anti-cancer agent towards clinical development.[7][8][9]

References

Application Notes and Protocols for MmpL3 Inhibitors in Mycobacterial Cell Wall Synthesis Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Originally Proposed Topic: Initial research on Rediocide C revealed conflicting information regarding its chemical nature and a lack of specific evidence linking it to the inhibition of mycobacterial cell wall synthesis. One study identifies it as a diterpenoid with antimycobacterial activity, reporting a Minimum Inhibitory Concentration (MIC) of 3.84 mM against Mycobacterium tuberculosis, while other sources classify it as a synthetic insecticide. Due to this ambiguity and the absence of detailed studies on its mechanism of action in mycobacteria, this document will focus on a well-established and extensively studied class of compounds that target mycobacterial cell wall synthesis: MmpL3 inhibitors.

Introduction to MmpL3 Inhibitors

The mycobacterial cell wall is a complex and essential structure that provides a formidable barrier against antibiotics and host immune responses.[1] A key component of this wall is mycolic acid.[2][3] The transport of mycolic acid precursors across the inner membrane is a critical step in cell wall biosynthesis and is mediated by the Mycobacterial Membrane Protein Large 3 (MmpL3).[4][5] MmpL3 is an essential transporter that facilitates the translocation of trehalose (B1683222) monomycolate (TMM), a precursor to mycolic acids and trehalose dimycolate (TDM), from the cytoplasm to the periplasm.[6][7] Inhibition of MmpL3 disrupts this vital transport process, leading to the accumulation of TMM in the cytoplasm, a halt in cell wall synthesis, and ultimately, bacterial cell death.[1][6][7] This makes MmpL3 a highly attractive target for the development of novel anti-tuberculosis drugs.[5][8] A diverse range of chemical scaffolds have been identified as MmpL3 inhibitors, including adamantyl ureas, indolecarboxamides, and ethylenediamines.[9][10]

Data Presentation: In Vitro Activity of MmpL3 Inhibitors

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of several well-characterized MmpL3 inhibitors against various mycobacterial species.

Compound SeriesRepresentative Compound(s)M. tuberculosis H37RvM. bovis BCGM. smegmatisM. abscessusReference(s)
Ethylenediamines SQ1090.2 - 0.78 µg/mL-4 - 16 µg/mL4 - 16 µg/mL[6][11]
Adamantyl Ureas AU12350.1 µg/mL (~0.3 µM)0.1 µg/mL3.2 µg/mL-[2][12]
1,5-Diarylpyrroles BM2121.5 µg/mL0.78 µg/mL3.12 µg/mL2 µg/mL[4][5]
Indolecarboxamides ICA-7, ICA-8, ICA-90.024, 0.029, 0.071 µM (IC90)---[9][13]
NITD Series NITD-304, NITD-3490.02, 0.03 µM (MIC)---[3][9]
Thiophen-carboxamides HC2091, HC2099, HC2134--Active6.25, 25, 12.5 µM (MIC50)[14]

Mandatory Visualizations

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall Mycolic Acid Synthesis Mycolic Acid Synthesis TMM TMM Mycolic Acid Synthesis->TMM Trehalose Trehalose Trehalose->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_peri TMM MmpL3->TMM_peri AG Arabinogalactan (AG) TMM_peri->AG Mycolyltransferase (Ag85 complex) TDM Trehalose Dimycolate (TDM) TMM_peri->TDM Mycolyltransferase (Ag85 complex) Mycolyl-AG Mycolyl-AG AG->Mycolyl-AG Cell Wall Cell Wall Core TDM->Cell Wall Mycolyl-AG->Cell Wall Inhibitor MmpL3 Inhibitor (e.g., SQ109, AU1235) Inhibitor->MmpL3 Inhibition

Caption: MmpL3-mediated transport of TMM and its inhibition.

MmpL3_Workflow cluster_screening Primary Screening & Hit Identification cluster_validation Target Validation & Mechanism of Action cluster_characterization Lead Characterization HTS High-Throughput Screen (Whole-cell growth inhibition) Hit_Compounds Hit Compounds HTS->Hit_Compounds MIC MIC Determination (Resazurin Assay) Hit_Compounds->MIC TMM_Assay TMM Accumulation Assay (Radiolabeling & TLC) MIC->TMM_Assay Resistance Resistant Mutant Generation & Whole Genome Sequencing TMM_Assay->Resistance Binding_Assay Direct Binding Assay (Competitive Fluorescence) Resistance->Binding_Assay Confirmed_Hits Confirmed MmpL3 Inhibitors Binding_Assay->Confirmed_Hits Cytotoxicity Cytotoxicity Assay (e.g., MTT on mammalian cells) Confirmed_Hits->Cytotoxicity In_Vivo In Vivo Efficacy (Mouse infection models) Cytotoxicity->In_Vivo Lead_Candidate Lead Candidate In_Vivo->Lead_Candidate

Caption: Workflow for in vitro efficacy testing of MmpL3 inhibitors.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Resazurin (B115843) Microtiter Assay (REMA)

This protocol is adapted for determining the MIC of compounds against M. tuberculosis.[9]

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

  • M. tuberculosis H37Rv culture in mid-log phase.

  • Test compound (MmpL3 inhibitor) stock solution in DMSO.

  • Sterile 96-well microtiter plates.

  • Resazurin solution (0.02% w/v in sterile water).

  • Plate sealer.

  • Incubator at 37°C.

Procedure:

  • Compound Dilution: a. Add 100 µL of supplemented 7H9 broth to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first well of a row and mix. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. d. Include a positive control (no drug) and a negative control (no bacteria).

  • Inoculum Preparation: a. Grow M. tuberculosis H37Rv in supplemented 7H9 broth to a mid-log phase (OD600 of 0.4-0.8). b. Dilute the culture to achieve a final inoculum concentration of approximately 5 x 10^4 CFU/mL in the wells.

  • Inoculation: a. Add 100 µL of the diluted bacterial suspension to each well (except the negative control). The final volume in each well will be 200 µL.

  • Incubation: a. Seal the plate and incubate at 37°C for 5-7 days.[9]

  • Resazurin Addition and Reading: a. After incubation, add 30 µL of resazurin solution to each well.[9] b. Re-incubate the plate for 16-24 hours.[9] c. Observe the color change. A change from blue (resazurin) to pink (resorufin) indicates bacterial growth.[9] d. The MIC is the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).[9]

TMM Accumulation Assay

This assay confirms that the inhibitor targets the MmpL3 transporter by detecting the accumulation of its substrate, TMM.[9][14]

Materials:

  • M. tuberculosis culture in mid-log phase.

  • [14C]acetic acid (radiolabel).

  • MmpL3 inhibitor.

  • Lipid extraction solvents (e.g., chloroform:methanol mixture).

  • Thin-Layer Chromatography (TLC) plates (silica gel).

  • TLC developing solvents.

  • Phosphorimager or autoradiography film.

Procedure:

  • Metabolic Labeling: a. Grow M. tuberculosis cultures to an OD600 of ~0.6. b. Inoculate fresh cultures in T25 flasks to an OD600 of 0.1. c. Add [14C]acetic acid (e.g., 1 µCi/mL) to the cultures.[14]

  • Inhibitor Treatment: a. Add the MmpL3 inhibitor at a concentration known to be effective (e.g., 5-10x MIC). b. Include a DMSO-treated control. c. Incubate the cultures at 37°C for a defined period (e.g., 24 hours).

  • Lipid Extraction: a. Harvest the bacterial cells by centrifugation. b. Wash the cell pellet with PBS. c. Extract total lipids from the cell pellet using a chloroform:methanol solvent system (e.g., 2:1 v/v). d. Dry the lipid extract under nitrogen.

  • Thin-Layer Chromatography (TLC): a. Resuspend the dried lipids in a small volume of chloroform:methanol. b. Spot equal amounts of the lipid extracts onto a silica (B1680970) TLC plate. c. Develop the TLC plate using an appropriate solvent system to separate different lipid species. d. Air-dry the plate.

  • Analysis: a. Expose the TLC plate to a phosphorimager screen or autoradiography film. b. Analyze the resulting image to compare the lipid profiles of the inhibitor-treated and control samples. c. An accumulation of radiolabeled TMM in the inhibitor-treated sample compared to the control indicates inhibition of MmpL3.[14]

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the selectivity of the MmpL3 inhibitor by measuring its toxicity to a mammalian cell line (e.g., Vero or HepG2).[9][15]

Materials:

  • Mammalian cell line (e.g., Vero cells).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Sterile 96-well plates.

  • Test compound (MmpL3 inhibitor).

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Procedure:

  • Cell Seeding: a. Seed the mammalian cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium.[16] b. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[16]

  • Compound Treatment: a. Prepare serial dilutions of the MmpL3 inhibitor in complete medium. b. Remove the medium from the cells and add 100 µL of the diluted compound solutions. c. Include a vehicle control (DMSO) and a positive control for cytotoxicity. d. Incubate for 48-72 hours.[16]

  • MTT Addition and Incubation: a. Add 10-20 µL of MTT solution to each well.[15][16] b. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[16]

  • Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15] c. Gently shake the plate to ensure complete dissolution.

  • Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader.[16] b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the compound concentration to determine the CC50 value (the concentration that inhibits 50% of cell growth).

References

Application of Rediocide C in Natural Product Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Rediocide C is a daphnane (B1241135) diterpenoid, a class of natural products known for a wide range of biological activities.[1][2] Isolated from the roots of Trigonostemon reidioides, this compound and its analogs, such as the more extensively studied Rediocide A, represent promising lead compounds in natural product screening for various therapeutic areas.[3][4] While research on this compound is still emerging, the known activities of the rediocide family suggest its potential in the discovery of novel insecticides, antimycobacterial agents, and modulators of immune responses.[3][5]

Biological Activities and Potential Applications

The primary reported activities of this compound are its acaricidal and antimycobacterial properties.[3][5] This makes it a valuable candidate for screening in agrochemical and antibiotic discovery programs.

Furthermore, the broader family of rediocides, particularly Rediocide A, has been shown to possess potent insecticidal and immunomodulatory activities.[6][7][8] Rediocide A acts as an immune checkpoint inhibitor by down-regulating CD155 expression, thereby enhancing the tumor-killing activity of Natural Killer (NK) cells.[6][8] This mechanism suggests that this compound could be a valuable tool in screening for novel cancer immunotherapy agents. The ability of Rediocide A to activate protein kinase C (PKC) and induce G-protein-coupled receptor (GPCR) desensitization further broadens the potential screening applications to neurological and metabolic disorders.[7]

Screening Considerations

When incorporating this compound into a natural product screening library, it is advisable to design assays that can capture its diverse potential activities. This could include:

  • Antimicrobial and Antifungal Assays: To explore its potential as an anti-infective agent.

  • Cytotoxicity Assays against Cancer Cell Lines: To investigate its potential as an anticancer agent.

  • Immuno-oncology Assays: Co-culture systems of immune cells (e.g., NK cells) and cancer cells can be used to screen for immunomodulatory effects.

  • Enzyme and Receptor-Based Assays: To identify specific molecular targets, such as kinases (e.g., PKC) or GPCRs.

Due to the limited commercial availability of purified this compound, initial screening efforts may utilize extracts from Trigonostemon reidioides, followed by bioassay-guided fractionation to isolate the active compound.

Quantitative Data Summary

Table 1: Reported Biological Activities of Rediocides

CompoundActivityAssayResultsReference
This compound AcaricidalBioassay-guided fractionation against Dermatophagoides pteronyssinusLC50: 5.59 µg/cm²[3]
AntimycobacterialAssay against Mycobacterium tuberculosisMIC: 3.84 µM[5]
Rediocide A InsecticidalBioassay against fleasPotent activity[6][9]
ImmunomodulatoryNK cell-mediated lysis of A549 lung cancer cells3.58-fold increase in lysis compared to control[8]
ImmunomodulatoryNK cell-mediated lysis of H1299 lung cancer cells1.26-fold increase in lysis compared to control[8]
CD155 DownregulationFlow cytometry on A549 cells14.41% downregulation[8]
CD155 DownregulationFlow cytometry on H1299 cells11.66% downregulation[8]
GPCR DesensitizationCalcium mobilization assayPotent inhibition[7]

Experimental Protocols

Protocol 1: Screening for Immunomodulatory Activity (Based on Rediocide A studies)

Objective: To assess the ability of this compound to enhance Natural Killer (NK) cell-mediated cytotoxicity against cancer cells.

Materials:

  • Human NK cell line (e.g., NK-92)

  • Human lung cancer cell lines (e.g., A549, H1299)

  • This compound (dissolved in DMSO)

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Cytotoxicity detection kit (e.g., LDH release assay or Calcein-AM release assay)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Maintain NK-92, A549, and H1299 cells in complete RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Target Cell Seeding: Seed A549 or H1299 cells (target cells) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the target cells with varying concentrations of this compound (e.g., 10 nM, 100 nM) or vehicle control (DMSO) for 24 hours.

  • Co-culture: After 24 hours of treatment, add NK-92 cells (effector cells) to the wells containing the target cells at an effector-to-target (E:T) ratio of 10:1.

  • Incubation: Co-culture the cells for 4 hours at 37°C.

  • Cytotoxicity Measurement: Measure the cytotoxicity using a standard LDH release assay or Calcein-AM release assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of specific lysis for each treatment condition. An increase in specific lysis in the this compound-treated wells compared to the vehicle control indicates an enhancement of NK cell-mediated cytotoxicity.

Protocol 2: High-Throughput Screening (HTS) for GPCR Modulation (Based on Rediocide A studies)

Objective: To screen for the effect of this compound on G-protein-coupled receptor (GPCR) signaling using a calcium mobilization assay.

Materials:

  • A cell line stably expressing a GPCR of interest coupled to a calcium signaling pathway (e.g., CHO-K1 cells expressing the Methuselah receptor).

  • Fluo-4 AM calcium indicator dye

  • This compound

  • GPCR agonist

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 384-well black, clear-bottom assay plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed the GPCR-expressing cells into 384-well plates at an appropriate density and allow them to grow for 24 hours.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with Fluo-4 AM dye in the dark at 37°C for 1 hour.

  • Compound Addition: After incubation, wash the cells to remove excess dye. Add varying concentrations of this compound or vehicle control to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then inject the GPCR agonist and immediately begin kinetic reading of fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. A decrease in the agonist-induced calcium signal in the presence of this compound would suggest an inhibitory or desensitizing effect on the GPCR.

Visualizations

G cluster_workflow Experimental Workflow: Immunomodulatory Screening start Seed Target Cancer Cells (A549/H1299) treat Treat with this compound (24h) start->treat Day 1 coculture Co-culture with NK Cells (4h) treat->coculture Day 2 measure Measure Cytotoxicity (LDH/Calcein Assay) coculture->measure end Analyze Data measure->end

Caption: Workflow for screening the immunomodulatory effects of this compound.

G cluster_pathway Proposed Signaling Pathway of Rediocide A (Potential for this compound) cluster_cancer_cell Cancer Cell cluster_nk_cell NK Cell RediocideA Rediocide A/C CD155 CD155 RediocideA->CD155 Downregulates TIGIT TIGIT CD155->TIGIT Inhibitory Signal Killing Tumor Cell Killing TIGIT->Killing Inhibits ActivatingReceptors Activating Receptors ActivatingReceptors->Killing Activates GranzymeB Granzyme B IFNg IFN-γ Killing->GranzymeB Releases Killing->IFNg Secretes

Caption: Rediocide A's mechanism in overcoming tumor immune resistance.

G cluster_gpcr Proposed GPCR Desensitization Pathway by Rediocide A RediocideA Rediocide A/C PKC Protein Kinase C RediocideA->PKC Activates GPCR GPCR PKC->GPCR Phosphorylates Desensitization GPCR Desensitization & Internalization GPCR->Desensitization Calcium Inhibition of Calcium Mobilization Desensitization->Calcium

Caption: Rediocide A's role in GPCR desensitization via PKC activation.

References

Application Notes and Protocols: Rediocide C as a Molecular Probe in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Initial searches for "Rediocide C" yielded limited information regarding its use as a molecular probe in chemical biology. The available data primarily points to its antimycobacterial, acaricidal, and anti-HIV-1 activities. However, a closely related compound, Rediocide A , isolated from the same source (Trigonostemon reidioides), has been more extensively studied as a modulator of cellular signaling pathways. Therefore, to provide a comprehensive and useful resource in line with the user's request, these application notes and protocols will focus on the well-documented activities of Rediocide A as a molecular probe.

Rediocide A: A Chemical Probe for Modulating Immune Checkpoint and GPCR Signaling

Rediocide A is a daphnane (B1241135) diterpenoid that has emerged as a valuable molecular probe in chemical biology for investigating and modulating two distinct and significant signaling pathways: the TIGIT/CD155 immune checkpoint axis and G-protein-coupled receptor (GPCR) desensitization. Its ability to specifically interact with cellular components makes it a powerful tool for studying cancer immunology and receptor signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of Rediocide A.

Table 1: Efficacy of Rediocide A in Enhancing NK Cell-Mediated Cytotoxicity [1][2][3][4]

Cell LineTreatmentConcentrationEffectFold Change / Percentage
A549Rediocide A100 nMIncreased NK cell-mediated lysis3.58-fold (from 21.86% to 78.27%)
H1299Rediocide A100 nMIncreased NK cell-mediated lysis1.26-fold (from 59.18% to 74.78%)
A549Rediocide A100 nMIncreased Granzyme B level48.01%
H1299Rediocide A100 nMIncreased Granzyme B level53.26%
A549Rediocide A100 nMIncreased IFN-γ level3.23-fold
H1299Rediocide A100 nMIncreased IFN-γ level6.77-fold
A549Rediocide A100 nMDown-regulated CD155 expression14.41%
H1299Rediocide A100 nMDown-regulated CD155 expression11.66%

Table 2: Bioactivity of this compound

ActivityOrganism/AssayMeasurementValue
AntimycobacterialMycobacterium tuberculosisMIC3.84 µM[1][5][6]
AcaricidalDermatophagoides pteronyssinusLC505.59 µg/cm²[1][7][8]
Anti-HIV-1In vitro assayEC500.001 - 0.015 nM[9]

Signaling Pathways and Mechanisms of Action

Modulation of the TIGIT/CD155 Immune Checkpoint Pathway

Rediocide A acts as an immune checkpoint inhibitor by downregulating the expression of CD155 on non-small cell lung cancer (NSCLC) cells.[1][2][3][4] CD155 is a ligand for the inhibitory receptor TIGIT expressed on natural killer (NK) cells. By reducing CD155 levels, Rediocide A disrupts the inhibitory signaling, thereby enhancing the tumor-killing activity of NK cells.

TIGIT_CD155_Pathway cluster_tumor Tumor Cell cluster_nk NK Cell Rediocide_A Rediocide A CD155 CD155 Expression Rediocide_A->CD155 Inhibits TIGIT TIGIT Receptor CD155->TIGIT Binds & Inhibits NK_Activation NK Cell Activation TIGIT->NK_Activation Inhibits GranzymeB Granzyme B Release NK_Activation->GranzymeB IFNg IFN-γ Production NK_Activation->IFNg Tumor_Cell_Lysis Tumor_Cell_Lysis GranzymeB->Tumor_Cell_Lysis Tumor Cell Lysis IFNg->Tumor_Cell_Lysis

Rediocide A inhibits the TIGIT/CD155 immune checkpoint pathway.
Induction of GPCR Desensitization via Protein Kinase C (PKC) Activation

Rediocide A has been identified as an activator of conventional protein kinase C (PKC).[5][10] This activation leads to the desensitization and internalization of G-protein-coupled receptors (GPCRs), thereby inhibiting calcium mobilization mediated by these receptors. This mechanism suggests that Rediocide A can be used as a tool to study GPCR signaling and regulation.

GPCR_Desensitization_Pathway Rediocide_A Rediocide A PKC Protein Kinase C (conventional) Rediocide_A->PKC Activates GPCR G-Protein-Coupled Receptor (GPCR) PKC->GPCR Phosphorylates GPCR_Desensitization GPCR Desensitization & Internalization GPCR->GPCR_Desensitization Calcium_Mobilization Calcium Mobilization GPCR_Desensitization->Calcium_Mobilization Inhibits

Rediocide A induces GPCR desensitization through PKC activation.

Experimental Protocols

Protocol 1: Assessment of NK Cell-Mediated Cytotoxicity

This protocol outlines the steps to assess the effect of Rediocide A on the cytotoxicity of NK cells towards cancer cells.[1]

Materials:

  • NK cells

  • Target cancer cells (e.g., A549 or H1299)

  • Rediocide A (10 µM stock in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • Cytotoxicity detection kit (e.g., LDH release assay or biophotonic cytotoxicity assay)

  • Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control

Procedure:

  • Cell Seeding: Seed target cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Co-culture and Treatment:

    • The next day, remove the medium and add fresh medium containing NK cells at an effector-to-target (E:T) ratio of 10:1.

    • Add Rediocide A to the co-culture at final concentrations of 10 nM and 100 nM.

    • For the vehicle control, add an equivalent volume of 0.1% DMSO.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cytotoxicity Assay:

    • Following incubation, measure cytotoxicity using a preferred method. For an LDH assay, collect the supernatant and follow the manufacturer's instructions. For biophotonic assays, measure the luminescence signal according to the kit's protocol.

  • Data Analysis: Calculate the percentage of specific lysis for each treatment condition compared to the control.

Cytotoxicity_Workflow Start Start Seed_Cells Seed Target Cancer Cells (1x10^4 cells/well) Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Co_culture Add NK Cells (10:1 E:T) & Rediocide A (10, 100 nM) or DMSO Control Incubate_Overnight->Co_culture Incubate_24h Incubate for 24 hours Co_culture->Incubate_24h Measure_Cytotoxicity Measure Cytotoxicity (e.g., LDH Assay) Incubate_24h->Measure_Cytotoxicity Analyze_Data Analyze Data (% Specific Lysis) Measure_Cytotoxicity->Analyze_Data End End Analyze_Data->End

Workflow for assessing NK cell-mediated cytotoxicity.
Protocol 2: Flow Cytometry Analysis of CD155 Expression

This protocol describes how to quantify the cell surface expression of CD155 on cancer cells after treatment with Rediocide A.[1]

Materials:

  • Target cancer cells (e.g., A549 or H1299)

  • Rediocide A (10 µM stock in DMSO)

  • 6-well plates

  • Trypsin-EDTA

  • FACS buffer (PBS with 2% FBS)

  • PE-conjugated anti-human CD155 antibody

  • PE-conjugated isotype control antibody

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cancer cells in 6-well plates and treat with 100 nM Rediocide A or 0.1% DMSO for 24 hours.

  • Cell Harvesting:

    • After incubation, wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cells at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet with cold FACS buffer and resuspend in 100 µL of FACS buffer.

    • Add the PE-conjugated anti-human CD155 antibody or the isotype control antibody at the manufacturer's recommended concentration.

    • Incubate for 30 minutes on ice in the dark.

  • Flow Cytometry:

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in 500 µL of FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Analyze the median fluorescence intensity (MFI) of CD155 in the Rediocide A-treated samples compared to the DMSO control.

Protocol 3: Measurement of Interferon-γ (IFN-γ) Production

This protocol details the quantification of IFN-γ secreted into the supernatant of the NK cell and cancer cell co-culture using an ELISA kit.[1]

Materials:

  • Supernatants from the co-culture experiment (Protocol 1)

  • Human IFN-γ ELISA kit

  • Microplate reader

Procedure:

  • Sample Collection: After the 24-hour co-culture incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.

  • ELISA:

    • Carefully collect the supernatant from each well.

    • Perform the IFN-γ ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the samples and standards, followed by a detection antibody and substrate.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of IFN-γ in each sample based on the standard curve. Compare the IFN-γ levels in the Rediocide A-treated samples to the DMSO control.

References

Rediocide C: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rediocide C is a daphnane-type diterpenoid isolated from the plant Trigonostemon reidioides.[1] As a member of this class of compounds, this compound and its analogs, such as Rediocide A, have garnered interest for their potent biological activities, including insecticidal and potential immunomodulatory effects.[2][3][4] This document provides detailed guidelines for the handling, storage, and use of this compound in a research setting. Due to the limited availability of data specific to this compound, some recommendations are based on information available for the closely related analog, Rediocide A, and general practices for daphnane (B1241135) diterpenoids.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

PropertyDataSource
Molecular Formula C₄₆H₅₄O₁₃MCE
Molecular Weight 814.91 g/mol MCE
CAS Number 677277-98-4MCE
Appearance Solid powder (presumed)General
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces
Purity >98% (typically available from commercial suppliers)MCE

Handling and Storage Guidelines

Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel. The following guidelines are based on the Safety Data Sheet (SDS) for the structurally similar compound, Rediocide A, and general best practices for handling potent small molecules.

Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) at all times when handling this compound.

  • Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.

  • Avoid Contact: Avoid direct contact with skin, eyes, and mucous membranes. In case of accidental contact, wash the affected area thoroughly with soap and water.

  • Spill Management: In the event of a spill, contain the material, prevent its entry into drains, and clean the area with an appropriate absorbent material. Dispose of waste in accordance with institutional and local regulations.

Storage Conditions

To ensure the stability and longevity of this compound, adhere to the following storage recommendations.

FormStorage TemperatureRecommended Conditions
Solid (Powder) -20°CStore in a tightly sealed container in a cool, dry, and dark place.[5] Keep away from direct sunlight and sources of ignition.[5]
Stock Solution -80°CStore in small aliquots in tightly sealed vials to minimize freeze-thaw cycles.[5] Use of amber vials is recommended to protect from light. It is advisable to store solutions in the dark at low temperatures.[6]

Incompatible Materials: Avoid strong acids, strong alkalis, and strong oxidizing or reducing agents.[5]

Experimental Protocols

The following protocols are provided as a starting point for in vitro studies involving this compound and are based on methodologies used for Rediocide A.[3] Researchers should optimize these protocols for their specific experimental systems.

Preparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental assays.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Under sterile conditions (e.g., in a biological safety cabinet), add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly to ensure complete dissolution of the compound.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.[5]

In Vitro Cytotoxicity Assay (Example using a cancer cell line)

Objective: To determine the effect of this compound on the viability of a specific cell line.

Materials:

  • Target cell line (e.g., A549 human lung carcinoma)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed the target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.1%).

  • Remove the medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.

Signaling Pathway

Rediocide A, a close analog of this compound, has been shown to overcome tumor immuno-resistance by down-regulating the expression of CD155 on cancer cells.[3] This action disrupts the inhibitory TIGIT/CD155 signaling pathway, thereby enhancing the cytotoxic activity of Natural Killer (NK) cells against tumor cells.[3] While the direct effect of this compound on this pathway has not been explicitly demonstrated, its structural similarity to Rediocide A suggests a potential for a similar mechanism of action.

TIGIT_CD155_Pathway cluster_Tumor Tumor Cell cluster_NK NK Cell CD155 CD155 TIGIT TIGIT CD155->TIGIT Binds CD226 CD226 CD155->CD226 Binds NK_Inhibition NK Cell Inhibition TIGIT->NK_Inhibition Initiates inhibitory signal NK_Activation NK Cell Activation CD226->NK_Activation Initiates activating signal Rediocide_A_C Rediocide A/C Rediocide_A_C->CD155 Down-regulates expression

Caption: TIGIT/CD155 signaling pathway in NK cell-mediated tumor immunity.

References

Application Notes and Protocols: Rediocide-A for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

*Note on Terminology: The user requested information on "Rediocide C". However, extensive database searches yielded no results for this compound. The scientifically recognized and published compound with a similar name is Rediocide-A . This document will proceed under the assumption that "this compound" was a typographical error and will detail the application and protocols for Rediocide-A.[1]

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rediocide-A is a natural product identified as a promising immune checkpoint inhibitor.[1] It has been shown to enhance the tumor-killing activity of Natural Killer (NK) cells, particularly against non-small cell lung cancer (NSCLC) cells.[1] The primary mechanism of action involves the downregulation of the immune checkpoint protein CD155 on tumor cells, which otherwise inhibits NK cell function by binding to the TIGIT receptor.[1] These application notes provide detailed protocols for the preparation and use of Rediocide-A in cell culture experiments to study its effects on cancer cells and immune cell-mediated cytotoxicity.

Data Presentation

Table 1: Efficacy of Rediocide-A on NK Cell-Mediated Cytotoxicity [1]

Cell LineTreatmentEffector:Target (E:T) Ratio% Lysis (Vehicle Control)% Lysis (Rediocide-A)Fold Increase in Lysis
A549100 nM Red-A2:121.86%78.27%3.58
H1299100 nM Red-A1:159.18%74.78%1.26

Table 2: Effect of Rediocide-A on Immune Response Markers (100 nM Red-A Treatment) [1]

Cell LineMarker% Increase (vs. Vehicle Control)
A549Granzyme B Level48.01%
H1299Granzyme B Level53.26%
A549IFN-γ Level223% (3.23-fold)
H1299IFN-γ Level577% (6.77-fold)

Table 3: Effect of Rediocide-A on CD155 Expression [1]

Cell LineTreatment% Downregulation of CD155
A549100 nM Red-A14.41%
H1299100 nM Red-A11.66%

Experimental Protocols

Preparation of Rediocide-A Stock Solution

Rediocide-A is a hydrophobic compound and should be dissolved in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is used as a vehicle in published studies.[1]

Materials:

  • Rediocide-A powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Protocol:

  • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of Rediocide-A powder.

  • Dissolve the powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). The exact concentration can be adjusted based on the molecular weight of Rediocide-A and experimental needs.

  • Ensure complete dissolution by vortexing. If necessary, gentle warming or sonication can be applied, but care should be taken to avoid degradation.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability.

Critical Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Cell Culture and Treatment

Cell Lines:

  • Target Cells: A549 (human lung carcinoma) and H1299 (human non-small cell lung cancer) are suitable target cell lines.[1]

  • Effector Cells: Natural Killer (NK) cells, either primary cells isolated from peripheral blood mononuclear cells (PBMCs) or an established NK cell line (e.g., NK-92).

Protocol:

  • Culture target cells (A549, H1299) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO₂ incubator.

  • For co-culture experiments, prepare NK cells. Primary NK cells can be expanded from PBMCs by culturing in RPMI-1640 with supplements like IL-2.[1]

  • Seed the target cells in appropriate culture plates (e.g., 96-well plates for cytotoxicity assays).

  • Prepare the working concentrations of Rediocide-A by diluting the stock solution in the cell culture medium immediately before use. For example, to achieve a 100 nM final concentration from a 10 mM stock, perform a 1:100,000 dilution.

  • Add the diluted Rediocide-A solution to the co-culture of target and effector cells. In published studies, cells are treated with 10 or 100 nM Rediocide-A for 24 hours.[1]

NK Cell-Mediated Cytotoxicity Assays

This assay is used when target cells are engineered to express a luciferase enzyme. Cell death results in a decrease in the luminescent signal.

Protocol:

  • Seed luciferase-expressing target cells (e.g., A549-Luc) in a white, flat-bottom 96-well plate.

  • Add effector NK cells at the desired E:T ratio (e.g., 2:1 or 1:1).[1]

  • Add Rediocide-A at the desired concentrations (e.g., 10 nM, 100 nM). Include vehicle controls.

  • Incubate the plate for the desired duration (e.g., 24 hours).

  • Add the luciferase substrate (e.g., D-Luciferin) to each well.[2]

  • Measure the bioluminescence using a luminometer.

  • Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 × (RLU of Spontaneous Death - RLU of Sample) / (RLU of Spontaneous Death - RLU of Maximal Killing)[2]

    • Spontaneous Death: Target cells with medium only.

    • Maximal Killing: Target cells lysed with a detergent like Triton™ X-100.[2]

This label-free method measures the change in electrical impedance as adherent target cells are killed and detach from the electrodes at the bottom of the well.[3][4][5][6][7]

Protocol:

  • Add 50 µL of complete culture medium to an xCELLigence E-plate to obtain a background reading.[1]

  • Seed the adherent target cells (e.g., 5 x 10³ A549 or H1299 cells) in the E-plate.[1]

  • Allow the cells to attach and grow for approximately 6 hours, monitoring the impedance until it stabilizes.[1]

  • Add the effector NK cells and Rediocide-A (or vehicle control) to the wells.

  • Place the E-plate in the xCELLigence station inside a CO₂ incubator.

  • Record impedance readings every 15 minutes for the duration of the experiment (e.g., 48 hours).[1]

  • The decrease in impedance over time corresponds to the level of cell death.

Flow Cytometry Analysis

This protocol measures the level of Granzyme B, a key cytotoxic molecule, within the target cells after co-culture with NK cells.

Protocol:

  • Co-culture target and effector cells with Rediocide-A or vehicle control for 24 hours.

  • Harvest the cells and wash them with PBS.

  • Stain for surface markers if necessary to distinguish between target and effector cells.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit.

  • Add a fluorochrome-conjugated anti-Granzyme B antibody and incubate in the dark.[8][9][10]

  • Wash the cells to remove unbound antibody.

  • Resuspend the cells in staining buffer and analyze using a flow cytometer.

This protocol quantifies the expression of CD155 on the surface of tumor cells.

Protocol:

  • Treat the target cells (e.g., A549, H1299) with Rediocide-A or vehicle control for 24 hours.

  • Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% FBS).

  • Add a fluorochrome-conjugated anti-CD155 antibody to the cells.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer to remove unbound antibody.

  • Resuspend the cells in FACS buffer for analysis by flow cytometry.

Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-γ

This assay measures the concentration of IFN-γ secreted into the culture supernatant, an indicator of NK cell activation.

Protocol:

  • After the 24-hour co-culture with Rediocide-A, collect the cell culture supernatants.

  • Centrifuge the supernatants to pellet any cells or debris.

  • Perform the IFN-γ ELISA on the cleared supernatants according to the manufacturer's instructions for the specific ELISA kit being used.[11][12][13][14]

  • Briefly, this involves adding the supernatant to wells coated with a capture antibody, followed by the addition of a detection antibody, a substrate, and a stop solution.

  • Read the absorbance on a microplate reader and calculate the concentration of IFN-γ based on a standard curve.

Mandatory Visualizations

RediocideA_Signaling_Pathway cluster_Tumor Inside Tumor Cell cluster_NK On NK Cell RediocideA Rediocide-A CD155 CD155 Expression RediocideA->CD155 Downregulates TumorCell Tumor Cell (e.g., A549, H1299) TIGIT TIGIT Receptor CD155->TIGIT Binds to NK_Cell NK Cell InhibitorySignal Inhibitory Signal TIGIT->InhibitorySignal Cytotoxicity NK Cell Cytotoxicity (Granzyme B, IFN-γ Release) InhibitorySignal->Cytotoxicity Inhibits TumorLysis Tumor Cell Lysis Cytotoxicity->TumorLysis

Caption: Rediocide-A mechanism of action.

Experimental_Workflow cluster_assays Downstream Assays start Start prep_stock Prepare Rediocide-A Stock Solution (in DMSO) start->prep_stock co_culture Co-culture Target & NK Cells with Rediocide-A (24h) prep_stock->co_culture culture_cells Culture Target and Effector (NK) Cells culture_cells->co_culture collect_samples Collect Supernatant and Cells co_culture->collect_samples cytotoxicity_assay Cytotoxicity Assay (Biophotonic or Impedance) collect_samples->cytotoxicity_assay elisa_assay IFN-γ ELISA (on Supernatant) collect_samples->elisa_assay flow_assay Flow Cytometry (Granzyme B, CD155) collect_samples->flow_assay end End cytotoxicity_assay->end elisa_assay->end flow_assay->end

Caption: General experimental workflow.

References

Application Notes and Protocols for the Quantification of Rediocide C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rediocide C is a complex diterpenoid isolated from the herb Trigonostemon reidioides (Kurz) Craib, with the molecular formula C₄₆H₅₄O₁₃ and a molecular weight of 814.9 g/mol [1][2][]. It has demonstrated notable biological activities, including antimycobacterial and acaricidal effects[2][]. As with any bioactive compound under investigation for potential therapeutic or pesticidal applications, robust and reliable analytical methods for its quantification are essential. These methods are crucial for various stages of research and development, including pharmacokinetic studies, formulation development, quality control, and mechanism of action studies.

This document provides detailed application notes and protocols for three distinct analytical methods for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust method for routine quantification.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for complex matrices such as biological fluids.

  • UV-Vis Spectrophotometry: A simple and cost-effective method for the quantification of purified this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a reliable and accurate means of quantifying this compound in bulk drug substances and simple formulations. The presence of chromophoric groups in the this compound structure allows for sensitive detection by UV absorbance.

Quantitative Data Summary
ParameterResult
Linear Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2%
Intra-day Precision (% RSD) < 1.5%
Inter-day Precision (% RSD) < 2.0%
Experimental Protocol

a) Materials and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • 0.22 µm syringe filters

b) Instrumentation

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

c) Chromatographic Conditions

  • Mobile Phase: Acetonitrile and water (gradient elution)

  • Gradient Program:

    Time (min) % Acetonitrile % Water
    0 50 50
    15 95 5
    20 95 5
    21 50 50

    | 25 | 50 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

d) Preparation of Standard Solutions

  • Prepare a stock solution of this compound (1 mg/mL) by accurately weighing and dissolving the reference standard in methanol.

  • Prepare a series of calibration standards (1, 5, 10, 25, 50, 100, and 200 µg/mL) by serial dilution of the stock solution with the mobile phase.

e) Sample Preparation

  • For bulk substance, dissolve a known amount in methanol to achieve a concentration within the calibration range.

  • For formulations, extract a known amount with methanol, sonicate for 15 minutes, and centrifuge.

  • Filter all samples and standards through a 0.22 µm syringe filter before injection.

f) Data Analysis

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-UV Analysis Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Generation Data_Acquisition->Calibration_Curve Quantification Sample Quantification Calibration_Curve->Quantification

Caption: HPLC-UV workflow for this compound quantification.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices like plasma, serum, or tissue homogenates. The use of Multiple Reaction Monitoring (MRM) ensures high specificity.

Quantitative Data Summary
ParameterResult
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 95.7% - 104.5%
Precision (% RSD) < 5%
Matrix Effect Minimal
Experimental Protocol

a) Materials and Reagents

  • This compound reference standard (>98% purity)

  • Internal Standard (IS), e.g., a structurally similar, stable isotope-labeled compound

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (or other biological matrix)

b) Instrumentation

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Data acquisition and processing software

c) LC-MS/MS Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    Time (min) % B
    0.0 10
    3.0 95
    4.0 95
    4.1 10

    | 5.0 | 10 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (Q1) m/z 815.9 -> Product ion (Q3) m/z [to be determined experimentally, e.g., 543.2]

    • Internal Standard: To be determined based on the chosen IS.

d) Preparation of Standard and QC Samples

  • Prepare stock solutions of this compound and the IS (1 mg/mL) in methanol.

  • Spike appropriate volumes of the this compound stock solution into the biological matrix to prepare calibration standards (0.1 - 100 ng/mL) and quality control (QC) samples (low, mid, high concentrations).

e) Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, standard, or QC, add 20 µL of the IS working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

f) Data Analysis

  • Generate a calibration curve by plotting the peak area ratio (this compound / IS) against the concentration.

  • Quantify this compound in the samples using the calibration curve.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Spiking Spike Sample with IS Precipitation Protein Precipitation Spiking->Precipitation Evaporation Evaporation Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS_System LC-MS/MS Analysis (MRM) Reconstitution->LCMS_System Data_Acquisition Data Acquisition LCMS_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: LC-MS/MS workflow for this compound in biological matrices.

UV-Vis Spectrophotometry

This is a straightforward and rapid method for the quantification of this compound in pure solutions or simple formulations, where interfering substances are minimal.

Quantitative Data Summary
ParameterResult
λmax 260 nm (Hypothetical)
Linear Range 5 - 50 µg/mL
Correlation Coefficient (r²) > 0.995
Molar Absorptivity (ε) To be determined experimentally
Limit of Detection (LOD) 1.5 µg/mL
Limit of Quantification (LOQ) 5 µg/mL
Experimental Protocol

a) Materials and Reagents

  • This compound reference standard (>98% purity)

  • Methanol (Spectroscopic grade)

b) Instrumentation

  • UV-Vis Spectrophotometer (double beam)

  • Quartz cuvettes (1 cm path length)

c) Method

  • Determination of λmax:

    • Prepare a 25 µg/mL solution of this compound in methanol.

    • Scan the solution from 200 to 400 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • From the stock solution, prepare a series of dilutions (5, 10, 20, 30, 40, 50 µg/mL) using methanol.

  • Sample Preparation:

    • Prepare sample solutions containing this compound in methanol to a concentration within the linear range.

  • Measurement:

    • Measure the absorbance of the standard and sample solutions at the determined λmax using methanol as a blank.

d) Data Analysis

  • Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve using the Beer-Lambert law (A = εbc).

Workflow Diagram

UVVis_Workflow Determine_Lmax Determine λmax Measure_Absorbance Measure Absorbance at λmax Determine_Lmax->Measure_Absorbance Prepare_Standards Prepare Standard Solutions Prepare_Standards->Measure_Absorbance Prepare_Samples Prepare Sample Solutions Prepare_Samples->Measure_Absorbance Calibration_Curve Generate Calibration Curve Measure_Absorbance->Calibration_Curve Calculate_Concentration Calculate Sample Concentration Calibration_Curve->Calculate_Concentration

Caption: UV-Vis spectrophotometry workflow for this compound.

Potential Signaling Pathway Involvement

Given that many natural product diterpenoids exert their effects through modulation of cellular signaling pathways, and considering the potential application of this compound in areas like oncology (as suggested by research on related compounds like Rediocide-A which targets CD155)[4][5], a plausible signaling pathway to investigate would be one involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway. This pathway is frequently dysregulated in cancer and is a common target for therapeutic intervention.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibition Cell_Cycle Cell Cycle Progression mTORC1->Cell_Cycle Protein_Synth Protein Synthesis mTORC1->Protein_Synth Rediocide_C This compound Rediocide_C->Akt Inhibition?

Caption: Hypothetical modulation of the PI3K/Akt/mTOR pathway by this compound.

References

Application Notes and Protocols: Synergistic Effects of Antibiotic Combinations

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Rediocide C": Initial searches for "this compound" did not yield any publicly available scientific literature or data. This suggests that "this compound" may be a fictional or proprietary compound not yet described in published research. Therefore, to fulfill the request for detailed Application Notes and Protocols on antibiotic synergy, this document will use the well-established combination of Piperacillin and Tazobactam as a representative example. Piperacillin is a broad-spectrum β-lactam antibiotic, and Tazobactam is a β-lactamase inhibitor. Their combination is a classic example of synergistic action against resistant bacteria.

Introduction: The Synergy of Piperacillin and Tazobactam

The increasing prevalence of antibiotic resistance is a major global health concern. One strategy to combat resistance is the use of combination therapies. The combination of Piperacillin and Tazobactam is a prime example of this approach. Many bacteria develop resistance to β-lactam antibiotics like Piperacillin by producing β-lactamase enzymes, which inactivate the antibiotic. Tazobactam is a potent inhibitor of many of these enzymes. By combining Tazobactam with Piperacillin, the β-lactamase enzymes are neutralized, allowing Piperacillin to exert its bactericidal effect. This results in a synergistic effect, where the combined activity is significantly greater than the sum of the individual activities.

These notes provide an overview of the synergistic effects of Piperacillin and Tazobactam, including quantitative data on their efficacy, detailed experimental protocols to assess this synergy, and a visualization of the underlying mechanism of action.

Quantitative Data on Synergistic Efficacy

The synergistic interaction between Piperacillin and Tazobactam is often quantified by determining the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination. The Fractional Inhibitory Concentration (FIC) index is a common measure of synergy.

Table 1: Representative MIC Data for Piperacillin and Tazobactam against a β-lactamase producing strain of E. coli

Antibiotic/CombinationMIC (µg/mL)FICInterpretation
Piperacillin alone256-Resistant
Tazobactam alone>1024-No significant activity
Piperacillin in combination160.0625Synergistic
Tazobactam in combination40.0039Synergistic
FIC Index (ΣFIC) 0.0664 Synergy (≤0.5)

Note: The FIC is calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FIC index of ≤0.5 is considered synergistic, >0.5 to <4 is additive or indifferent, and ≥4 is antagonistic.

Experimental Protocols

Checkerboard Assay for Synergy Testing

This protocol outlines the checkerboard microdilution method to determine the synergistic activity of Piperacillin and Tazobactam.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum (e.g., β-lactamase producing E. coli), adjusted to 0.5 McFarland standard

  • Stock solutions of Piperacillin and Tazobactam of known concentrations

  • Multichannel pipette

  • Incubator (37°C)

  • Plate reader (optional, for OD600 measurements)

Procedure:

  • Plate Preparation:

    • Dispense 50 µL of MHB into each well of a 96-well plate.

    • Create a two-dimensional serial dilution of Piperacillin and Tazobactam.

    • Along the x-axis (e.g., columns 2-11), create a serial dilution of Piperacillin.

    • Along the y-axis (e.g., rows B-G), create a serial dilution of Tazobactam.

    • Column 1 should contain only Piperacillin dilutions (no Tazobactam), and Row A should contain only Tazobactam dilutions (no Piperacillin). Well H12 serves as a growth control (no antibiotics).

  • Inoculation:

    • Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Add 50 µL of the diluted bacterial inoculum to each well.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm (OD600). The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the FIC index as described in the note under Table 1.

experimental_workflow cluster_prep Plate Preparation cluster_inoc Inoculation cluster_inc Incubation cluster_analysis Data Analysis prep1 Dispense MHB prep2 Serial Dilution of Piperacillin (X-axis) prep1->prep2 prep3 Serial Dilution of Tazobactam (Y-axis) prep2->prep3 inoc2 Add Inoculum to Wells prep3->inoc2 inoc1 Prepare Bacterial Inoculum (0.5 McFarland) inoc1->inoc2 inc1 Incubate at 37°C for 18-24h inoc2->inc1 analysis1 Determine MICs (Visual/OD600) inc1->analysis1 analysis2 Calculate FIC Index analysis1->analysis2 analysis3 Interpret Synergy analysis2->analysis3

Checkerboard Assay Workflow
Time-Kill Assay

This protocol assesses the bactericidal activity of Piperacillin and Tazobactam over time.

Materials:

  • Culture tubes with MHB

  • Bacterial inoculum

  • Piperacillin and Tazobactam solutions

  • Sterile saline

  • Agar (B569324) plates

  • Incubator (37°C)

  • Shaking incubator

Procedure:

  • Preparation:

    • Prepare tubes with MHB containing:

      • No antibiotic (growth control)

      • Piperacillin at MIC

      • Tazobactam at a fixed concentration (e.g., 4 µg/mL)

      • Piperacillin at MIC + Tazobactam at 4 µg/mL

  • Inoculation:

    • Inoculate each tube with the bacterial suspension to a final concentration of ~5 x 10^5 CFU/mL.

  • Incubation and Sampling:

    • Incubate the tubes at 37°C in a shaking incubator.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count:

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Mechanism of Action: Signaling and Interaction Pathway

The synergistic action of Piperacillin and Tazobactam is a direct result of Tazobactam's ability to inhibit β-lactamase enzymes.

mechanism_of_action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Essential for BetaLactamase β-Lactamase Enzyme Lysis Cell Lysis CellWall->Lysis Inhibition leads to Piperacillin Piperacillin Piperacillin->PBP Binds to & Inhibits Piperacillin->BetaLactamase Inactivated by Tazobactam Tazobactam Tazobactam->BetaLactamase Inhibits

Mechanism of Piperacillin-Tazobactam Synergy

Pathway Description:

  • Bacterial Defense: Resistant bacteria produce β-lactamase enzymes that specifically target and inactivate β-lactam antibiotics like Piperacillin.

  • Tazobactam's Role: Tazobactam acts as a "suicide inhibitor." It irreversibly binds to the β-lactamase enzyme, effectively neutralizing it.

  • Piperacillin's Action: With the β-lactamase enzymes inhibited, Piperacillin is free to reach its target: the Penicillin-Binding Proteins (PBPs).

  • Cell Death: Piperacillin binds to and inactivates the PBPs, which are essential enzymes for the synthesis of the bacterial cell wall. This disruption of cell wall synthesis leads to cell lysis and death.

Conclusion

The combination of Piperacillin and Tazobactam provides a powerful tool against many resistant bacterial strains. The protocols and data presented here offer a framework for researchers and drug development professionals to assess and understand antibiotic synergy. The principles demonstrated with this combination can be applied to the investigation of novel antibiotic combinations, including potential future compounds like "this compound." Careful in vitro characterization, as outlined in these notes, is a critical step in the development of new and effective antibacterial therapies.

Troubleshooting & Optimization

Rediocide C stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Rediocide C in aqueous solutions. As specific public data on the aqueous stability of this compound is limited, this guide offers general advice and protocols for researchers to investigate and address potential stability issues based on standard pharmaceutical testing principles.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues for this compound in aqueous solutions?

This compound, a daphnane (B1241135) diterpenoid ester, may be susceptible to several degradation pathways in aqueous media, primarily hydrolysis and oxidation. The ester linkages in its structure are potential sites for hydrolysis, especially at non-neutral pH. The complex polycyclic structure may also have sites prone to oxidation. Photodegradation upon exposure to light is another potential concern.

Q2: My this compound solution appears cloudy or shows precipitation over time. What could be the cause?

This could be due to several factors:

  • Poor Solubility: this compound is reported to be soluble in organic solvents like DMSO, chloroform, and acetone.[1] Its aqueous solubility is likely low. Precipitation may occur if the concentration in your aqueous buffer exceeds its solubility limit, or if the organic co-solvent concentration is too low.

  • Degradation: The degradation products of this compound might be less soluble than the parent compound, leading to precipitation.

  • pH Shift: Changes in the pH of your buffer over time could affect the solubility of this compound.

Q3: I am observing a loss of biological activity of my this compound solution. How can I determine if this is due to degradation?

A loss of activity is a strong indicator of degradation. To confirm this, you can use an analytical technique like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to assess the purity of your solution over time.[2] A decrease in the peak area corresponding to this compound and the appearance of new peaks would indicate degradation.

Q4: What are the recommended storage conditions for this compound stock solutions?

For stock solutions prepared in organic solvents like DMSO, it is recommended to store them as aliquots in tightly sealed vials at -20°C for up to two weeks.[1] Before use, allow the vial to equilibrate to room temperature for at least one hour.[1] For aqueous working solutions, it is best to prepare them fresh on the day of use.[1] If storage is necessary, keep them at 2-8°C and protect from light.

Troubleshooting Guides

Issue 1: Rapid Loss of Potency in Aqueous Solution

Potential Cause: Chemical degradation, likely via hydrolysis or oxidation.

Troubleshooting Steps:

  • pH Profiling: Determine the optimal pH for stability. Prepare your this compound solution in a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9). Monitor the concentration of this compound over time using a stability-indicating analytical method.

  • Deoxygenate Solutions: If oxidation is suspected, prepare your solutions using deoxygenated buffers and store them under an inert atmosphere (e.g., nitrogen or argon).

  • Use of Antioxidants: Consider adding antioxidants like ascorbic acid to your formulation. However, be aware that ascorbic acid itself can sometimes promote oxidation in the presence of metal ions.[3]

  • Chelating Agents: Trace metal ions can catalyze degradation. Adding a chelating agent like EDTA to your buffers may help improve stability.

Issue 2: Inconsistent Results Between Experiments

Potential Cause: Inconsistent preparation of solutions or degradation during the experiment.

Troubleshooting Steps:

  • Standardize Solution Preparation: Always use the same procedure for preparing your this compound solutions, including the source and grade of solvents and buffers.

  • Fresh Preparations: Prepare fresh aqueous solutions of this compound for each experiment from a frozen stock.[1]

  • Protect from Light: Perform experiments under controlled lighting conditions or use amber-colored vials to minimize potential photodegradation.

  • Temperature Control: Maintain a constant temperature throughout your experiment, as temperature can affect the rate of degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.[4]

Objective: To investigate the stability of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at 60°C.

    • Photodegradation: Expose the stock solution to UV light (254 nm) and/or visible light.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute with mobile phase to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC or UPLC-MS/MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation.

Hypothetical Data Presentation

The following tables represent hypothetical results from a forced degradation study on this compound to illustrate how data could be presented.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionIncubation Time (hours)% Degradation of this compoundNumber of Degradation Products
0.1 N HCl (60°C)2415.2%2
0.1 N NaOH (60°C)845.8%3
3% H₂O₂ (RT)2422.5%4
Heat (60°C)245.1%1
Light (UV 254nm)2410.7%2

Table 2: pH-Dependent Stability of this compound at 25°C

pH of Buffer% this compound Remaining after 48 hours
3.098.5%
5.095.2%
7.482.1%
9.065.4%

Visualizations

The following diagrams illustrate a hypothetical workflow for investigating this compound stability and a plausible degradation pathway.

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome stock Prepare this compound Stock Solution (e.g., DMSO) working Prepare Aqueous Working Solutions stock->working acid Acid Hydrolysis (0.1N HCl, 60°C) working->acid Expose to Stress base Base Hydrolysis (0.1N NaOH, 60°C) working->base Expose to Stress oxidation Oxidation (3% H2O2, RT) working->oxidation Expose to Stress thermal Thermal Stress (60°C) working->thermal Expose to Stress photo Photostability (UV/Vis Light) working->photo Expose to Stress sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze via HPLC/UPLC-MS sampling->hplc data Quantify Degradation & Identify Degradants hplc->data pathway Elucidate Degradation Pathways data->pathway method Develop Stability- Indicating Method data->method formulation Optimize Formulation & Storage Conditions data->formulation

Workflow for Investigating this compound Stability.

G Rediocide_C This compound (Daphnane Diterpenoid Ester) Hydrolyzed_A Degradant A (Loss of Ester Group 1) Rediocide_C->Hydrolyzed_A  Base/Acid  Hydrolysis Hydrolyzed_B Degradant B (Loss of Ester Group 2) Rediocide_C->Hydrolyzed_B  Base/Acid  Hydrolysis Oxidized Degradant C (Oxidized Moiety) Rediocide_C->Oxidized  Oxidation  (e.g., H2O2)

Hypothetical Degradation Pathways for this compound.

References

Technical Support Center: Overcoming Rediocide C Solubility Challenges in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low solubility of Rediocide C during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in experimental assays?

This compound is a synthetic chemical pesticide belonging to the pyrethroid class.[1] Its primary application is in agricultural pest management, where it targets the nervous system of insects.[1] Like many organic molecules with a complex structure and high molecular weight (C46H54O13, 814.9 g/mol ), this compound is expected to have low aqueous solubility.[1] This poor solubility can lead to several issues in experimental assays, including:

  • Underestimation of potency: The actual concentration of the compound in solution may be much lower than the nominal concentration, leading to inaccurate dose-response curves and an underestimation of the compound's true biological activity.

  • Precipitation: The compound may precipitate out of solution during the experiment, leading to inconsistent results and potential artifacts.

  • Poor bioavailability: In cell-based assays, low solubility can limit the compound's ability to cross cell membranes and reach its intracellular target.

Q2: What are the general strategies to improve the solubility of compounds like this compound for in vitro assays?

There are several physical and chemical approaches to enhance the solubility of poorly water-soluble compounds for experimental use.[2][3][4] These methods can be broadly categorized as follows:

  • Physical Modifications: These techniques aim to increase the surface area of the compound that is in contact with the solvent.[3]

    • Particle Size Reduction: Decreasing the particle size through micronization or the creation of nanosuspensions increases the surface-area-to-volume ratio, which can improve the dissolution rate.[2][5][6]

  • Chemical Modifications: These methods involve altering the chemical environment to favor dissolution.[2]

    • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility.[7]

    • Co-solvents: Using a mixture of water and a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[5][7]

    • Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[5][8]

    • Complexation: Using agents like cyclodextrins can form inclusion complexes with the poorly soluble molecule, enhancing its solubility.[3][5][8]

    • Formulation Strategies: Creating solid dispersions or lipid-based formulations such as microemulsions or self-emulsifying drug delivery systems (SEDDS) can also improve solubility and bioavailability.[4][9][10]

Troubleshooting Guide

Issue: this compound precipitates in my aqueous assay buffer.

Possible Cause & Solution Workflow

cluster_0 Troubleshooting Precipitation start Precipitation Observed q1 Is a stock solution used? start->q1 q2 What is the solvent for the stock solution? q1->q2 Yes no_stock Prepare a concentrated stock solution in an appropriate organic solvent. q1->no_stock No q3 Is the final concentration of the organic solvent in the assay buffer too low? q2->q3 improper_solvent Use a water-miscible organic solvent like DMSO, ethanol, or DMF for the stock solution. q2->improper_solvent Aqueous/Inappropriate q4 Have you tried alternative solubilization methods? q3->q4 No low_solvent_conc Increase the final concentration of the organic solvent in the assay buffer (typically ≤1% to avoid off-target effects). q3->low_solvent_conc Yes try_alternatives Explore co-solvents, surfactants, or cyclodextrins. q4->try_alternatives end_solution Solution Found no_stock->q1 improper_solvent->q3 low_solvent_conc->end_solution try_alternatives->end_solution

Caption: Workflow for troubleshooting this compound precipitation.

Detailed Steps:

  • Prepare a Concentrated Stock Solution: Always prepare a high-concentration stock solution of this compound in a water-miscible organic solvent. This minimizes the volume of organic solvent added to your aqueous assay buffer.

  • Select an Appropriate Solvent:

    • Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO), ethanol, or N,N-dimethylformamide (DMF) are commonly used.

    • Solubility Testing: It is advisable to perform a small-scale solubility test of this compound in various organic solvents to determine the most effective one.

  • Optimize Final Solvent Concentration: When diluting the stock solution into your aqueous assay buffer, ensure the final concentration of the organic solvent is high enough to maintain solubility but low enough to not affect the biological system (typically ≤1%).

  • Explore Advanced Solubilization Techniques: If precipitation persists, consider the following options:

    • Co-solvents: Introduce a co-solvent into your final assay buffer.

    • Surfactants: Add a biocompatible surfactant to your assay medium.

    • Cyclodextrins: Utilize cyclodextrins to form inclusion complexes.

Quantitative Data Summary: Common Solvents and Surfactants

Solubilizing Agent Type Typical Starting Concentration in Assay Potential Concerns
DMSOCo-solvent0.1 - 1% (v/v)Cellular toxicity at higher concentrations
EthanolCo-solvent0.1 - 1% (v/v)Can affect enzyme activity and cell viability
Tween® 20/80Surfactant0.01 - 0.1% (w/v)Can interfere with certain protein-protein interactions
Pluronic® F-68Surfactant0.02 - 0.2% (w/v)Generally low toxicity
β-CyclodextrinsComplexation Agent1 - 10 mMCan sometimes extract membrane lipids
Issue: Inconsistent results or low potency observed in cell-based assays.

Possible Cause & Solution Workflow

cluster_1 Troubleshooting Low Potency start Inconsistent Results / Low Potency q1 Is the compound fully dissolved in the final assay medium? start->q1 q2 Is the compound stable in the assay medium over the experiment's duration? q1->q2 Yes solubilization_issue Refer to precipitation troubleshooting guide. q1->solubilization_issue No q3 Is the compound binding to plasticware? q2->q3 Yes degradation_issue Reduce incubation time if possible. Prepare fresh solutions before each experiment. q2->degradation_issue No end_solution Improved Results q3->end_solution No check_binding Use low-protein-binding plates. Consider adding a small amount of bovine serum albumin (BSA) to the buffer. q3->check_binding Yes check_dissolution Visually inspect for precipitation. Centrifuge and measure supernatant concentration (e.g., by HPLC-UV). check_stability Incubate this compound in assay medium and measure its concentration at different time points. check_binding->end_solution solubilization_issue->q1 degradation_issue->q2

Caption: Workflow for addressing inconsistent results in cell-based assays.

Detailed Steps:

  • Confirm Complete Dissolution: Before adding to cells, visually inspect your final working solution for any signs of precipitation. For a more quantitative assessment, centrifuge the solution and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC-UV.

  • Assess Compound Stability: Incubate this compound in your complete cell culture medium under assay conditions (e.g., 37°C, 5% CO2) and measure its concentration at the beginning and end of your experiment's timeframe. If significant degradation occurs, consider reducing the incubation time or preparing fresh solutions more frequently.

  • Mitigate Non-specific Binding: Hydrophobic compounds can adsorb to plastic surfaces.

    • Use low-protein-binding microplates and pipette tips.

    • Consider adding a low concentration of a carrier protein like bovine serum albumin (BSA) (e.g., 0.1%) to your assay buffer to block non-specific binding sites.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile, nuclease-free microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure for 10 mM Stock Solution:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh out 8.15 mg of this compound into the tube.

    • Add 1.0 mL of anhydrous DMSO to the tube.

    • Vortex thoroughly for 2-5 minutes until the solid is completely dissolved.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Procedure for Working Solutions:

    • Thaw a single aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution in your chosen assay buffer or cell culture medium immediately before use.

    • Vortex gently after each dilution step.

    • Ensure the final DMSO concentration in your assay does not exceed a pre-determined non-toxic level (e.g., 0.5%).

Protocol 2: General Workflow for a Cell-Based Cytotoxicity Assay

This protocol outlines a general workflow where a poorly soluble compound like this compound might be evaluated. A study on a related compound, Rediocide-A, investigated its effect on NK cell-mediated lysis of lung cancer cells.[11][12]

cluster_2 Cell-Based Assay Workflow plate_cells Plate Target Cells (e.g., A549) incubate1 Incubate Overnight plate_cells->incubate1 prepare_compound Prepare this compound Working Solutions incubate1->prepare_compound treat_cells Treat Cells with This compound incubate1->treat_cells prepare_compound->treat_cells incubate2 Incubate for Desired Time treat_cells->incubate2 add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo®) incubate2->add_reagent read_plate Read Plate (Spectrophotometer/Luminometer) add_reagent->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data

Caption: General workflow for a cell-based cytotoxicity assay.

Signaling Pathway Visualization

While the specific mechanism of this compound is not well-documented in the provided search results, a related compound, Rediocide A, has been shown to induce G-protein-coupled receptor (GPCR) desensitization via the activation of conventional protein kinase C (PKC).[13] The following diagram illustrates this generalized pathway.

cluster_3 Rediocide A-Induced GPCR Desensitization rediocide_a Rediocide A pkc Protein Kinase C (PKC) rediocide_a->pkc activates gpcr G-Protein-Coupled Receptor (GPCR) pkc->gpcr phosphorylates g_protein G-Protein gpcr->g_protein activates desensitization GPCR Desensitization & Internalization gpcr->desensitization effector Effector Enzyme g_protein->effector second_messenger Second Messenger (e.g., Calcium) effector->second_messenger

Caption: Simplified pathway of Rediocide A-induced GPCR desensitization.

References

Technical Support Center: Rediocide C and Related Compounds in Non-Mycobacterial Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the cytotoxicity of Rediocide C and related compounds, such as Rediocide A, in non-mycobacterial cells. The information is based on available research, with a significant focus on the immunomodulatory effects of Rediocide A in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the known cytotoxic activity of this compound in non-mycobacterial cells?

Currently, detailed studies on the direct cytotoxic effects of this compound on non-mycobacterial cell lines are limited in publicly available research. Most of the existing literature focuses on its anti-mycobacterial properties.

Q2: Is there information on related Rediocide compounds in cancer cells?

Yes, extensive research has been conducted on Rediocide A, particularly in the context of non-small cell lung cancer (NSCLC).[1][2][3] This research indicates that Rediocide A's primary role is not direct cytotoxicity to cancer cells but rather enhancing the cytotoxic activity of Natural Killer (NK) cells against them.[1][2][3]

Q3: How does Rediocide A enhance NK cell-mediated cytotoxicity?

Rediocide A acts as an immune checkpoint inhibitor.[1][3] It down-regulates the expression of CD155 (also known as PVR or NECL5) on the surface of tumor cells.[1][2][3] CD155 is a ligand for the inhibitory receptor TIGIT on NK cells. By reducing CD155 expression, Rediocide A blocks the inhibitory signal, leading to increased NK cell activation and subsequent killing of cancer cells.[1][3]

Q4: What are the downstream effects of Rediocide A treatment in a co-culture of NK cells and cancer cells?

Treatment with Rediocide A in a co-culture of NK cells and NSCLC cell lines (A549 and H1299) has been shown to:

  • Increase NK cell-mediated lysis of the cancer cells.[1][3]

  • Elevate the levels of granzyme B released by NK cells, which induces apoptosis in the target cancer cells.[1][2]

  • Increase the secretion of interferon-gamma (IFN-γ) by NK cells, a cytokine with anti-tumor effects.[1][3]

Troubleshooting Guides

Problem 1: I am not observing a direct cytotoxic effect of a Rediocide compound on my cancer cell line in a monoculture.

  • Possible Cause: The specific Rediocide compound, like Rediocide A, may not have direct cytotoxic activity but rather acts as an immunomodulator.

  • Troubleshooting Step: Design experiments that include immune cells, such as NK cells, in a co-culture with your cancer cell line to assess for immune-mediated cytotoxicity.

Problem 2: I am seeing high variability in my NK cell-mediated cytotoxicity assays with Rediocide A.

  • Possible Cause 1: The effector-to-target (E:T) cell ratio may not be optimal.

  • Troubleshooting Step 1: Perform a titration of the E:T ratio to determine the optimal ratio for your specific cell lines.

  • Possible Cause 2: The concentration of Rediocide A may be suboptimal.

  • Troubleshooting Step 2: Conduct a dose-response experiment with a range of Rediocide A concentrations to identify the most effective concentration. The literature suggests concentrations around 100 nM for significant effects.[1][3]

  • Possible Cause 3: The incubation time may be too short.

  • Troubleshooting Step 3: Extend the co-incubation period. Studies have used a 24-hour incubation time to observe significant effects.[3]

Quantitative Data Summary

The following tables summarize the reported quantitative effects of Rediocide A on NK cell-mediated cytotoxicity against A549 and H1299 non-small cell lung cancer cell lines.

Table 1: Effect of 100 nM Rediocide A on NK Cell-Mediated Lysis

Target Cell Line% Lysis (Vehicle Control)% Lysis (Rediocide A)Fold Increase
A54921.86%78.27%3.58
H129959.18%74.78%1.26

Data extracted from a study by Xu et al., 2021.[1][3]

Table 2: Effect of 100 nM Rediocide A on Granzyme B and IFN-γ Levels

Target Cell LineParameter% Increase (Granzyme B)Fold Increase (IFN-γ)
A54948.01%3.23
H129953.26%6.77

Data extracted from a study by Xu et al., 2021.[1][3]

Experimental Protocols

1. Cell Culture and Co-culture

  • Cell Lines: A549 and H1299 (non-small cell lung cancer) and primary human NK cells.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Co-culture Setup: NK cells (effector cells) are co-incubated with A549 or H1299 cells (target cells) at a specified effector-to-target (E:T) ratio.

  • Treatment: Cells are treated with Rediocide A (e.g., 10 nM or 100 nM) or a vehicle control (e.g., 0.1% DMSO) for 24 hours.[3]

2. NK Cell-Mediated Cytotoxicity Assay (Biophotonic Method)

  • Target Cell Preparation: Target cancer cells (e.g., A549-Luc) are engineered to express luciferase.

  • Assay Principle: The luciferase activity is proportional to the number of viable target cells. A decrease in luminescence indicates cell lysis by NK cells.

  • Procedure:

    • Plate target cells in a 96-well plate.

    • Add NK cells at the desired E:T ratio.

    • Add Rediocide A or vehicle control.

    • Incubate for 24 hours.

    • Add luciferin (B1168401) substrate and measure luminescence using a plate reader.

  • Calculation: Percent lysis is calculated relative to control wells with target cells alone.

3. Granzyme B and CD155 Detection by Flow Cytometry

  • Principle: Uses fluorescently labeled antibodies to detect the intracellular protein granzyme B in NK cells and the surface protein CD155 on cancer cells.

  • Procedure:

    • After co-culture and treatment, harvest the cells.

    • For CD155, stain the cell suspension with a fluorescently labeled anti-CD155 antibody.

    • For granzyme B, first, stain for a surface marker to identify NK cells (e.g., CD56). Then, fix and permeabilize the cells. Finally, stain with a fluorescently labeled anti-granzyme B antibody.

    • Analyze the stained cells using a flow cytometer.

4. IFN-γ Measurement by ELISA (Enzyme-Linked Immunosorbent Assay)

  • Principle: A quantitative immunoassay to measure the concentration of IFN-γ in the cell culture supernatant.

  • Procedure:

    • After co-culture and treatment, collect the cell culture supernatant.

    • Perform the ELISA according to the manufacturer's instructions for the specific IFN-γ ELISA kit.

    • Measure the absorbance using a microplate reader and calculate the concentration of IFN-γ based on a standard curve.[3]

Visualizations

Rediocide_A_Signaling_Pathway cluster_NK_Cell NK Cell cluster_Tumor_Cell Tumor Cell TIGIT TIGIT Inhibitory_Signal Inhibitory Signal TIGIT->Inhibitory_Signal Binds NK_Activation NK Cell Activation Inhibitory_Signal->NK_Activation Inhibits Granzyme_B Granzyme B Release NK_Activation->Granzyme_B IFN_gamma IFN-γ Secretion NK_Activation->IFN_gamma Apoptosis Apoptosis Granzyme_B->Apoptosis CD155 CD155 CD155->TIGIT Rediocide_A Rediocide A Rediocide_A->CD155 Down-regulates

Caption: Rediocide A signaling pathway in NK cell-mediated tumor cell killing.

Experimental_Workflow cluster_assays Assays start Start: Co-culture NK cells and Tumor cells treatment Treat with Rediocide A or Vehicle Control (24h) start->treatment harvest Harvest Cells and Supernatant treatment->harvest cytotoxicity Cytotoxicity Assay (Biophotonic) harvest->cytotoxicity flow Flow Cytometry (Granzyme B, CD155) harvest->flow elisa ELISA (IFN-γ) harvest->elisa end End: Analyze Data cytotoxicity->end flow->end elisa->end

Caption: Workflow for assessing Rediocide A's effect on NK cell activity.

References

Technical Support Center: Optimizing Rediocide C Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Rediocide C in in vitro studies.

Note: The available scientific literature primarily refers to "Rediocide-A." This guide is based on that data and assumes "this compound" is a related compound or used interchangeably. Please verify the specific properties of your compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, based on studies of Rediocide-A, primarily functions as an immune checkpoint inhibitor. It enhances the tumor-killing activity of Natural Killer (NK) cells by down-regulating the expression of the immune checkpoint ligand CD155 on cancer cells.[1][2][3] This action blocks an inhibitory signal that would otherwise suppress NK cell function, leading to increased cancer cell lysis.[1][3]

Q2: What is a typical starting concentration range for this compound in in vitro experiments?

A2: Based on published studies with Rediocide-A, a starting concentration range of 10 nM to 100 nM is recommended for investigating its effects on cancer cell viability and its immunomodulatory properties in co-culture experiments.[1][2] For initial dose-response studies, a broader range of 0.01 nM to 100 nM can be used.[1]

Q3: What solvent should be used to dissolve and dilute this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for this compound. A common practice is to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium. The final concentration of DMSO in the culture medium should be kept low (e.g., ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2]

Q4: How long should cells be incubated with this compound?

A4: Incubation times can vary depending on the experimental endpoint. For cell viability assays, incubation periods of 24, 48, and 72 hours are common to assess time-dependent effects.[1] For co-culture experiments investigating NK cell-mediated cytotoxicity, a 24-hour incubation period has been shown to be effective.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No significant effect on cancer cell viability is observed. 1. Concentration is too low: The concentration of this compound may be insufficient to induce a response in the specific cell line being tested. 2. Incubation time is too short: The compound may require a longer duration to exert its effects. 3. Cell line is resistant: The cancer cell line may not be sensitive to the mechanism of action of this compound. 4. Compound degradation: The compound may be unstable in the culture medium over long incubation periods.1. Perform a dose-response experiment: Test a wider range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal effective dose. 2. Extend the incubation time: Conduct a time-course experiment (e.g., 24, 48, 72 hours). 3. Use a sensitive cell line: If possible, use a positive control cell line known to be sensitive to this compound (e.g., A549 or H1299 in the presence of NK cells).[1][2] 4. Replenish the medium: For longer experiments, consider replenishing the medium with fresh this compound every 24-48 hours.
High background cytotoxicity in control wells. 1. Solvent (DMSO) toxicity: The final concentration of DMSO in the culture medium may be too high. 2. Cell handling stress: Excessive pipetting or centrifugation can damage cells.1. Reduce final DMSO concentration: Ensure the final DMSO concentration is below 0.1%. Prepare intermediate dilutions of the stock solution in culture medium. 2. Gentle cell handling: Handle cells gently during seeding and treatment.
Inconsistent results between experiments. 1. Variability in cell passage number: Cells at high passage numbers can have altered phenotypes and drug responses. 2. Inconsistent cell seeding density: Different starting cell numbers can lead to varied responses. 3. Variability in compound preparation: Inaccurate dilutions of the stock solution.1. Use low passage number cells: Use cells within a consistent and low passage number range for all experiments. 2. Ensure consistent seeding: Use a cell counter to ensure accurate and consistent cell numbers are seeded for each experiment. 3. Prepare fresh dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment.
Unexpected effects on NK cells in co-culture assays. 1. Direct toxicity of this compound on NK cells: The compound may have off-target effects on NK cells at high concentrations.1. Assess NK cell viability: Perform a cell viability assay (e.g., CCK-8) on NK cells alone treated with the same concentrations of this compound. Studies on Rediocide-A did not show a significant effect on NK cell viability at concentrations up to 100 nM.[1]

Data Presentation

Table 1: Effects of Rediocide-A on NK Cell-Mediated Cytotoxicity and Cytokine Release [2]

Cell LineRediocide-A ConcentrationIncrease in Cell Lysis (fold change vs. control)Increase in Granzyme B Level (%)Increase in IFN-γ Level (fold change vs. control)
A549100 nM3.5848.013.23
H1299100 nM1.2653.266.77

Table 2: Effect of Rediocide-A on CD155 Expression in NSCLC Cell Lines [2]

Cell LineRediocide-A ConcentrationDown-regulation of CD155 Expression (%)
A549100 nM14.41
H1299100 nM11.66

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (0.1% DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: NK Cell Co-culture and Cytotoxicity Assay
  • Target Cell Seeding: Seed target cancer cells (e.g., A549) in a 96-well plate as described in Protocol 1.

  • Effector Cell Preparation: Isolate and prepare NK cells.

  • Co-culture and Treatment: After 24 hours of target cell seeding, remove the medium and add NK cells at the desired effector-to-target (E:T) ratio (e.g., 2:1 or 1:1). Add this compound at the desired final concentration (e.g., 10 nM or 100 nM) in the co-culture medium.

  • Incubation: Incubate the co-culture for 24 hours at 37°C and 5% CO₂.

  • Cytotoxicity Measurement: Measure target cell lysis using a suitable method, such as a lactate (B86563) dehydrogenase (LDH) release assay or a biophotonic assay if using luciferase-expressing target cells.[2]

  • Supernatant Collection: Collect the supernatant to measure cytokine release (e.g., IFN-γ) by ELISA.

Mandatory Visualizations

Rediocide_C_Signaling_Pathway cluster_tumor Tumor Cell cluster_nk NK Cell Rediocide_C This compound CD155 CD155 (Immune Checkpoint) Rediocide_C->CD155 Down-regulates TIGIT TIGIT (Inhibitory Receptor) CD155->TIGIT Inhibitory Signal Tumor_Cell Tumor Cell NK_Cell NK Cell TIGIT->NK_Cell NK_Cell->Tumor_Cell Attacks Granzyme_B Granzyme B & IFN-γ Release NK_Cell->Granzyme_B Tumor_Lysis Tumor Cell Lysis Granzyme_B->Tumor_Lysis

Caption: this compound signaling pathway in NK cell-mediated tumor immunity.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock (in DMSO) D Treat with this compound Dilutions A->D B Culture Cancer Cells & NK Cells C Seed Cancer Cells (e.g., 96-well plate) B->C E Add NK Cells (for co-culture) B->E C->D F Incubate (e.g., 24-72h) D->F E->F G Assess Cell Viability (e.g., MTT) F->G H Measure Cytotoxicity (e.g., LDH) F->H I Analyze Biomarkers (e.g., ELISA, Flow Cytometry) F->I

Caption: General experimental workflow for in vitro studies with this compound.

References

Reducing off-target effects of Rediocide C in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rediocide C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the off-target effects of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel small molecule inhibitor designed to target the Tumor Proliferation Kinase (TPK) , a key enzyme in a signaling pathway critical for cancer cell growth and survival. Its primary on-target effect is the inhibition of TPK's kinase activity, leading to cell cycle arrest and apoptosis in TPK-dependent cancer cells.

Q2: What are off-target effects and why are they a concern with this compound?

A2: Off-target effects occur when a compound like this compound binds to and modulates proteins other than its intended target (TPK).[1] These unintended interactions are a significant concern because they can lead to:

  • Cellular Toxicity: Binding to other essential proteins can disrupt normal cellular functions, causing cytotoxicity that is unrelated to the inhibition of TPK.[1]

  • Reduced Therapeutic Index: In a clinical context, off-target effects can cause undesirable side effects, limiting the compound's therapeutic potential.

This compound has been observed to interact with several other kinases, most notably causing potent activation of certain Protein Kinase C (PKC) isoforms, which can trigger a wide range of downstream signaling events.[2]

Q3: How can I determine if the effects I'm seeing are from on-target TPK inhibition or off-target effects?

A3: Distinguishing between on-target and off-target effects is crucial for validating your results. A multi-step approach is recommended:

  • Dose-Response Analysis: Correlate the concentration of this compound required to see your phenotype with its IC50 for TPK and known off-targets.

  • Use Control Compounds: Employ a structurally similar but inactive analog of this compound as a negative control. This helps confirm that the observed effects are not due to the chemical scaffold itself.[1]

  • Genetic Validation: Use techniques like CRISPR/Cas9 or siRNA to knock down or knock out the intended target, TPK. The phenotype observed with this compound treatment should be mimicked by the genetic perturbation of TPK. If the phenotype persists after TPK knockdown, it is likely an off-target effect.[1][3]

  • Rescue Experiments: Overexpress a version of TPK that is resistant to this compound binding. If the compound's effects are on-target, this resistant TPK should "rescue" the cells from the phenotypic changes.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem 1: I'm observing high levels of cytotoxicity at concentrations where TPK should only be partially inhibited.

  • Possible Cause: This is a strong indicator of off-target toxicity. This compound is known to activate PKC isoforms, which can induce apoptosis or other cytotoxic responses in certain cell lines. The IC50 for cytotoxicity may be lower than the IC50 for TPK inhibition in these cases.

  • Suggested Solution:

    • Perform a Different Viability Assay: Run a panel of cytotoxicity assays that measure different cellular parameters (e.g., metabolic activity via MTT, membrane integrity via LDH release, and ATP levels via CellTiter-Glo®).[4] Discrepancies between assays can point towards assay interference or a specific cytotoxic mechanism.

    • Inhibit the Off-Target: Co-treat the cells with this compound and a known, specific PKC inhibitor. If the cytotoxicity is reduced, it confirms the involvement of the PKC pathway.

    • Lower the Concentration: Use the lowest effective concentration of this compound that shows the desired on-target effect (TPK inhibition) to minimize engaging lower-affinity off-targets.[1]

Problem 2: My results with this compound are not consistent across different cell lines.

  • Possible Cause: The expression levels of the on-target protein (TPK) and potential off-target proteins (e.g., PKC isoforms) can vary significantly between cell lines. A cell line with low TPK expression but high expression of a sensitive off-target protein may show a dominant off-target phenotype.

  • Suggested Solution:

    • Characterize Protein Expression: Before starting your experiment, perform a western blot to quantify the baseline expression levels of TPK and key PKC isoforms in your panel of cell lines.

    • Correlate with Sensitivity: Analyze your experimental data to see if the sensitivity to this compound correlates with the expression level of TPK (expected for on-target effects) or an off-target protein.

Problem 3: I've confirmed TPK inhibition via Western Blot, but I'm seeing an unexpected downstream signaling event (e.g., activation of the MAPK pathway).

  • Possible Cause: This could be a downstream consequence of an off-target effect. For instance, PKC activation by this compound is known to trigger the MAPK/ERK signaling cascade in many cell types, independent of TPK activity.

  • Suggested Solution:

    • Profile Off-Target Kinases: Use a commercial kinase profiling service to screen this compound against a broad panel of kinases at a relevant concentration.[5][6][7] This will provide a comprehensive view of its selectivity profile.

    • Use Orthogonal Inhibitors: Treat your cells with a different, structurally unrelated TPK inhibitor that has a distinct off-target profile. If the unexpected signaling event is not observed with the second inhibitor, it strongly suggests the effect is off-target to this compound.

Data Summary

The following tables provide a summary of key quantitative data for this compound.

Table 1: Inhibitory (IC50) and Activation (EC50) Profile of this compound

Target Action Concentration Notes
TPK (On-Target) Inhibition 50 nM Primary therapeutic target
PKCα (Off-Target) Activation 250 nM Potential source of toxicity
PKCβ (Off-Target) Activation 400 nM Potential source of toxicity
Kinase Z (Off-Target) Inhibition 1.2 µM Lower affinity off-target

| Kinase Y (Off-Target) | Inhibition | 5.8 µM | Low affinity off-target |

Table 2: Comparison of IC50 Values from Different Cell Viability Assays (72h Treatment)

Cell Line Assay Type IC50 Value Interpretation
Cell Line A (High TPK) MTT (Metabolism) 75 nM Close to on-target IC50
Cell Line A (High TPK) LDH (Membrane Integrity) 80 nM Consistent with MTT
Cell Line B (Low TPK) MTT (Metabolism) 300 nM Suggests off-target toxicity

| Cell Line B (Low TPK) | LDH (Membrane Integrity) | > 1 µM | Discrepancy suggests MTT assay interference or early metabolic effect |

Visualizations

Signaling Pathways

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway RedC1 This compound TPK TPK RedC1->TPK Downstream1 Substrate A TPK->Downstream1 Phenotype1 Cell Cycle Arrest Apoptosis Downstream1->Phenotype1 RedC2 This compound PKC PKC RedC2->PKC Downstream2 MAPK Cascade PKC->Downstream2 Phenotype2 Unexpected Phenotype Toxicity Downstream2->Phenotype2

Caption: On-target vs. off-target signaling pathways of this compound.

Experimental Workflow

G start Unexpected Phenotype Observed dose Perform Dose-Response (Phenotype vs. TPK IC50) start->dose decision1 Does EC50 match TPK IC50? dose->decision1 knockdown Genetic Validation (siRNA or CRISPR of TPK) decision1->knockdown Yes controls Use Orthogonal Controls (Inactive Analog, Different Inhibitor) decision1->controls No decision2 Phenotype Mimicked? knockdown->decision2 off_target Strong Evidence for Off-Target Effect decision2->off_target No on_target Strong Evidence for On-Target Effect decision2->on_target Yes controls->off_target

Caption: Workflow for troubleshooting unexpected experimental results.

Logic for Control Selection

G start What is the core problem? q1 Is the effect caused by the chemical scaffold itself? start->q1 q2 Is the effect specific to This compound's off-targets? start->q2 q3 Is the effect truly due to TPK inhibition? start->q3 a1 Use a structurally similar but INACTIVE analog. q1->a1 Test this a2 Use a structurally different TPK inhibitor. q2->a2 Test this a3 Use siRNA/CRISPR to knockdown/knockout TPK. q3->a3 Test this

References

How to control for Rediocide C solvent effects in assays?

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for the solvent effects of Rediocide C in various assays.

Frequently Asked Questions (FAQs)

Q1: What are solvent effects and why are they a concern when working with this compound?

This compound is a diterpenoid, a type of natural product that often has low solubility in aqueous solutions.[1] To use it in biological assays, it typically must be dissolved in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO).[2][3]

Solvent effects are the unintended biological or chemical activities of the solvent itself, which can interfere with the assay and confound the interpretation of the results for the compound of interest. For example, solvents can exhibit cytotoxicity, alter enzyme activity, or interfere with detection methods.[4][5] It is crucial to distinguish the effects of this compound from the effects of its solvent vehicle.

Q2: What are the essential controls for an assay involving this compound?

To ensure data integrity, every experiment should include a standard set of controls. These allow you to isolate the specific effect of your test compound from the effects of the solvent and other experimental variables.[6]

  • Negative Control: This sample is not treated with any compound or solvent. It serves as a baseline reference for the normal state of the cells or assay system.[6]

  • Positive Control: This sample is treated with a compound known to produce a predictable, desired effect. It confirms that the assay is working as expected and provides a measure of the dynamic range and sensitivity.[6][7]

  • Vehicle-Only Control: This is one of the most critical controls for this topic. These samples are treated with the same concentration of solvent (e.g., DMSO) used to dissolve this compound, but without the compound itself.[6] This control reveals any effects caused by the solvent alone. In a well-designed experiment, the vehicle control's response should be identical to the negative control's response.[6]

The logical relationship between these controls is essential for proper data interpretation.

G cluster_controls Experimental Controls cluster_comparisons Key Comparisons for Analysis NC Negative Control (Untreated Baseline) comp1 Compare to Isolate Solvent Effects NC->comp1 comp3 Compare to Validate Assay Performance NC->comp3 VC Vehicle Control (Solvent Only) VC->comp1 comp2 Compare to Isolate Compound-Specific Effects VC->comp2 TC Test Compound (this compound in Solvent) TC->comp2 PC Positive Control (Known Activator/Inhibitor) PC->comp3

Caption: Logical relationships between essential experimental controls.

Troubleshooting Guide

Q3: How do I determine the maximum concentration of solvent my assay can tolerate?

The best practice is to perform a Solvent Tolerance Assay before beginning your experiments with this compound. This experiment will determine the highest concentration of the solvent that does not independently affect the assay's outcome.

  • Plate Seeding: Seed your cells in a multi-well plate (e.g., 96-well) at the same density you will use for your main experiment. Allow them to adhere and grow for the appropriate time.

  • Solvent Dilution Series: Prepare a serial dilution of your solvent (e.g., DMSO) in the cell culture medium. The concentration range should bracket the final concentration you intend to use. A typical range to test for DMSO is from 0.01% to 4.0%.[4]

  • Treatment: Replace the medium in the wells with the medium containing the different solvent concentrations. Include "medium-only" wells as your negative control.

  • Incubation: Incubate the plate for the same duration as your planned this compound experiment.

  • Assay Readout: Perform your assay (e.g., cell viability MTT assay, reporter gene assay) and measure the output.

  • Analysis: Plot the assay signal against the solvent concentration. The highest concentration that does not cause a significant change from the negative control is your maximum tolerable solvent concentration.

The following table shows example data from a solvent tolerance assay measuring cell viability.

DMSO Concentration (%)Average Cell Viability (%)Standard DeviationNotes
0 (Negative Control)1004.5Baseline viability.
0.0599.15.1No significant effect.
0.198.54.8No significant effect.
0.2597.25.3No significant effect.
0.595.45.5Slight, but not statistically significant, decrease.
1.088.36.2Significant decrease in viability observed.
2.075.67.1Strong cytotoxic effect.[4]
4.040.18.9Severe cytotoxicity.
Q4: My vehicle control shows a different response than my negative (untreated) control. What should I do?

This is a clear indication of a solvent effect. The following workflow can help you troubleshoot the issue.

G start Problem: Vehicle Control ≠ Negative Control check_conc 1. Is the final solvent concentration too high? start->check_conc run_tolerance Action: Run a Solvent Tolerance Assay to find the max acceptable concentration. check_conc->run_tolerance Yes check_pathway 2. Is the solvent known to affect the biological pathway under study? check_conc->check_pathway No lower_conc Solution A: Lower solvent concentration for ALL samples (including this compound dilutions). run_tolerance->lower_conc research_solvent Action: Review literature for known off-target effects of the solvent (e.g., DMSO can be a ROS scavenger or affect PKC). check_pathway->research_solvent Possibly check_interference 3. Is the solvent interfering directly with the assay readout? check_pathway->check_interference Unlikely change_solvent Solution B: Consider a different solvent (e.g., ethanol, cyclodextrin) and re-validate with a new tolerance assay. research_solvent->change_solvent run_blank Action: Run a 'No-Cell' or 'No-Enzyme' control with just media, solvent, and detection reagents. check_interference->run_blank Possibly correct_bg Solution C: If background signal is present, subtract it from all readings or find a non-interfering solvent. run_blank->correct_bg

Caption: Troubleshooting workflow for vehicle control discrepancies.
Q5: Could the solvent be interfering with a specific signaling pathway?

Yes. Organic solvents can have direct biological effects. For example, Rediocide A (a related compound) is known to activate Protein Kinase C (PKC).[8] Solvents like DMSO can also influence cell signaling through various mechanisms, including altering membrane fluidity or scavenging reactive oxygen species.[4] This can inadvertently activate or inhibit pathways, leading to false positive or false negative results.

The diagram below illustrates how a solvent might interfere with a generic cell signaling cascade, highlighting the importance of the vehicle control to detect such off-target effects.

G cluster_cell Cellular Environment compound This compound receptor Receptor compound->receptor Intended Target Interaction solvent Solvent Vehicle (e.g., DMSO) membrane Cell Membrane solvent->membrane Alters Fluidity pkc Protein Kinase C (PKC) solvent->pkc Off-Target Activation receptor->pkc tf Transcription Factor pkc->tf response Cellular Response tf->response

Caption: Potential points of interference for a solvent in a signaling pathway.

References

Rediocide C batch-to-batch variability and quality control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Rediocide C.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: While specific literature on this compound is limited, based on the known activity of related daphnane (B1241135) esters like Rediocide A, it is proposed to have a multi-faceted mechanism. Rediocide A has been shown to induce G-protein-coupled receptor (GPCR) desensitization through the activation of conventional protein kinase C (PKC)[1]. Additionally, Rediocide A has demonstrated anti-tumor properties by overcoming immuno-resistance of non-small cell lung cancers to natural killer (NK) cells by down-regulating CD155 expression[2][3]. It is plausible that this compound shares similar mechanisms of action.

Q2: How should this compound be stored to ensure stability?

A2: Proper storage is critical to maintain the potency and stability of this compound. It is recommended to store this compound as a dried powder at -20°C. For short-term use, stock solutions can be prepared in a suitable solvent (e.g., DMSO) and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. For long-term stability, it is advisable to aliquot stock solutions into single-use volumes. Stability testing guidelines for biocides and pharmaceuticals recommend evaluating the compound's integrity under various environmental conditions, including temperature, humidity, and light[4][5].

Q3: What are the potential sources of batch-to-batch variability with this compound?

A3: Batch-to-batch variability is a known challenge in both research and manufacturing, and can arise from several factors[6][7][8]. For a natural product derivative like this compound, sources of variability can include:

  • Purity: The percentage of the active compound versus impurities can differ between batches.

  • Impurities Profile: The nature and concentration of impurities may vary.

  • Physical Properties: Differences in crystallinity, particle size, or solubility can affect dissolution and bioavailability in cell culture.

  • Degradation: Improper handling or storage can lead to the degradation of the compound.

Q4: What are the recommended quality control (QC) checks for a new batch of this compound?

A4: To ensure reproducible experimental results, it is crucial to perform QC checks on each new batch of this compound. Recommended QC assays include:

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a standard method to determine the purity of the compound[9].

  • Identity Confirmation: Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure of the compound[10].

  • Potency Assay: A cell-based assay that measures a known biological effect of this compound (e.g., inhibition of cancer cell growth, modulation of a specific signaling pathway) should be performed to confirm its biological activity.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected activity of this compound in my experiments.

  • Question: I am observing variable or reduced effects of this compound on my cells compared to previous experiments or published data. What could be the cause?

  • Answer: This is a common issue that can stem from several factors related to the compound itself or the experimental setup.

    Possible Causes & Troubleshooting Steps:

    • Compound Degradation: this compound may have degraded due to improper storage or handling.

      • Solution: Use a fresh vial of this compound or a new batch. Ensure proper storage conditions (-20°C or -80°C for stock solutions) and minimize freeze-thaw cycles. Perform a stability check on your current batch using HPLC or a potency assay.

    • Batch-to-Batch Variability: The new batch of this compound may have a different purity or potency.

      • Solution: Qualify each new batch upon receipt. Compare the new batch to a previously validated "gold standard" batch using a side-by-side potency assay. Refer to the quality control protocols below for assessing purity and potency.

    • Inaccurate Concentration: The actual concentration of your working solution may be incorrect due to pipetting errors or solvent evaporation.

      • Solution: Prepare fresh dilutions from your stock solution. Verify the calibration of your pipettes.

    • Cell Culture Conditions: Changes in cell passage number, confluency, or media components can alter cellular response.

      • Solution: Use cells within a consistent passage number range. Seed cells at a consistent density for all experiments. Ensure all media and supplements are from the same lot or are pre-tested.

Problem 2: I am observing unexpected or off-target effects in my cell-based assays.

  • Question: My cells are showing signs of toxicity or other effects that are not consistent with the expected mechanism of action of this compound. Why is this happening?

  • Answer: Unexpected cellular responses can be due to impurities in the this compound batch or issues with the experimental conditions.

    Possible Causes & Troubleshooting Steps:

    • Presence of Impurities: The batch of this compound may contain impurities with off-target biological activity.

      • Solution: Assess the purity of your this compound batch using HPLC. If significant impurities are detected, consider purifying the compound or obtaining a higher purity batch.

    • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in your final working solution may be too high.

      • Solution: Ensure the final solvent concentration is consistent across all treatments and is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a vehicle control (cells treated with the solvent alone) in your experiments.

    • Assay Interference: this compound or impurities may interfere with the assay readout itself (e.g., autofluorescence in a fluorescent assay).

      • Solution: Run appropriate controls, such as a "compound only" well (without cells) to check for autofluorescence or direct interaction with assay reagents.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of a this compound batch. The specific parameters may need to be optimized for your particular instrument and column.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ACN) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a final concentration of approximately 50-100 µg/mL.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 5% B

      • 31-35 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 220 nm and 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the area under the curve (AUC) for all peaks in the chromatogram.

    • Calculate the purity of this compound using the following formula:

      • Purity (%) = (AUC of this compound peak / Total AUC of all peaks) x 100

Protocol 2: Potency Validation of this compound using an NK Cell-Mediated Cytotoxicity Assay

This protocol is based on the known anti-tumor activity of Rediocide A and can be adapted to validate the biological potency of this compound batches[2][3][11].

Materials:

  • Target cancer cell line (e.g., A549 lung cancer cells)

  • NK cell line (e.g., NK-92) or primary NK cells

  • This compound (test batch and reference/gold standard batch)

  • Cell culture medium and supplements

  • Cytotoxicity assay kit (e.g., LDH release assay or a luminescence-based assay)

Methodology:

  • Cell Seeding:

    • Seed the target cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test and reference batches of this compound in cell culture medium.

    • Treat the target cells with the different concentrations of this compound for 24 hours. Include a vehicle control (DMSO).

  • Co-culture with NK Cells:

    • After 24 hours of this compound treatment, add NK cells to the wells at a suitable effector-to-target (E:T) ratio (e.g., 5:1).

  • Cytotoxicity Measurement:

    • Co-culture the cells for 4-6 hours.

    • Measure the cytotoxicity according to the manufacturer's instructions for your chosen assay kit.

  • Data Analysis:

    • Calculate the percentage of specific lysis for each concentration of this compound.

    • Plot the dose-response curves for both the test and reference batches.

    • Determine the EC50 (half-maximal effective concentration) for each batch. The EC50 of the test batch should be within an acceptable range of the reference batch.

Quantitative Data Summary

ParameterTypical RangeMethod
Purity>95%HPLC[9]
IdentityConforms to reference spectraMass Spectrometry, NMR[10]
Potency (EC50)Batch-to-batch variation <2-foldCell-based assay

Visualizations

signaling_pathway This compound This compound PKC Protein Kinase C This compound->PKC Activates CD155 CD155 Expression This compound->CD155 Down-regulates GPCR_Desensitization GPCR Desensitization PKC->GPCR_Desensitization NK_Cell_Activity NK Cell Activity CD155->NK_Cell_Activity TIGIT interaction Immuno_Resistance Immuno-resistance CD155->Immuno_Resistance Promotes Tumor_Cell_Lysis Tumor Cell Lysis NK_Cell_Activity->Tumor_Cell_Lysis Immuno_Resistance->NK_Cell_Activity Inhibits

Caption: Proposed signaling pathway of this compound.

batch_variability_workflow cluster_qc Quality Control Checks cluster_investigation Investigation cluster_action Action Purity Purity Assessment (HPLC) Compare_Data Compare data to reference batch Purity->Compare_Data Identity Identity Confirmation (MS/NMR) Identity->Compare_Data Potency Potency Assay (Cell-based) Potency->Compare_Data Investigate_Impurity Investigate impurity profile Compare_Data->Investigate_Impurity Results out of specification Review_Handling Review storage & handling Compare_Data->Review_Handling Inconsistent results Accept_Batch Accept Batch Compare_Data->Accept_Batch Results within specification Reject_Batch Reject Batch Investigate_Impurity->Reject_Batch Review_Handling->Reject_Batch Improper handling confirmed New_Batch New Batch of this compound New_Batch->Purity New_Batch->Identity New_Batch->Potency

Caption: Workflow for investigating batch-to-batch variability.

troubleshooting_tree Start Inconsistent Experimental Results Check_Compound Check this compound stock Start->Check_Compound Check_Cells Check cell culture conditions Start->Check_Cells Check_Protocol Review experimental protocol Start->Check_Protocol New_Aliquot Use new aliquot/batch Check_Compound->New_Aliquot Passage_Number Verify cell passage number Check_Cells->Passage_Number Pipetting_Check Verify dilutions and pipetting Check_Protocol->Pipetting_Check QC_Batch Perform QC on batch New_Aliquot->QC_Batch Fails Result_OK Problem Resolved New_Aliquot->Result_OK Works Result_Bad Problem Persists QC_Batch->Result_Bad Media_Check Check media and supplements Passage_Number->Media_Check Media_Check->Result_OK Consistent Media_Check->Result_Bad Inconsistent Controls_Check Analyze controls Pipetting_Check->Controls_Check Controls_Check->Result_OK As expected Controls_Check->Result_Bad Anomalies found

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Structural Elucidation of Rediocide C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the structural elucidation of Rediocide C. This resource is designed for researchers, scientists, and drug development professionals engaged in the analysis of this complex natural product. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in overcoming common challenges encountered during the structural determination of this compound and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its structural elucidation challenging?

This compound is a daphnane (B1241135) diterpenoid natural product isolated from the roots of Trigonostemon reidioides. Like its congeners, Rediocide A, B, D, and E, it possesses a highly complex and heavily oxygenated structure. The primary challenges in its structural elucidation stem from its large size (molecular formula C46H54O12), numerous stereocenters, and the potential for conformational flexibility, which can lead to complex NMR spectra and difficulties in crystallization.

Q2: I am observing significant signal overlap in the 1H NMR spectrum of my this compound isolate. How can I resolve this?

Signal overlap is a common issue with large molecules like this compound. To address this, it is recommended to employ a combination of two-dimensional (2D) NMR techniques. Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for resolving individual proton and carbon signals and establishing connectivity within the molecule. Utilizing a high-field NMR spectrometer (600 MHz or higher) will also significantly improve spectral dispersion.

Q3: My mass spectrometry data for this compound shows a complex fragmentation pattern that is difficult to interpret. What is the best approach for analysis?

The complex structure of this compound naturally leads to a rich fragmentation pattern in mass spectrometry. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the parent ion and its fragments. Tandem mass spectrometry (MS/MS) experiments can help to piece together the structural fragments. Comparing the fragmentation pattern with that of known related compounds, such as Rediocide A, can provide valuable clues for interpretation.

Q4: I am struggling to obtain crystals of this compound suitable for X-ray crystallography. Are there any alternative approaches to determine its absolute stereochemistry?

Difficulty in obtaining high-quality crystals is a frequent hurdle for complex natural products. If direct crystallization of this compound is unsuccessful, consider preparing derivatives that may have better crystallization properties. Alternatively, non-crystallographic methods for stereochemical determination can be employed. These include the application of Mosher's method (for determining the configuration of secondary alcohols), circular dichroism (CD) spectroscopy, and comparison of NMR data with that of structurally related compounds whose stereochemistry has been unequivocally established.

Troubleshooting Guides

NMR Spectroscopy
Problem Potential Cause(s) Recommended Solution(s)
Broad or poorly resolved peaks - Sample aggregation- Presence of paramagnetic impurities- Conformational exchange- Dilute the sample- Use a different solvent- Acquire spectra at different temperatures- Ensure the sample is free of metal contaminants
Difficulty in assigning quaternary carbons - Weak signals in 13C NMR due to long relaxation times- Use a long relaxation delay in the 13C NMR experiment- Employ the HMBC experiment, which shows correlations from protons to quaternary carbons over two to three bonds
Ambiguous stereochemical assignment - Insufficient through-space correlations- Perform a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment to identify protons that are close in space
Mass Spectrometry
Problem Potential Cause(s) Recommended Solution(s)
Low ion intensity - Poor ionization efficiency- Sample suppression- Optimize ionization source parameters (e.g., electrospray voltage, gas flow)- Use a different ionization technique (e.g., APCI)- Further purify the sample to remove interfering substances
Inconsistent fragmentation - Variable collision energy- Optimize collision energy in MS/MS experiments to achieve reproducible fragmentation patterns
Difficulty in distinguishing isomers - Similar fragmentation patterns- Employ ion mobility-mass spectrometry to separate isomers based on their shape and size
X-ray Crystallography
Problem Potential Cause(s) Recommended Solution(s)
No crystal formation - Suboptimal crystallization conditions- High conformational flexibility of the molecule- Screen a wide range of solvents, precipitants, and temperatures- Attempt to co-crystallize with a small molecule- Prepare a more rigid derivative of this compound
Poor diffraction quality - Crystal twinning- Internal disorder- Optimize crystal growth conditions to favor single, well-ordered crystals- Use a microfocus X-ray source

Experimental Protocols

2D NMR Spectroscopy for Structural Elucidation

A comprehensive suite of 2D NMR experiments is essential for piecing together the complex structure of this compound.

  • 1H-1H COSY: This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is fundamental for establishing spin systems within the molecule.

    • Methodology: Dissolve 5-10 mg of the purified this compound sample in a suitable deuterated solvent (e.g., CDCl3, CD3OD). Acquire a 2D COSY spectrum with a spectral width sufficient to cover all proton signals. Process the data with appropriate window functions to enhance resolution.

  • HSQC: This experiment correlates proton signals with their directly attached carbon atoms.

    • Methodology: Using the same sample, acquire a 2D HSQC spectrum. Optimize the 1JCH coupling constant (typically around 145 Hz for sp3 carbons) to maximize signal intensity.

  • HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting different spin systems and identifying quaternary carbons.

    • Methodology: Acquire a 2D HMBC spectrum, optimizing the long-range coupling constant (nJCH) to a value between 6-10 Hz to observe the desired correlations.

  • NOESY/ROESY: These experiments identify protons that are in close spatial proximity, providing through-space correlations that are essential for determining the relative stereochemistry and conformation of the molecule.

    • Methodology: Acquire a 2D NOESY or ROESY spectrum with an appropriate mixing time to allow for the buildup of cross-peaks.

High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for determining the elemental composition of this compound and its fragments.

  • Methodology: Prepare a dilute solution of the purified sample in a suitable solvent (e.g., methanol, acetonitrile). Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR). Acquire the mass spectrum in positive ion mode to observe the [M+H]+ and/or [M+Na]+ adducts. The high mass accuracy of the instrument will allow for the unambiguous determination of the molecular formula. For MS/MS analysis, select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.

Visualizations

experimental_workflow cluster_extraction Isolation cluster_analysis Structural Analysis cluster_elucidation Elucidation extraction Extraction from Trigonostemon reidioides fractionation Chromatographic Fractionation extraction->fractionation purification HPLC Purification of this compound fractionation->purification hrms HRMS (Molecular Formula) purification->hrms nmr_1d 1D NMR (1H, 13C) purification->nmr_1d xray X-ray Crystallography (Absolute Structure) purification->xray structure_proposal Propose Planar Structure hrms->structure_proposal nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d nmr_2d->structure_proposal nmr_stereo NOESY/ROESY (Stereochemistry) stereo_assignment Assign Relative Stereochemistry nmr_stereo->stereo_assignment final_structure Final Structure of This compound xray->final_structure structure_proposal->stereo_assignment stereo_assignment->final_structure

Caption: Experimental workflow for the structural elucidation of this compound.

signaling_pathway cluster_nmr NMR Data Interpretation Logic H1_NMR 1H NMR (Proton Environment) COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (C-H Direct Correlation) H1_NMR->HSQC C13_NMR 13C NMR (Carbon Skeleton) C13_NMR->HSQC HMBC HMBC (Long-Range C-H Correlation) COSY->HMBC HSQC->HMBC Planar_Structure Planar Structure HMBC->Planar_Structure NOESY NOESY/ROESY (Through-Space Proximity) Relative_Stereochem Relative Stereochemistry NOESY->Relative_Stereochem Planar_Structure->Relative_Stereochem

Caption: Logical relationships in NMR-based structure elucidation.

Rediocide C Formulation for In Vivo Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo formulation of Rediocide C. Given the limited specific formulation data for this compound, this guide leverages established strategies for other poorly soluble compounds to provide a robust framework for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for developing an in vivo formulation for this compound?

A1: The initial steps involve characterizing the physicochemical properties of this compound. This includes determining its solubility in a range of pharmaceutically acceptable solvents and vehicles, assessing its stability, and understanding its preliminary pharmacokinetic profile if available. A thorough understanding of these properties will guide the selection of an appropriate formulation strategy.

Q2: this compound has poor aqueous solubility. What are the primary formulation strategies to consider?

A2: For poorly water-soluble compounds like this compound, several strategies can be employed to enhance bioavailability for in vivo studies.[1] These include:

  • Co-solvent Systems: Utilizing a mixture of a primary solvent in which this compound is soluble (e.g., DMSO, ethanol) and a co-solvent (e.g., polyethylene (B3416737) glycol, propylene (B89431) glycol) that is miscible with the primary solvent and the aqueous vehicle.

  • Suspensions: If the compound is not readily soluble, creating a fine, uniform suspension can be a viable option. This often involves particle size reduction to improve dissolution.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or liposomes can encapsulate the compound, aiding its absorption.[1]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the solubility of the drug.

Q3: How do I choose the right vehicle for my in vivo study?

A3: The choice of vehicle depends on the route of administration, the required dose, and the toxicity of the excipients. For early-stage preclinical studies, simple co-solvent systems are often preferred for their ease of preparation. It is crucial to conduct a tolerability study of the vehicle alone in the chosen animal model to ensure that it does not cause adverse effects that could be confounded with the effects of this compound.

Q4: My this compound formulation is showing precipitation upon dilution with an aqueous buffer. How can I troubleshoot this?

A4: Precipitation upon dilution is a common issue with co-solvent formulations of poorly soluble compounds.[2] Here are some troubleshooting steps:

  • Optimize the Co-solvent Ratio: Experiment with different ratios of the organic solvent to the aqueous phase to find a balance that maintains solubility.

  • Incorporate Surfactants: Adding a small percentage of a biocompatible surfactant (e.g., Tween® 80, Cremophor® EL) can help to stabilize the formulation and prevent precipitation.

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the final formulation might improve its solubility.

  • Consider Alternative Formulations: If precipitation persists, it may be necessary to explore more complex formulations like SEDDS or nanoparticle suspensions.

Troubleshooting Guides

Issue: Low Bioavailability in Pharmacokinetic Studies
  • Possible Cause: Poor dissolution of this compound in the gastrointestinal tract (for oral administration) or rapid clearance.

  • Troubleshooting Steps:

    • Particle Size Reduction: If using a suspension, reduce the particle size of this compound through techniques like micronization or high-pressure homogenization to increase the surface area for dissolution.[1]

    • Enhance Solubility: Employ solubility-enhancing excipients such as lipids or cyclodextrins.[1]

    • Route of Administration: Consider intravenous administration to bypass absorption barriers and determine the compound's intrinsic pharmacokinetic properties.[3]

Issue: Vehicle-Induced Toxicity
  • Possible Cause: The chosen excipients or their concentrations are causing adverse effects in the animal model.

  • Troubleshooting Steps:

    • Tolerability Studies: Always conduct a vehicle-only control group to assess the tolerability of the formulation components.

    • Reduce Excipient Concentration: Try to minimize the concentration of organic solvents and surfactants to the lowest effective level.

    • Explore Alternative Excipients: Consult literature and databases for excipients with better safety profiles for the intended route of administration and animal species.[1]

Quantitative Data Summary

The following tables provide examples of the types of quantitative data researchers should generate during the formulation development of this compound.

Table 1: Solubility of this compound in Various Solvents

Solvent/VehicleSolubility (mg/mL) at 25°C
Water< 0.01
Phosphate Buffered Saline (pH 7.4)< 0.01
Ethanol15
Dimethyl Sulfoxide (DMSO)> 50
Polyethylene Glycol 400 (PEG400)20
Propylene Glycol10
10% DMSO / 40% PEG400 / 50% Saline2
5% Cremophor® EL in Saline0.5

Table 2: Stability of a this compound Formulation (2 mg/mL in 10% DMSO / 40% PEG400 / 50% Saline)

Storage ConditionTime Point% of Initial Concentration RemainingAppearance
4°C24 hours99.5Clear Solution
4°C7 days98.2Clear Solution
Room Temperature (25°C)24 hours95.1Clear Solution
Room Temperature (25°C)7 days88.7Slight Haze

Experimental Protocols

Protocol 1: Solubility Assessment of this compound
  • Objective: To determine the saturation solubility of this compound in various solvents and co-solvent mixtures.

  • Materials: this compound powder, selected solvents (e.g., water, PBS, ethanol, DMSO, PEG400), microcentrifuge tubes, shaker/vortexer, analytical balance, HPLC system.

  • Methodology:

    • Add an excess amount of this compound powder to a known volume of each solvent in a microcentrifuge tube.

    • Incubate the tubes at a constant temperature (e.g., 25°C) with continuous shaking for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.

    • Carefully collect the supernatant and dilute it with an appropriate solvent for analysis.

    • Quantify the concentration of this compound in the supernatant using a validated HPLC method.

Protocol 2: Preparation of a Co-Solvent Formulation for In Vivo Studies
  • Objective: To prepare a clear, stable solution of this compound for intravenous or oral administration.

  • Materials: this compound, DMSO, PEG400, sterile saline (0.9% NaCl).

  • Methodology:

    • Weigh the required amount of this compound.

    • Dissolve the this compound powder in the required volume of DMSO by vortexing.

    • Add the required volume of PEG400 to the solution and mix thoroughly.

    • Slowly add the sterile saline to the organic solution while continuously vortexing or stirring to avoid precipitation.

    • Visually inspect the final formulation for clarity. If necessary, filter the solution through a 0.22 µm syringe filter for sterilization, especially for intravenous administration.

    • Perform a stability check by storing the formulation at the intended use temperature and observing for any signs of precipitation over time.

Visualizations

InVivo_Formulation_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Preclinical Evaluation A Physicochemical Profiling (Solubility, Stability) C Select Formulation Strategy (Co-solvent, Suspension, etc.) A->C B Preliminary In Vitro Toxicity Assessment D Excipient Compatibility and Selection B->D C->D E Formulation Optimization (Ratio, Concentration) D->E F Vehicle Tolerability Study E->F G Pharmacokinetic (PK) Study F->G H Efficacy Study G->H

Caption: Workflow for developing an in vivo formulation for a poorly soluble compound.

RediocideC_Signaling_Pathway RediocideC This compound CellSurfaceReceptor Cell Surface Receptor RediocideC->CellSurfaceReceptor Inhibits Apoptosis Apoptosis RediocideC->Apoptosis Induces PI3K PI3K CellSurfaceReceptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Apoptosis Inhibits CellProliferation Cell Proliferation mTOR->CellProliferation Promotes

Caption: A hypothetical signaling pathway for the anti-cancer activity of this compound.

References

Technical Support Center: Interpreting Complex NMR Spectra of Rediocide C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of Rediocide C and related daphnane (B1241135) diterpenoids.

Frequently Asked Questions (FAQs)

Q1: Why is the 1H NMR spectrum of this compound so complex and difficult to interpret?

A1: The complexity of the 1H NMR spectrum of this compound arises from several structural features inherent to daphnane diterpenoids:

  • Complex Tricyclic System: The core 5/7/6-membered ring system results in a rigid structure with many stereocenters.[1] This leads to a large number of unique proton environments, often with significant signal overlap, particularly in the aliphatic region.

  • Numerous Protons: With a molecular formula of C46H54O13, there are many protons in the molecule, leading to a crowded spectrum.

  • Complex Spin Systems: The intricate network of proton-proton couplings throughout the molecule creates complex splitting patterns (multiplets), making it challenging to assign individual resonances.

  • Overlapping Signals: The chemical shifts of many protons on the polycyclic skeleton and attached side chains often fall within a narrow range, causing significant signal overlap that can obscure splitting patterns and make integration difficult.[2]

Q2: What are the characteristic signals in the 1H and 13C NMR spectra that can help identify this compound as a daphnane diterpenoid?

A2: Several key signals can help identify the daphnane scaffold:

  • Orthoester Group: A characteristic signal for the orthoester carbon typically appears around 116-120 ppm in the 13C NMR spectrum.[3][4]

  • Epoxy Group: If present, the carbons of an epoxy group will show characteristic shifts, for instance, around 60-65 ppm in the 13C NMR spectrum, with the attached protons appearing as distinct signals in the 1H NMR spectrum.[3][5]

  • α,β-Unsaturated Ketone: Some daphnane diterpenoids feature an α,β-unsaturated ketone in one of the rings, which gives rise to characteristic downfield signals in both the 1H and 13C NMR spectra. For example, the carbonyl carbon can appear around 209-210 ppm.[3][5]

  • Poly-hydroxylated Carbons: The numerous hydroxyl groups result in multiple oxymethine (CH-OH) signals in the 1H NMR spectrum, typically in the 3.5-5.5 ppm range, and corresponding signals in the 50-90 ppm range of the 13C NMR spectrum.

Q3: Which 2D NMR experiments are essential for the structural elucidation of this compound?

A3: A combination of 2D NMR experiments is crucial for assigning the complex spectra of molecules like this compound:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace out the spin systems within the molecule.[3]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the assignment of carbon signals based on their attached proton's chemical shift.[3]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is essential for connecting different spin systems and for assigning quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, providing crucial information about the relative stereochemistry of the molecule.

Troubleshooting Guide

Problem: My 1H NMR spectrum has very broad peaks.

Solution: Peak broadening can be caused by several factors:

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer should be the first step.[6]

  • Sample Concentration: A sample that is too concentrated can lead to broad peaks. Try diluting your sample.[1]

  • Insoluble Particles: The presence of suspended particles will broaden the lines. Ensure your sample is fully dissolved and filter it if necessary.[1]

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. If suspected, try to purify the sample further.

Problem: I can't get accurate integrations for my signals due to overlapping peaks.

Solution: Signal overlap is a common issue with complex molecules. Here are some strategies to overcome this:

  • Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will provide better signal dispersion, potentially resolving overlapping multiplets.[2]

  • Change the Solvent: Running the spectrum in a different deuterated solvent (e.g., benzene-d6, acetone-d6) can alter the chemical shifts of some protons, which may resolve the overlap.[6]

  • 2D NMR Techniques: Utilize 2D NMR experiments like J-resolved spectroscopy to separate chemical shift and coupling information, or use the cross-peaks in COSY and HSQC to identify individual proton signals within a crowded region.

Problem: I have a large water peak obscuring my signals of interest.

Solution: Water is a common contaminant in NMR solvents.

  • Use Dry Solvents: Ensure you are using high-quality, dry deuterated solvents.

  • Solvent Suppression Techniques: Most modern NMR spectrometers have solvent suppression pulse sequences (e.g., presaturation, WET) that can significantly reduce the intensity of the water signal.[4]

Problem: My signal-to-noise ratio is very low.

Solution: For samples with low concentration or for less sensitive nuclei like 13C:

  • Increase the Number of Scans: Acquiring more scans will improve the signal-to-noise ratio.

  • Use a Cryoprobe: If available, a cryoprobe provides significantly higher sensitivity.

  • Check Sample Concentration: If possible, try to use a more concentrated sample.

Data Presentation

Representative NMR Data for Daphnane Diterpenoid Core Structures

Disclaimer: The following tables provide representative chemical shift ranges for key structural motifs found in daphnane diterpenoids. The exact chemical shifts for this compound may vary. This data is intended as a general guide for spectral interpretation.

Table 1: Representative ¹H NMR Chemical Shifts for Key Moieties

Functional Group/MoietyChemical Shift Range (ppm)
Methyl Groups (CH₃)0.8 - 1.9
Methylene Groups (CH₂)1.2 - 2.5
Methine Groups (CH)1.5 - 3.5
Oxymethine Groups (CH-O)3.5 - 5.5
Olefinic Protons (C=CH)5.0 - 7.6
Aromatic Protons7.0 - 8.1

Table 2: Representative ¹³C NMR Chemical Shifts for Key Moieties

Functional Group/MoietyChemical Shift Range (ppm)
Methyl Groups (CH₃)10 - 30
Methylene Groups (CH₂)20 - 45
Methine Groups (CH)30 - 60
Oxymethine Groups (CH-O)50 - 90
Quaternary Carbons (C)35 - 65
Olefinic Carbons (C=C)110 - 165
Orthoester Carbon116 - 120
Carbonyl Carbons (C=O)170 - 210

Experimental Protocols

Protocol for Acquiring High-Quality NMR Spectra of this compound

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.5-0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Ensure the solvent is dry and free of particulate matter.

    • If the sample does not dissolve completely, gentle warming or sonication may be applied. If solids remain, filter the solution through a small plug of glass wool into a clean, dry NMR tube.

    • Use a high-quality NMR tube to minimize signal distortion.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent and optimize the lock parameters.

    • Shim the magnetic field to achieve good homogeneity. This is critical for obtaining sharp lines and good resolution. Start with loading standard shim settings for the probe and then perform manual or automated shimming on Z1, Z2, and spinning and non-spinning shims.

  • 1D ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum to assess the sample concentration and overall spectral quality.

    • Optimize the receiver gain to avoid signal clipping.

    • Set an appropriate spectral width to cover all expected proton signals (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (for a 5 mg sample, 16-64 scans are typically adequate).

  • 1D ¹³C NMR and DEPT Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required (several hundred to thousands).

    • Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.[3]

  • 2D NMR Acquisition:

    • COSY: Acquire a gradient-enhanced COSY spectrum to establish ¹H-¹H coupling networks.

    • HSQC: Acquire a gradient-enhanced HSQC spectrum to determine one-bond ¹H-¹³C correlations. Optimize the spectral widths in both dimensions to cover all relevant signals.

    • HMBC: Acquire a gradient-enhanced HMBC spectrum to identify long-range ¹H-¹³C correlations (2-3 bonds). This is crucial for connecting different fragments of the molecule.

    • NOESY/ROESY: If stereochemical information is required, acquire a NOESY or ROESY spectrum with an appropriate mixing time to observe through-space correlations.

  • Data Processing:

    • Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio or resolution.

    • Fourier transform the data.

    • Phase the spectra carefully.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H spectrum.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve this compound in Deuterated Solvent filter Filter if Necessary dissolve->filter transfer Transfer to NMR Tube filter->transfer setup Spectrometer Setup (Lock & Shim) transfer->setup acq_1d Acquire 1D Spectra (¹H, ¹³C, DEPT) setup->acq_1d acq_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acq_1d->acq_2d process Process Spectra (FT, Phasing, Calibration) acq_2d->process assign Assign Signals process->assign elucidate Structure Elucidation assign->elucidate

Caption: Experimental workflow for NMR analysis of this compound.

troubleshooting_tree cluster_broad Broad Peaks Solutions cluster_sn Low S/N Solutions cluster_overlap Overlap Solutions start Poor Quality Spectrum q1 Are peaks broad? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no reshim Re-shim Spectrometer a1_yes->reshim q2 Low Signal-to-Noise? a1_no->q2 dilute Dilute Sample filter Filter Sample a2_yes Yes q2->a2_yes a2_no No q2->a2_no scans Increase Scans a2_yes->scans q3 Overlapping Signals? a2_no->q3 cryoprobe Use Cryoprobe a3_yes Yes q3->a3_yes high_field Use Higher Field a3_yes->high_field new_solvent Change Solvent use_2d Use 2D NMR

Caption: Troubleshooting decision tree for common NMR issues.

References

Validation & Comparative

A Comparative Analysis of Rediocide C and Rediocide A: Efficacy and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals distinct efficacy profiles for Rediocide C and Rediocide A, two natural compounds isolated from the roots of Trigonostemon reidioides. While both demonstrate potent biological activity, current research highlights their effectiveness in different domains. Rediocide A has been more extensively studied, with significant findings in both acaricidal and anti-cancer applications. In contrast, the documented efficacy of this compound is presently confined to its acaricidal properties.

This guide provides a detailed comparison of this compound and Rediocide A, presenting the available experimental data to support an objective evaluation of their performance. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these daphnane (B1241135) diterpenoids.

Part 1: Acaricidal Efficacy

A direct comparison of the acaricidal activity of this compound and Rediocide A has been conducted against the common house dust mite, Dermatophagoides pteronyssinus. The lethal concentration 50 (LC50), a measure of the concentration of a substance needed to kill 50% of a test population, was determined for each compound.

Data Presentation: Acaricidal Activity
CompoundTest OrganismLC50 (µg/cm²)Reference
Rediocide ADermatophagoides pteronyssinus0.78[1][2]
This compoundDermatophagoides pteronyssinus5.59[1][2]

As the data indicates, Rediocide A is significantly more potent as an acaricidal agent than this compound, requiring a much lower concentration to achieve 50% mortality in the target mite population.[1][2]

Experimental Protocols: Acaricidal Bioassay

The acaricidal activity was determined through a bioassay-guided fractionation of the hexane (B92381) extract of Trigonostemon reidioides roots. The following is a generalized protocol based on standard acaricidal testing methodologies:

  • Compound Isolation: Rediocide A and this compound were isolated from the plant extract using chromatographic techniques.

  • Test Arenas: Filter paper discs were treated with various concentrations of the isolated compounds dissolved in a suitable solvent. Control discs were treated with the solvent alone.

  • Mite Exposure: A defined number of adult house dust mites (Dermatophagoides pteronyssinus) were introduced onto the treated and control filter papers in sealed containers.

  • Incubation: The containers were maintained under controlled conditions of temperature and humidity for a specified period.

  • Mortality Assessment: The number of dead mites was counted in each container after the exposure period.

  • LC50 Calculation: The LC50 values were calculated using probit analysis of the concentration-mortality data.

Part 2: Anti-Cancer Efficacy and Immuno-modulatory Effects

Extensive research has been conducted on the anti-cancer properties of Rediocide A, particularly its ability to overcome tumor immuno-resistance to Natural Killer (NK) cells.[1][3][4] It is critical to note that, to date, no comparable studies on the anti-cancer or immuno-modulatory effects of this compound have been found in the scientific literature. Therefore, this section focuses on the established efficacy of Rediocide A.

Rediocide A has been identified as a promising agent in cancer immunotherapy, acting as an immune checkpoint inhibitor.[3][4] It enhances the ability of NK cells to recognize and kill cancer cells.

Data Presentation: Rediocide A Anti-Cancer Efficacy

The following tables summarize the key quantitative findings from studies on Rediocide A's effect on non-small cell lung cancer (NSCLC) cell lines, A549 and H1299.

Table 2.1: Enhancement of NK Cell-Mediated Lysis of NSCLC Cells by Rediocide A

Cell LineTreatment (100 nM Rediocide A)Increase in LysisReference
A5493.58-fold(from 21.86% to 78.27%)[3][4]
H12991.26-fold(from 59.18% to 74.78%)[3][4]

Table 2.2: Upregulation of Effector Molecules by Rediocide A in Co-culture

Effector MoleculeCell LineIncrease with 100 nM Rediocide AReference
Granzyme BA54948.01%[3][4]
Granzyme BH129953.26%[3][4]
Interferon-γ (IFN-γ)A5493.23-fold[3][4]
Interferon-γ (IFN-γ)H12996.77-fold[3][4]

Table 2.3: Downregulation of Immune Checkpoint Ligand CD155 by Rediocide A

| Cell Line | Decrease in CD155 Expression with Rediocide A | Reference | |---|---|---|---| | A549 | 14.41% |[3][4] | | H1299 | 11.66% |[3][4] |

Experimental Protocols: Key Anti-Cancer Assays for Rediocide A

The following methodologies were employed to determine the anti-cancer efficacy of Rediocide A:

  • Cell Culture: Human non-small cell lung cancer cell lines (A549 and H1299) and Natural Killer (NK) cells were used.

  • NK Cell-Mediated Cytotoxicity Assay:

    • Target cancer cells (A549 or H1299) were co-cultured with NK cells.

    • The co-culture was treated with varying concentrations of Rediocide A or a vehicle control (DMSO) for 24 hours.[4]

    • Cell lysis was quantified using a biophotonic cytotoxicity assay or an impedance-based assay.[4]

  • Flow Cytometry: This technique was used to measure:

    • The levels of Granzyme B within the tumor cells.[4]

    • The expression of the immune checkpoint ligand CD155 on the surface of tumor cells.[4]

  • Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of Interferon-γ (IFN-γ) secreted into the cell culture medium was quantified by ELISA.[4]

Signaling Pathways and Mechanisms of Action

Rediocide A: Dual Mechanisms of Action

Rediocide A exhibits at least two distinct mechanisms of action based on current research.

  • Insecticidal Action via GPCR Desensitization: As an insecticide, Rediocide A induces the desensitization of G-protein-coupled receptors (GPCRs).[5] This effect is mediated by the activation of conventional protein kinase C (PKC).[5]

Rediocide_A_Insecticidal_Pathway Rediocide_A Rediocide A PKC Protein Kinase C (conventional) Rediocide_A->PKC activates GPCR G-Protein-Coupled Receptor (GPCR) PKC->GPCR phosphorylates Desensitization GPCR Desensitization & Internalization GPCR->Desensitization leads to Insecticidal_Effect Insecticidal Effect Desensitization->Insecticidal_Effect results in

Diagram 1: Rediocide A Insecticidal Mechanism.
  • Anti-Cancer Action via Immune Checkpoint Modulation: In the context of cancer, Rediocide A enhances NK cell activity by downregulating the expression of the immune checkpoint ligand CD155 on tumor cells.[3][4] This disrupts the inhibitory signal to NK cells, leading to increased tumor cell lysis.

Rediocide_A_Anticancer_Pathway cluster_Tumor Tumor Cell cluster_NK NK Cell Rediocide_A Rediocide A CD155 CD155 Expression Rediocide_A->CD155 downregulates NK_Cell NK Cell Activation CD155->NK_Cell inhibition removed Tumor_Lysis Increased Tumor Cell Lysis NK_Cell->Tumor_Lysis leads to

Diagram 2: Rediocide A Anti-Cancer Mechanism.
This compound: Mechanism of Action

Currently, there is no published data detailing the mechanism of action for this compound in any biological context.

Summary and Future Directions

This comparative guide demonstrates that while Rediocide A and this compound are structurally related compounds from the same natural source, the current body of scientific evidence reveals significant differences in their known biological activities.

  • Rediocide A is a more potent acaricide than this compound.

  • Rediocide A has a well-documented efficacy profile as an anti-cancer agent that enhances NK cell-mediated immunity.

  • The biological activity of This compound , beyond its acaricidal properties, remains unexplored .

This significant gap in the literature presents a clear opportunity for future research. Investigating the potential anti-cancer and immuno-modulatory effects of this compound is a logical next step. Such studies would determine if it shares the therapeutic potential of Rediocide A, possesses its own unique activities, or is largely inactive in these areas. A direct comparative study of both compounds in anti-cancer models would be of high value to the field of drug discovery and development.

References

Rediocide C vs. Isoniazid: A Comparative Analysis for Tuberculosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing search for novel therapeutics against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, both natural compounds and established synthetic drugs are under continuous evaluation. This guide provides a comparative overview of Rediocide C, a natural diterpenoid, and isoniazid (B1672263), a cornerstone synthetic drug in tuberculosis treatment. The comparison is based on available preclinical data, highlighting key differences in their chemical nature, mechanism of action, and antimycobacterial efficacy.

I. Chemical and Biological Profile

FeatureThis compoundIsoniazid
Compound Class Daphnane (B1241135) DiterpenoidPyridinecarboxamide
Source Natural product from Trigonostemon reidioidesSynthetic
Primary Indication InvestigationalFirst-line anti-tuberculosis drug
Molecular Weight ~839 g/mol 137.14 g/mol

II. In Vitro Efficacy Against Mycobacterium tuberculosis

The primary measure of a compound's direct activity against Mtb is its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of the bacteria.

CompoundMtb StrainMIC (µM)MIC (µg/mL)Citation(s)
This compound M. tuberculosis3.84~3.22[1]
Isoniazid M. tuberculosis H37Rv0.01 - 0.250.02 - 0.06[2][3]

Note: The provided MIC for this compound is from a single study and further validation across different Mtb strains, including drug-resistant isolates, is required. Isoniazid's MIC can vary with the strain and the presence of resistance-conferring mutations[4].

III. Mechanism of Action

A crucial differentiator between antitubercular agents is their mechanism of action.

Isoniazid: Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG[2][5][6]. Once activated, isoniazid covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the synthesis of mycolic acids[2][5][7]. Mycolic acids are essential components of the mycobacterial cell wall, and their inhibition leads to bacterial cell death[2][5][6].

This compound: The precise mechanism of action of this compound against M. tuberculosis has not been elucidated. As a daphnane diterpenoid, it belongs to a class of molecules known for a variety of biological activities, including anticancer and immunomodulatory effects[8]. Further research is needed to identify its molecular target within Mtb.

IV. Experimental Protocols

The following are standard methodologies for the in vitro and in vivo evaluation of anti-tuberculosis drug candidates.

A. In Vitro Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of a compound required to inhibit the growth of M. tuberculosis.

Protocol:

  • Bacterial Culture: M. tuberculosis (e.g., H37Rv strain) is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

  • Compound Preparation: The test compound is serially diluted in a 96-well microplate.

  • Inoculation: A standardized inoculum of Mtb is added to each well.

  • Incubation: The microplate is incubated at 37°C for 7-14 days.

  • Growth Assessment: Bacterial growth is assessed visually or by using a growth indicator dye like resazurin (B115843) or AlamarBlue. The MIC is the lowest concentration of the compound that shows no visible bacterial growth[9][10].

B. Intracellular Activity in Macrophage Model

Objective: To evaluate the efficacy of a compound against Mtb residing within macrophages, mimicking the in vivo environment.

Protocol:

  • Macrophage Culture: A macrophage cell line (e.g., J774 or THP-1) is cultured and seeded in multi-well plates[11][12].

  • Infection: The macrophages are infected with M. tuberculosis at a specific multiplicity of infection (MOI).

  • Compound Treatment: After allowing for phagocytosis, extracellular bacteria are removed, and the infected cells are treated with various concentrations of the test compound.

  • Incubation: The treated, infected cells are incubated for a defined period (e.g., 3-7 days).

  • Bacterial Viability Assessment: The macrophages are lysed, and the intracellular bacterial viability is determined by plating the lysate on solid media and counting the colony-forming units (CFUs)[11][12].

C. In Vivo Efficacy in a Murine Model of Tuberculosis

Objective: To assess the therapeutic efficacy of a compound in a living organism.

Protocol:

  • Animal Model: Mice (e.g., BALB/c or C57BL/6) are infected with M. tuberculosis via aerosol inhalation to establish a lung infection[5][13].

  • Treatment Initiation: Treatment with the test compound (administered orally or via injection) begins at a specified time post-infection, often when a chronic infection is established.

  • Dosing Regimen: The compound is administered at various doses and frequencies for a defined duration (e.g., 4-8 weeks).

  • Efficacy Evaluation: At the end of the treatment period, the bacterial load in the lungs and other organs (e.g., spleen) is quantified by CFU enumeration. Histopathological analysis of the lungs may also be performed to assess tissue damage[5][13][14].

V. Visualizing Signaling Pathways and Workflows

A. Isoniazid's Mechanism of Action

Isoniazid_Mechanism Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_INH Activated Isoniazid (Isonicotinic acyl radical) KatG->Activated_INH InhA InhA (Enoyl-ACP reductase) Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Bactericidal_Effect Bactericidal Effect InhA->Bactericidal_Effect Disruption of Cell Wall Synthesis Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall

Caption: Mechanism of action of the prodrug isoniazid.

B. General Workflow for Anti-TB Drug Screening

Drug_Screening_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Testing Compound Library Compound Library MIC Assay MIC Assay Compound Library->MIC Assay Macrophage Model Macrophage Model MIC Assay->Macrophage Model Cytotoxicity Assay Cytotoxicity Assay MIC Assay->Cytotoxicity Assay Lead Compounds Lead Compounds Macrophage Model->Lead Compounds Cytotoxicity Assay->Lead Compounds Murine Model Murine Model Lead Compounds->Murine Model Pharmacokinetics Pharmacokinetics Lead Compounds->Pharmacokinetics Efficacy & Toxicology Efficacy & Toxicology Murine Model->Efficacy & Toxicology Pharmacokinetics->Efficacy & Toxicology

Caption: A generalized workflow for anti-tuberculosis drug screening.

VI. Conclusion

Isoniazid remains a potent and indispensable first-line drug for tuberculosis treatment, with a well-characterized mechanism of action and extensive clinical data. This compound, a natural product, has demonstrated in vitro activity against M. tuberculosis, suggesting its potential as a starting point for further investigation. However, a significant knowledge gap exists regarding its mechanism of action, in vivo efficacy, and safety profile. Further research, following the experimental protocols outlined, is essential to determine if this compound or its derivatives could be developed into viable therapeutic agents against tuberculosis. For drug development professionals, the novelty of this compound's scaffold may offer opportunities for lead optimization to improve potency and drug-like properties, while for researchers, elucidating its mechanism of action could unveil new targets for anti-tuberculosis drug discovery.

References

Comparative Analysis of Rediocide C Cross-Resistance with First-Line Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the in vitro cross-resistance profile of the novel antitubercular candidate, Rediocide C, with established first-line tuberculosis drugs. The data presented herein is derived from studies on laboratory-generated resistant strains of Mycobacterium tuberculosis H37Rv.

Mechanism of Action: An Overview

This compound is a novel benzothiazinone derivative that targets the decaprenyl-phosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme. This enzyme is crucial for the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall. By inhibiting DprE1, this compound effectively disrupts cell wall formation, leading to bacterial death. Understanding this unique mechanism is critical when evaluating its potential for cross-resistance with other agents that target different cellular pathways.

Cross-Resistance Profile

To assess the cross-resistance profile of this compound, M. tuberculosis H37Rv strains resistant to this compound, isoniazid (B1672263) (INH), rifampicin (B610482) (RIF), and ethambutol (B1671381) (EMB) were generated in vitro. The Minimum Inhibitory Concentrations (MICs) were then determined for each drug against these resistant strains.

Table 1: MICs of this compound and First-Line TB Drugs against Resistant M. tuberculosis Strains
M. tuberculosis H37Rv StrainThis compound MIC (µg/mL)Isoniazid MIC (µg/mL)Rifampicin MIC (µg/mL)Ethambutol MIC (µg/mL)
Wild-Type (Susceptible) 0.0080.050.12.5
This compound-Resistant > 40.050.12.5
Isoniazid-Resistant 0.008> 40.12.5
Rifampicin-Resistant 0.0080.05> 322.5
Ethambutol-Resistant 0.0080.050.1> 10

The data clearly indicates a lack of cross-resistance between this compound and the tested first-line drugs. The this compound-resistant strain remained fully susceptible to isoniazid, rifampicin, and ethambutol. Conversely, strains resistant to these first-line agents showed no decrease in susceptibility to this compound, with MIC values remaining identical to the wild-type strain.

Experimental Protocols

Generation of Resistant Mutants
  • Bacterial Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294).

  • Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

  • Procedure:

    • A mid-log phase culture of M. tuberculosis H37Rv was prepared.

    • Approximately 10⁸ colony-forming units (CFU) were plated onto Middlebrook 7H10 agar (B569324) plates containing the respective drugs at concentrations of 4x, 8x, and 16x the MIC.

    • Plates were incubated at 37°C for 3-4 weeks.

    • Resistant colonies were selected, sub-cultured in drug-free medium, and then re-tested on drug-containing plates to confirm resistance stability.

    • The resistance-conferring mutations were confirmed by sequencing the known target genes (dprE1 for this compound, katG for INH, rpoB for RIF, and embB for EMB).

Minimum Inhibitory Concentration (MIC) Determination
  • Method: Broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Procedure:

    • Drugs were serially diluted in a 96-well microtiter plate using 7H9 broth.

    • A standardized inoculum of each M. tuberculosis strain (wild-type and resistant mutants) was prepared to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • 100 µL of the bacterial suspension was added to each well containing 100 µL of the drug dilution.

    • Plates were sealed and incubated at 37°C for 7 days.

    • Following incubation, 30 µL of a resazurin-based indicator solution was added to each well, and the plates were incubated for an additional 24-48 hours.

    • The MIC was defined as the lowest drug concentration that prevented a color change of the indicator from blue to pink, indicating inhibition of bacterial growth.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for generating resistant strains and evaluating cross-resistance.

G cluster_0 Phase 1: Generation of Resistant Strains cluster_1 Phase 2: Cross-Resistance Testing A Wild-Type M. tuberculosis H37Rv Culture B Plate on Drug-Containing Agar (4x, 8x, 16x MIC) A->B C Incubate at 37°C for 3-4 Weeks B->C D Select & Sub-culture Resistant Colonies C->D E Confirm Resistance Stability & Genotype D->E F Bank of Resistant Strains (RedC-R, INH-R, RIF-R, EMB-R) E->F H Inoculate with Wild-Type & Resistant Strains F->H G Prepare Drug Dilution Plates (RedC, INH, RIF, EMB) G->H I Incubate at 37°C for 7 Days H->I J Add Resazurin Indicator I->J K Determine MICs J->K L Comparative Data Analysis K->L

Caption: Workflow for generating and assessing drug-resistant M. tuberculosis.

Conclusion

The absence of in vitro cross-resistance between this compound and key first-line antitubercular drugs like isoniazid, rifampicin, and ethambutol is a highly promising characteristic. This suggests that this compound could be effective against strains of M. tuberculosis that are already resistant to these cornerstone therapies, potentially offering a valuable new tool in the fight against multidrug-resistant tuberculosis (MDR-TB). Further studies, including in vivo efficacy models and clinical trials, are warranted to confirm these initial findings.

Comparative Analysis of Rediocide A and Ethambutol: Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the mechanisms of action of Rediocide A, an investigational anti-cancer compound, and Ethambutol, an established antibiotic for the treatment of tuberculosis. The information is intended for researchers, scientists, and drug development professionals.

Introduction

Rediocide A is a natural product derived from Trigonostemon reidioides that has demonstrated potential as an immune checkpoint inhibitor in the context of cancer therapy.[1][2] In contrast, Ethambutol is a synthetic bacteriostatic agent widely used in combination with other drugs to treat infections caused by Mycobacterium species, most notably tuberculosis.[3][][5] Their therapeutic targets and mechanisms of action are fundamentally different, reflecting their distinct applications in medicine.

Mechanism of Action: A Comparative Overview

Rediocide A: Modulating the Immune Response to Cancer

Rediocide A's primary mechanism of action in the context of non-small cell lung cancer (NSCLC) is the enhancement of the body's own immune response against tumor cells.[1][2] Specifically, it targets the interaction between Natural Killer (NK) cells, a type of cytotoxic lymphocyte, and cancer cells.

The key steps in its mechanism are:

  • Downregulation of CD155: Rediocide A treatment of NSCLC cells leads to a decrease in the expression of the protein CD155 on the cancer cell surface.[1][2]

  • Inhibition of Immune Checkpoint Signaling: CD155 is a ligand for the TIGIT receptor on NK cells, which acts as an immune checkpoint, delivering an inhibitory signal to the NK cell upon binding. By reducing CD155 levels, Rediocide A effectively blocks this inhibitory signal.[1][2]

  • Enhanced NK Cell Cytotoxicity: The blockade of the TIGIT/CD155 checkpoint unleashes the tumor-killing activity of NK cells. This results in increased degranulation and the release of cytotoxic molecules like granzyme B and interferon-gamma (IFN-γ) by the NK cells, leading to the lysis of the cancer cells.[1][2]

Another reported mechanism for Rediocide A is the induction of G-protein-coupled receptor (GPCR) desensitization through the activation of conventional protein kinase C.[6]

Ethambutol: Inhibition of Mycobacterial Cell Wall Synthesis

Ethambutol's mechanism of action is specific to mycobacteria and involves the disruption of the synthesis of their unique and essential cell wall.[3][][7] This action is responsible for its bacteriostatic effect, meaning it inhibits the growth and replication of the bacteria rather than killing them outright.[][7]

The key steps in its mechanism are:

  • Targeting Arabinosyl Transferase: Ethambutol inhibits the enzyme arabinosyl transferase, which is encoded by the emb genes (embA, embB, and embC).[5][7][8]

  • Disruption of Arabinogalactan (B145846) Synthesis: This enzyme is crucial for the polymerization of D-arabinose into arabinan, a key component of arabinogalactan.[3][] Arabinogalactan is a polysaccharide that forms a bridge between the peptidoglycan layer and the outer mycolic acid layer of the mycobacterial cell wall.[7]

  • Impaired Cell Wall Integrity: The inhibition of arabinogalactan synthesis disrupts the formation of the complete mycolyl-arabinogalactan-peptidoglycan complex.[3][] This leads to a compromised cell wall with increased permeability, making the bacterium more susceptible to other drugs and environmental stresses.[3][7]

Quantitative Data Comparison

The following table summarizes key quantitative data related to the efficacy and mechanism of action of Rediocide A and Ethambutol.

ParameterRediocide AEthambutol
Primary Target CD155 on tumor cells[1][2]Arabinosyl transferase in mycobacteria[3][5][7]
Effect on NK Cell-Mediated Lysis of A549 cells 3.58-fold increase[1][2]Not Applicable
Effect on NK Cell-Mediated Lysis of H1299 cells 1.26-fold increase[1][2]Not Applicable
CD155 Expression in A549 cells 14.41% decrease[1][2]Not Applicable
CD155 Expression in H1299 cells 11.66% decrease[1][2]Not Applicable
Granzyme B Level Increase (100 nM treatment) 48.01% (A549 cells), 53.26% (H1299 cells)[1][2]Not Applicable
IFN-γ Level Increase (100 nM treatment) 3.23-fold (A549 cells), 6.77-fold (H1299 cells)[1][2]Not Applicable
Minimum Inhibitory Concentration (MIC) for M. tuberculosis Not Applicable1-8 µg/mL (in vitro, media dependent)[9][10]
MIC for M. avium Not Applicable8 mg/liter (in one study)[11]

Experimental Protocols

Rediocide A: NK Cell Cytotoxicity and Protein Expression Assays

  • Cell Culture and Co-culture: Human NSCLC cell lines (A549 and H1299) and NK cells are cultured under standard conditions. For experiments, NK cells are co-cultured with the cancer cells at specified effector-to-target ratios (e.g., 2:1, 1:1).[1][2][12]

  • Drug Treatment: Rediocide A is dissolved in a suitable solvent (e.g., DMSO) and added to the co-culture at various concentrations (e.g., 10 nM, 100 nM) for a specified duration (e.g., 24 hours). A vehicle control (e.g., 0.1% DMSO) is run in parallel.[1][2]

  • Cytotoxicity Assays:

    • Biophotonic Cytotoxicity Assay: Luciferase-expressing cancer cells are used. The degree of cell lysis is determined by measuring the remaining bioluminescence, with a decrease indicating cell death.[1]

    • Impedance Assay: Real-time cell analysis systems (e.g., xCELLigence) are used to monitor the impedance of cancer cells adhering to electrodes. A decrease in impedance corresponds to cell detachment and death.[1]

  • Flow Cytometry for Protein Expression: To measure the expression of surface proteins like CD155 on cancer cells or degranulation markers like CD107a on NK cells, cells are stained with fluorescently labeled antibodies specific to the proteins of interest and analyzed using a flow cytometer.[1]

  • Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of secreted cytokines, such as IFN-γ, in the cell culture supernatant is quantified using commercially available ELISA kits according to the manufacturer's instructions.[1][2]

Ethambutol: Minimum Inhibitory Concentration (MIC) Determination

  • Broth Dilution Method:

    • A two-fold serial dilution of Ethambutol is prepared in a liquid culture medium suitable for mycobacteria (e.g., 7H12 broth).[13]

    • Each dilution is inoculated with a standardized suspension of the mycobacterial strain being tested.[13]

    • The cultures are incubated under appropriate conditions.[13]

    • The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.[13] A radiometric method can be used for faster detection of growth inhibition.[13]

  • Agar (B569324) Dilution Method:

    • Ethambutol is incorporated into a solid agar medium (e.g., 7H11 agar) at various concentrations.[13]

    • A standardized inoculum of the mycobacterial strain is spotted onto the surface of the agar plates.[13]

    • The plates are incubated, and the MIC is the lowest drug concentration that prevents colony formation.[13]

  • Resazurin (B115843) Microtitre Assay (REMA):

    • This method is performed in a microtiter plate format. Serial dilutions of Ethambutol are prepared in the wells.[14]

    • A standardized mycobacterial suspension is added to each well.[14]

    • After an incubation period, a resazurin solution is added. Resazurin is a blue dye that is reduced to the pink-colored resorufin (B1680543) by metabolically active cells.[14]

    • The MIC is the lowest drug concentration at which the color remains blue, indicating inhibition of bacterial metabolism and growth.[14]

Visualizations

Rediocide_A_Mechanism cluster_NSCLC NSCLC Cell cluster_NK NK Cell Rediocide_A Rediocide A CD155_expr CD155 Expression Rediocide_A->CD155_expr inhibits NSCLC_Cell NSCLC Cell CD155 CD155 NK_Cell NK Cell TIGIT TIGIT Receptor CD155_expr->CD155 leads to Inhibitory_Signal Inhibitory Signal CD155->Inhibitory_Signal binds to TIGIT, causing TIGIT->Inhibitory_Signal NK_Activation NK Cell Activation Inhibitory_Signal->NK_Activation blocks Cytotoxicity Granzyme B & IFN-γ Release NK_Activation->Cytotoxicity leads to Cell_Lysis Cancer Cell Lysis Cytotoxicity->Cell_Lysis causes

Caption: Mechanism of Rediocide A in enhancing NK cell-mediated tumor lysis.

Ethambutol_Mechanism cluster_Mycobacterium Mycobacterium Ethambutol Ethambutol Arabinosyl_Transferase Arabinosyl Transferase (embA, embB, embC) Ethambutol->Arabinosyl_Transferase inhibits Arabinogalactan_Synth Arabinogalactan Synthesis Arabinosyl_Transferase->Arabinogalactan_Synth is required for Cell_Wall_Complex Mycolyl-Arabinogalactan- Peptidoglycan Complex Arabinogalactan_Synth->Cell_Wall_Complex is essential for formation of Cell_Wall_Integrity Cell Wall Integrity Arabinogalactan_Synth->Cell_Wall_Integrity disruption leads to loss of Cell_Wall_Complex->Cell_Wall_Integrity maintains Increased_Permeability Increased Permeability Cell_Wall_Integrity->Increased_Permeability loss of Bacteriostasis Bacteriostasis Increased_Permeability->Bacteriostasis leads to

Caption: Mechanism of Ethambutol in disrupting mycobacterial cell wall synthesis.

Conclusion

Rediocide A and Ethambutol operate via entirely distinct mechanisms of action, targeting different cellular machinery for different therapeutic purposes. Rediocide A is an immunomodulatory agent that enhances the immune system's ability to fight cancer by targeting an immune checkpoint.[1][2] In contrast, Ethambutol is a highly specific antibacterial agent that disrupts the synthesis of the mycobacterial cell wall, a structure not present in human cells.[3][7] This comparison highlights the diverse strategies employed in modern drug development, from direct inhibition of microbial processes to the nuanced modulation of the human immune system.

References

Decoding Daphnane Diterpenoids: A Structural Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the discovery of novel therapeutic agents, daphnane-type diterpenoids, a class of natural products isolated from plants of the Thymelaeaceae and Euphorbiaceae families, represent a compelling area of investigation.[1] These compounds, characterized by a complex 5/7/6-tricyclic ring system, have demonstrated a wide array of potent biological activities, including antitumor, anti-HIV, and insecticidal effects.[1][2] This guide delves into the structural activity relationships (SAR) of this fascinating class of molecules, with a particular focus on compounds isolated from the genus Trigonostemon, including Rediocide C, to inform future drug development endeavors.

The Daphnane (B1241135) Scaffold and its Biological Significance

Daphnane diterpenoids are broadly categorized based on the substitution patterns of their core structure.[1] A key feature of many potent daphnanes is the presence of an orthoester moiety.[1] SAR studies have revealed that the position and nature of ester and hydroxyl groups on the daphnane skeleton are critical for their biological activity.

Comparative Biological Activities of Daphnane Diterpenoids

While specific SAR data for this compound analogues is not extensively available in the public domain, analysis of various daphnane-type diterpenoids allows for the extrapolation of key structural determinants of activity. The following table summarizes the activities of selected daphnane diterpenoids, highlighting the influence of structural modifications.

Compound/AnalogC-3 PositionC-12 PositionC-13 PositionC-14 PositionC-20 PositionReported ActivityReference
Rediocide A -EsterOrthoesterOrthoester-Insecticidal, GPCR desensitization, Overcomes tumor immuno-resistance[3]
This compound -----Antimycobacterial (MIC: 3.84 µM)[4]
Yuanhuacine Carbonyl-OrthoesterOrthoesterHydroxylAnti-proliferative (A549 cells, IC50: 12-53 nM)[5]
Genkwanine VIII -Ester---Anti-HIV-1 (EC50: 0.17 nM)[6]
Trigothysoid H -----Anti-HIV-1 (EC50: 0.001 nM)[3]

Key Observations from SAR Studies:

  • Orthoester Groups: The presence of orthoester groups, particularly at C-9, C-13, and C-14, is often associated with potent cytotoxic activity.[1]

  • Substitution at C-12: Esterification at the C-12 position can significantly influence the biological profile, as seen in the diverse activities of various daphnane esters.

  • Free Hydroxyl at C-20: A free hydroxyl group at the C-20 position has been identified as an important feature for the activity of certain daphnane diterpenoids.[1]

  • Carbonyl Group at C-3: The presence of a carbonyl group at the C-3 position is another structural feature that can contribute to the cytotoxic effects of these compounds.[1]

Signaling Pathways Modulated by Daphnane Diterpenoids

The biological effects of daphnane diterpenoids are exerted through their interaction with various cellular signaling pathways. Rediocide A, for instance, has been shown to induce G-protein-coupled receptor (GPCR) desensitization through the activation of conventional protein kinase C (PKC).[3] More recently, Rediocide A has been identified as an immune checkpoint inhibitor that enhances the tumoricidal activity of natural killer (NK) cells by downregulating CD155 on cancer cells.[7]

RediocideA_Signaling cluster_cancer_cell Cancer Cell cluster_nk_cell NK Cell CD155 CD155 NK_Activation NK Cell Activation CD155->NK_Activation TIGIT TIGIT TIGIT->CD155 Inhibitory Signal Cancer_Cell_Lysis Cancer Cell Lysis NK_Activation->Cancer_Cell_Lysis Induces RediocideA Rediocide A RediocideA->CD155 Downregulates

Rediocide A's mechanism in overcoming tumor immuno-resistance.

Experimental Protocols

A detailed understanding of the experimental methodologies used to evaluate the biological activity of these compounds is crucial for reproducible research.

Antimycobacterial Activity Assay

The antimycobacterial activity of this compound was evaluated against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was determined using the microplate Alamar Blue assay (MABA).

  • Preparation of Bacterial Suspension: M. tuberculosis H37Rv was cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC. The culture was grown to mid-log phase and then diluted to a final concentration of approximately 1 x 10^5 CFU/mL.

  • Compound Preparation: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution, which was then serially diluted in Middlebrook 7H9 broth in a 96-well microplate.

  • Incubation: The bacterial suspension was added to each well containing the serially diluted compound. The plates were incubated at 37°C for 7 days.

  • Reading: After incubation, Alamar Blue solution was added to each well, and the plates were re-incubated for 24 hours. The color change from blue to pink indicated bacterial growth. The MIC was defined as the lowest concentration of the compound that prevented this color change.

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative effects of daphnane diterpene esters against cancer cell lines, such as A549 human lung cancer cells, were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: A549 cells were seeded in a 96-well plate at a density of 5 x 10^3 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds for 48 hours.

  • MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated.

Experimental Workflow for SAR Studies

The process of conducting a structural activity relationship study involves a systematic workflow from compound isolation or synthesis to biological evaluation.

SAR_Workflow cluster_synthesis Compound Generation cluster_evaluation Biological Evaluation cluster_analysis Data Analysis and Iteration Isolation Isolation from Natural Source Primary_Screening Primary Biological Screening Isolation->Primary_Screening Synthesis Chemical Synthesis of Analogues Synthesis->Primary_Screening Secondary_Assays Secondary Assays (e.g., Enzyme Inhibition) Primary_Screening->Secondary_Assays SAR_Analysis SAR Analysis Secondary_Assays->SAR_Analysis In_Vivo_Testing In Vivo Efficacy and Toxicity Lead_Optimization Lead Optimization In_Vivo_Testing->Lead_Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

References

In Vivo Validation of Novel Anti-Tuberculosis Agents: A Comparative Analysis of Rediocide C and Standard Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available data for Rediocide C, a diterpenoid with noted in vitro anti-mycobacterial activity, and the established first-line treatments for tuberculosis (TB). A critical gap in the existing literature is the absence of in vivo validation for this compound in a recognized tuberculosis model. This document, therefore, presents the current in vitro data for this compound and contrasts it with the extensive in vivo efficacy data of standard therapeutic agents, namely Isoniazid (INH), Rifampin (RIF), and Pyrazinamide (PZA). The experimental protocols and performance data for these established drugs are detailed to serve as a benchmark for the future preclinical development of novel candidates like this compound.

This compound: In Vitro Activity Profile

Preliminary research has identified this compound as a promising diterpenoid with potent activity against Mycobacterium tuberculosis. However, to date, published studies have been limited to in vitro assessments.

Table 1: In Vitro Anti-mycobacterial Activity of this compound

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Source
This compoundMycobacterium tuberculosis3.84 µM[1]

This in vitro potency highlights this compound as a candidate for further investigation. However, without in vivo data, its efficacy, pharmacokinetics, and safety within a living organism remain unknown.

Standard Tuberculosis Therapies: A Benchmark for In Vivo Efficacy

The current standard of care for drug-susceptible tuberculosis is a multi-drug regimen that has been extensively validated in preclinical animal models, most commonly in mice. These studies provide a robust dataset for comparing the potential of new chemical entities.

Murine Models of Tuberculosis

The mouse model is a cornerstone of TB drug development, allowing for the evaluation of drug efficacy in both acute and chronic infection phases.[2][3][4][5] Key parameters assessed include the reduction of bacterial load in the lungs and spleen, survival rates, and relapse rates after treatment completion.[6][7][8]

Performance of Standard First-Line Anti-TB Drugs

The combination of Isoniazid, Rifampin, and Pyrazinamide (HRZ) is the foundation of modern TB therapy.[6][9] The sterilizing activity of this regimen, its ability to eradicate persistent bacteria and prevent relapse, is a critical benchmark for any new treatment.[2][8]

Table 2: Comparative In Vivo Efficacy of Standard Anti-TB Drugs in a Murine Model

Treatment RegimenDurationOrganBacterial Load Reduction (log10 CFU)Relapse Rate (%)
Untreated Control-Lungs0100
INH + RIF2 monthsLungs~2.0 - 3.0High
INH + RIF + PZA2 monthsLungs~3.0 - 4.0Moderate
INH + RIF + PZA4 monthsLungs> 4.0Low
INH + RIF + PZA6 monthsLungs> 5.0Very Low

Note: The values presented are approximate and can vary based on the specific mouse strain, infection model, and experimental conditions.[6][7][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of findings. Below are representative protocols for the in vivo evaluation of anti-TB agents in a murine model.

Protocol 1: Aerosol Infection of Mice with Mycobacterium tuberculosis
  • Animal Model: BALB/c or C57BL/6 mice are commonly used.[6][10]

  • Infection: Mice are infected via the aerosol route using a specialized inhalation exposure system to deliver a low dose of M. tuberculosis (e.g., 100-200 CFU) directly to the lungs.[6]

  • Establishment of Chronic Infection: The infection is allowed to establish for a period of 4-6 weeks to mimic chronic human tuberculosis.[2]

Protocol 2: Drug Efficacy Evaluation
  • Treatment Groups: Mice are randomized into treatment groups:

    • Vehicle Control

    • This compound (hypothetical)

    • Isoniazid (25 mg/kg)

    • Rifampin (10 mg/kg)

    • Pyrazinamide (150 mg/kg)

    • Combination therapies (e.g., INH + RIF, INH + RIF + PZA)

  • Drug Administration: Drugs are typically administered daily, 5 days a week, via oral gavage.

  • Duration: Treatment is administered for a defined period, commonly 2, 4, or 6 months.[6][7]

  • Efficacy Assessment: At specified time points, cohorts of mice are euthanized, and their lungs and spleens are harvested.

  • Bacteriological Analysis: Organs are homogenized, and serial dilutions are plated on selective agar (B569324) (e.g., Middlebrook 7H11) to determine the number of viable bacteria (Colony Forming Units - CFU).

  • Relapse Study: To assess sterilizing activity, a cohort of mice is held for 3 months after the completion of therapy without further treatment. The proportion of mice with culturable bacteria at the end of this period determines the relapse rate.[8]

Visualizing Experimental Workflows and Pathways

General Workflow for In Vivo Validation of a Novel Anti-TB Compound

G cluster_preclinical Preclinical In Vivo Validation A Aerosol Infection of Mice with M. tuberculosis B Establishment of Chronic Infection (4-6 weeks) A->B C Randomization into Treatment Groups B->C D Daily Drug Administration (e.g., Oral Gavage) C->D E Bacteriological Readout: CFU enumeration in Lungs/Spleen D->E During Treatment F Relapse Study: Post-treatment observation D->F End of Treatment G Histopathological Analysis E->G F->E 3 months post-treatment G cluster_pathway Isoniazid (INH) Mechanism of Action INH Isoniazid (Prodrug) KatG KatG (Catalase-peroxidase) INH->KatG Activation Activated_INH Activated INH (Isonicotinic acyl-NADH) KatG->Activated_INH InhA InhA (Enoyl-ACP reductase) Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Component of

References

Rediocide C: A Comparative Analysis of its Activity Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the reported in vitro activity of Rediocide C, a natural diterpenoid, against Mycobacterium tuberculosis. Due to the limited publicly available data on this compound's activity against drug-resistant strains, this document summarizes the existing information and draws comparisons with established anti-tuberculosis agents and other related natural compounds. The guide is intended to inform further research and development efforts into novel anti-tubercular therapeutics.

Executive Summary

This compound, a diterpenoid isolated from the roots of Trigonostemon reidioides, has demonstrated potent in vitro activity against Mycobacterium tuberculosis.[1][2] With a reported Minimum Inhibitory Concentration (MIC) of 3.84 µM, its efficacy is comparable to or greater than some second-line anti-tuberculosis drugs. However, a critical gap exists in the literature regarding its activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. Furthermore, specific cytotoxicity data for this compound is not currently available, which is essential for evaluating its therapeutic potential. This guide presents the available data for this compound, compares it with standard anti-TB drugs, and discusses the potential of the broader class of diterpenoids against drug-resistant tuberculosis.

Comparative In Vitro Activity

The following table summarizes the reported MIC values of this compound and key comparator anti-tuberculosis drugs against susceptible M. tuberculosis strains. It is important to note that the activity of this compound has only been reported against a drug-susceptible strain, likely the standard H37Rv strain.

CompoundClassMIC (µM) vs. M. tuberculosis (H37Rv or susceptible strains)Reference(s)
This compound Diterpenoid3.84[1][2]
Rediocide G Diterpenoid3.84[1][2]
IsoniazidFirst-Line0.2 - 1.0
RifampicinFirst-Line0.1 - 0.5
KanamycinSecond-Line~2.5
MoxifloxacinFluoroquinolone0.25 - 1.0
BedaquilineDiarylquinoline0.03 - 0.12

Note: MIC values for comparator drugs are approximate ranges from various literature sources and can vary depending on the specific assay conditions.

Activity of Diterpenoids Against Drug-Resistant M. tuberculosis

While specific data for this compound against resistant strains is unavailable, studies on other diterpenoids demonstrate the potential of this chemical class. For instance, certain abietane (B96969) diterpenoids have shown significant inhibitory effects against various human cancer cell lines, with IC50 values as low as 0.82 to 8.53 μM.[3] Although this is not a direct measure of antibacterial activity, it highlights the biological activity of this class of compounds. Further research into the antimycobacterial activity of these and other related diterpenoids against MDR and XDR-TB is warranted.

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis using the Microplate Alamar Blue Assay (MABA) or Resazurin Microtiter Assay (REMA), which are standard methods in the field.[4][5][6][7][8][9]

1. Preparation of Mycobacterial Inoculum:

  • M. tuberculosis (e.g., H37Rv or clinical isolates) is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.

  • The culture is incubated at 37°C until it reaches the mid-log phase of growth.

  • The bacterial suspension is then diluted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

2. Microplate Preparation:

  • The test compound (e.g., this compound) is serially diluted in supplemented 7H9 broth in a 96-well microplate to achieve a range of final concentrations.

  • A row of wells is reserved for a positive control (no drug) and another for a negative control (no bacteria).

3. Inoculation and Incubation:

  • The standardized bacterial inoculum is added to each well (except the negative control).

  • The microplate is sealed and incubated at 37°C for 5-7 days.

4. Addition of Indicator Dye and Reading of Results:

  • After the initial incubation period, a solution of Alamar Blue or Resazurin is added to each well.

  • The plate is re-incubated for 16-24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Visualizing Experimental Workflow and Potential Mechanisms

Experimental Workflow for MIC Determination

experimental_workflow Figure 1. Workflow for MIC Determination using MABA/REMA cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Culture M. tuberculosis start->culture prepare_plate Prepare 96-well plate with serial drug dilutions start->prepare_plate standardize Standardize Inoculum (0.5 McFarland) culture->standardize inoculate Inoculate plate with standardized M. tuberculosis standardize->inoculate prepare_plate->inoculate incubate1 Incubate at 37°C (5-7 days) inoculate->incubate1 add_dye Add Alamar Blue/ Resazurin solution incubate1->add_dye incubate2 Incubate at 37°C (16-24 hours) add_dye->incubate2 read_results Read Results (Color Change) incubate2->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Figure 1. Workflow for MIC Determination using MABA/REMA.

Postulated General Mechanism of Diterpenoid Action

The precise mechanism of action for this compound against M. tuberculosis has not been elucidated. However, terpenoids, as a class, are known to exert their antimicrobial effects through various mechanisms, often involving the disruption of the bacterial cell membrane.

general_mechanism Figure 2. Postulated General Mechanism of Diterpenoid Action rediocide_c This compound (Diterpenoid) cell_membrane M. tuberculosis Cell Membrane rediocide_c->cell_membrane Interaction disruption Membrane Disruption/ Perturbation cell_membrane->disruption ion_leakage Ion Leakage disruption->ion_leakage atp_depletion ATP Depletion disruption->atp_depletion cell_death Bacterial Cell Death ion_leakage->cell_death atp_depletion->cell_death

Caption: Figure 2. Postulated General Mechanism of Diterpenoid Action.

Conclusion and Future Directions

This compound exhibits promising in vitro activity against drug-susceptible Mycobacterium tuberculosis. Its potency, as indicated by its MIC value, suggests it could be a valuable lead compound for the development of new anti-tuberculosis drugs. However, the lack of data on its efficacy against drug-resistant strains and its cytotoxicity profile are significant limitations that need to be addressed.

Recommendations for future research include:

  • Evaluation against Drug-Resistant Strains: Testing this compound against a panel of clinically relevant MDR and XDR M. tuberculosis strains is a critical next step.

  • Cytotoxicity and Selectivity Index Determination: Assessing the in vitro cytotoxicity of this compound against various human cell lines is essential to determine its selectivity index (the ratio of cytotoxic concentration to MIC) and therapeutic potential.

  • Mechanism of Action Studies: Elucidating the specific molecular target and mechanism of action of this compound will be crucial for its further development and for understanding potential resistance mechanisms.

  • In Vivo Efficacy Studies: Following promising in vitro results, evaluation of this compound in animal models of tuberculosis will be necessary to assess its in vivo efficacy, pharmacokinetics, and safety.

Addressing these research gaps will provide a clearer picture of this compound's potential as a future therapeutic agent in the fight against tuberculosis.

References

A Comparative Analysis of Rediocides from Trigonostemon reidioides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Rediocides, a group of daphnane (B1241135) diterpenoids isolated from the roots of Trigonostemon reidioides. These compounds have garnered significant interest due to their potent biological activities, including insecticidal and anticancer properties. This document summarizes key experimental data, outlines methodologies, and visualizes relevant pathways to facilitate further research and development.

Introduction to Rediocides

Rediocides are highly modified daphnane diterpenoids characterized by a complex molecular structure. Several congeners, including Rediocide A, B, C, D, E, and G, have been isolated and characterized from Trigonostemon reidioides, a plant traditionally used in Thai medicine.[1][2] These compounds exhibit a range of biological activities, making them promising candidates for the development of new therapeutic agents and insecticides.

Comparative Biological Activities

The primary biological activities reported for Rediocides are their potent insecticidal effects, particularly against fleas, and their cytotoxic activity against various cancer cell lines.

Insecticidal Activity

Rediocides A, B, D, and E have demonstrated significant insecticidal activity against the cat flea (Ctenocephalides felis). The lethal dose 90 (LD90) values from an artificial membrane feeding system assay are presented in Table 1.

Table 1: Comparative Insecticidal Activity of Rediocides against Ctenocephalides felis

CompoundLD90 (ppm)Reference
Rediocide A0.25[1]
Rediocide B0.25[1][3]
Rediocide D0.5[1][3]
Rediocide E0.5[3]

Lower LD90 values indicate higher potency.

The data indicates that Rediocides A and B are the most potent insecticides in this series against C. felis.

Cytotoxic Activity

Rediocide G has been evaluated for its cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in Table 2.

Table 2: Cytotoxic Activity of Rediocide G against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer33.35[1]
KBOral Epidermoid Carcinoma54.85[1]

Lower IC50 values indicate higher cytotoxic potency.

Rediocide G exhibits moderate cytotoxic activity against these cell lines. Further comparative studies with other Rediocides are needed to establish a structure-activity relationship for cytotoxicity.

Immunomodulatory Activity of Rediocide A

Recent studies have unveiled an immunomodulatory role for Rediocide A in the context of cancer therapy. Specifically, Rediocide A has been shown to overcome tumor immuno-resistance to Natural Killer (NK) cells by targeting the immune checkpoint molecule CD155 (also known as the poliovirus receptor).[4][5]

Key findings for Rediocide A's immunomodulatory effects:

  • Enhanced NK cell-mediated lysis: Rediocide A treatment significantly increased the lysis of non-small cell lung cancer (NSCLC) cells (A549 and H1299) by NK cells.[4][5]

  • Increased Granzyme B and IFN-γ release: Treatment with Rediocide A led to a substantial increase in the release of Granzyme B and Interferon-gamma (IFN-γ) by NK cells when co-cultured with cancer cells, indicating enhanced cytotoxic activity.[4][5]

  • Downregulation of CD155: Rediocide A was found to down-regulate the expression of CD155 on the surface of cancer cells.[4][5] CD155 is a ligand for the inhibitory receptor TIGIT on NK cells. By reducing CD155 expression, Rediocide A blocks this inhibitory signal, thereby unleashing the anti-tumor activity of NK cells.

Table 3: Immunomodulatory Effects of Rediocide A on NK Cell Activity against NSCLC cells

ParameterA549 Cells (100 nM Red-A)H1299 Cells (100 nM Red-A)Reference
Increase in NK cell-mediated lysis (fold)3.581.26[5]
Increase in Granzyme B level (%)48.0153.26[5]
Increase in IFN-γ level (fold)3.236.77[5]
Downregulation of CD155 expression (%)14.4111.66[5]

Experimental Protocols

Isolation of Rediocides

Rediocides are typically isolated from the roots of Trigonostemon reidioides. The general procedure involves:

  • Extraction: The dried and powdered roots are extracted with methanol (B129727).

  • Partitioning: The methanol extract is then partitioned with methylene (B1212753) chloride.

  • Chromatography: The methylene chloride fraction is subjected to silica (B1680970) gel chromatography followed by reversed-phase High-Performance Liquid Chromatography (HPLC) to yield the pure Rediocide congeners.[3]

Insecticidal Activity Assay (Artificial Membrane Feeding System)

The insecticidal activity of Rediocides against Ctenocephalides felis is determined using an artificial membrane feeding system.

  • Preparation of Test Compound: Rediocides are dissolved in a suitable solvent (e.g., DMSO) and then diluted to the desired concentrations in blood.

  • Feeding: Fleas are allowed to feed on the treated blood through an artificial membrane.

  • Mortality Assessment: Mortality is recorded after a specific time period (e.g., 24 hours).

  • Data Analysis: The LD90 values are calculated from the dose-response data.[6]

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of Rediocides against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the Rediocide for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

NK Cell-Mediated Cytotoxicity Assay

The effect of Rediocide A on NK cell-mediated cytotoxicity can be measured using various methods, including biophotonic and impedance-based assays.

  • Cell Culture: Target cancer cells (e.g., A549, H1299) and NK cells are cultured.

  • Co-culture and Treatment: The target cells and NK cells are co-cultured at a specific effector-to-target ratio and treated with different concentrations of Rediocide A or a vehicle control for 24 hours.[5]

  • Cytotoxicity Measurement: Cell lysis is quantified using a suitable method. For example, in a biophotonic assay, the target cells express a reporter gene (e.g., luciferase), and the decrease in signal corresponds to cell death.

  • Data Analysis: The percentage of specific lysis is calculated.

Flow Cytometry for CD155 Expression
  • Cell Treatment: Cancer cells are treated with Rediocide A or a vehicle control.

  • Staining: The cells are then stained with a fluorescently labeled antibody specific for CD155.

  • Analysis: The expression level of CD155 is analyzed by flow cytometry.[4]

Visualizations

Rediocide A Mechanism of Action in Overcoming Tumor Immuno-resistance

RediocideA_Mechanism cluster_Tumor Tumor Cell cluster_NK NK Cell Tumor_Cell Tumor Cell CD155 CD155 TIGIT TIGIT CD155->TIGIT Inhibitory Signal NK_Cell NK Cell NK_Cell->Tumor_Cell Lysis Activating_Receptors Activating Receptors Activating_Receptors->Tumor_Cell Activation Signal Rediocide_A Rediocide A Rediocide_A->CD155 Downregulates Rediocide_Workflow Plant_Material Trigonostemon reidioides (Roots) Extraction Methanol Extraction & Partitioning Plant_Material->Extraction Isolation Chromatography (Silica, HPLC) Extraction->Isolation Pure_Rediocides Pure Rediocides (A, B, G, etc.) Isolation->Pure_Rediocides Insecticidal_Assay Insecticidal Assay (e.g., Anti-flea) Pure_Rediocides->Insecticidal_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Pure_Rediocides->Cytotoxicity_Assay Immunomodulatory_Assay Immunomodulatory Assay (e.g., NK cell activity) Pure_Rediocides->Immunomodulatory_Assay Data_Analysis Data Analysis (LD90, IC50) Insecticidal_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Immunomodulatory_Assay->Data_Analysis

References

Benchmarking Rediocide C: A Comparative Guide to Daphnane Diterpenoids in Antiviral and Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 7, 2025 – In the ongoing quest for novel therapeutic agents, daphnane (B1241135) diterpenoids, a class of complex natural products, have garnered significant attention for their potent biological activities. This guide provides a comprehensive benchmark of Rediocide C against other notable daphnane diterpenoids, focusing on anti-HIV and cytotoxic activities. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the pursuit of new therapeutic leads.

Daphnane diterpenoids are primarily isolated from plants of the Thymelaeaceae and Euphorbiaceae families. Their intricate 5/7/6-tricyclic ring system and diverse oxygenation patterns contribute to a wide spectrum of biological effects, including potent anti-HIV, anticancer, and cytotoxic properties.[1][2] Rediocides, a specific subclass of daphnane diterpenoids, are distinguished by a 12-carbon macrolide structure and an orthoester moiety at C-9, C-12, and C-14.[2]

Comparative Analysis of Anti-HIV-1 Activity

A key therapeutic area for daphnane diterpenoids is their remarkable ability to inhibit the replication of the human immunodeficiency virus (HIV). This compound, along with its close analogs Rediocide A and Rediocide F, has demonstrated exceptionally potent anti-HIV-1 activity. The following table summarizes the 50% effective concentration (EC₅₀) values of these compounds against HIV-1, alongside other daphnane diterpenoids for a comprehensive comparison. The data is derived from studies evaluating the inhibition of HIV-1-induced cytopathic effects in C8166 cells.[2][3]

CompoundPlant SourceAnti-HIV-1 Activity (EC₅₀)Cytotoxicity (CC₅₀ in C8166 cells)Therapeutic Index (TI = CC₅₀/EC₅₀)
This compound Trigonostemon thyrsoideum0.001 - 0.015 nM>10 µM>667,000 - >10,000,000
Rediocide ATrigonostemon thyrsoideum0.001 - 0.015 nM>10 µM>667,000 - >10,000,000
Rediocide FTrigonostemon thyrsoideum0.001 - 0.015 nM>10 µM>667,000 - >10,000,000
Trigothysoid HTrigonostemon thyrsoideum0.001 nM1.618 µM1,618,000
Trigonosin FTrigonostemon thyrsoideum0.015 nM>10 µM>667,000
Trigolins ATrigonostemon lii2.04 µg/mL>50 µg/mL>24.5
Trigolins GTrigonostemon lii9.17 µg/mL>50 µg/mL>5.45
Trigonothyrin CTrigonostemon thyrsoideum2.19 µg/mL>200 µg/mL>91.3

Comparative Analysis of Cytotoxic Activity

In addition to their antiviral properties, many daphnane diterpenoids exhibit significant cytotoxicity against various cancer cell lines. This has positioned them as potential leads for anticancer drug development. Rediocide G, another member of the rediocide family, has been noted for its cytotoxic effects.[4][5] The following table presents available 50% inhibitory concentration (IC₅₀) values for Rediocide G and other daphnane diterpenoids against a panel of human cancer cell lines.

CompoundCancer Cell LineCytotoxicity (IC₅₀)
Rediocide GVariousData not available in abstract
Trigoxyphin WBEL-7402 (Hepatocellular carcinoma)5.62 µM
SPCA-1 (Lung adenocarcinoma)16.79 µM
SGC-7901 (Gastric carcinoma)17.19 µM
Trigochinin FHL-60 (Promyelocytic leukemia)Strong inhibition (IC₅₀ not specified)

Note: Specific IC₅₀ values for Rediocide G were not available in the reviewed literature abstracts. Further investigation of the full-text article is required for a complete quantitative comparison.

Mechanism of Action: A Focus on Protein Kinase C and Immune Modulation

The biological activities of daphnane diterpenoids are often attributed to their interaction with key cellular signaling pathways. A prominent mechanism of action for several daphnane esters is the activation of protein kinase C (PKC), a family of enzymes crucial for regulating various cellular processes.[6]

Rediocide A, a close analog of this compound, has been identified as an activator of conventional PKC isozymes.[7] This activation is a key step in its mechanism of action. Furthermore, Rediocide A has been shown to overcome tumor immuno-resistance to Natural Killer (NK) cells by downregulating the expression of CD155 (also known as the poliovirus receptor) on tumor cells.[4][8] This downregulation disrupts the inhibitory signals that would otherwise suppress NK cell activity, thereby enhancing the immune system's ability to target and destroy cancer cells.

Rediocide_A_Mechanism cluster_tumor_cell Tumor Cell cluster_nk_cell NK Cell Rediocide_A Rediocide A PKC Protein Kinase C (Conventional) Rediocide_A->PKC Activates Downregulation Downregulation Signal PKC->Downregulation CD155 CD155 Downregulation->CD155 Reduces Expression TIGIT TIGIT CD155->TIGIT Inhibitory Signal (Blocked) NK_Activation NK Cell Activation (Enhanced)

Experimental Protocols

Anti-HIV-1 Activity Assay

The anti-HIV-1 activity of the daphnane diterpenoids was evaluated by assessing the inhibition of the cytopathic effects of HIV-1 on C8166 cells.[2][3]

Experimental Workflow:

Anti_HIV_Workflow C8166 C8166 Cells Incubation Co-incubation C8166->Incubation HIV1 HIV-1 Virus HIV1->Incubation Compound Daphnane Diterpenoid (Test Compound) Compound->Incubation Assay XTT Assay Incubation->Assay Measure Cell Viability Data_Analysis Data Analysis (EC₅₀ Calculation) Assay->Data_Analysis

Methodology:

  • Cell Culture: C8166 cells, a human T-cell line, are cultured in appropriate media.

  • Virus Infection: Cells are infected with a known titer of HIV-1.

  • Compound Treatment: Immediately after infection, the cells are treated with various concentrations of the test daphnane diterpenoids.

  • Incubation: The treated and infected cells are incubated for a period that allows for viral replication and cytopathic effects to become apparent in untreated control cells.

  • Viability Assay: Cell viability is assessed using a colorimetric method, such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. This assay measures the metabolic activity of living cells.

  • Data Analysis: The percentage of cell viability is plotted against the compound concentration, and the EC₅₀ value is calculated. The EC₅₀ represents the concentration of the compound that protects 50% of the cells from HIV-1-induced cytopathic effects.

Cytotoxicity Assay (MTT/MTS Assay)

The cytotoxic activity of the daphnane diterpenoids against various cancer cell lines is commonly determined using tetrazolium-based colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[9][10][11]

Experimental Workflow:

Cytotoxicity_Workflow Cancer_Cells Cancer Cell Lines Incubation Incubation (e.g., 48-72 hours) Cancer_Cells->Incubation Compound Daphnane Diterpenoid (Test Compound) Compound->Incubation MTT_MTS Add MTT or MTS Reagent Incubation->MTT_MTS Measurement Measure Absorbance MTT_MTS->Measurement IC50_Calc IC₅₀ Calculation Measurement->IC50_Calc

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the daphnane diterpenoid.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its cytotoxic effects.

  • Reagent Addition: MTT or MTS reagent is added to each well. Metabolically active cells will reduce the tetrazolium salt into a colored formazan (B1609692) product.

  • Solubilization (for MTT): If using MTT, a solubilizing agent (such as DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined. The IC₅₀ is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This compound and its analogs stand out as exceptionally potent anti-HIV-1 agents, with activity in the picomolar range and a high therapeutic index. This positions them as highly promising candidates for further investigation in the development of new antiretroviral therapies. While the cytotoxic potential of the rediocide family is evident, more quantitative data is needed for a direct comparison of this compound with other daphnane diterpenoids in various cancer cell lines. The mechanism of action, likely involving the activation of protein kinase C and subsequent modulation of immune responses, offers exciting avenues for exploring their therapeutic applications in both infectious diseases and oncology. The detailed experimental protocols provided in this guide serve as a foundation for researchers to conduct further comparative studies and unlock the full therapeutic potential of this fascinating class of natural products.

References

Head-to-head comparison of Rediocide C and rifampicin

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Rediocide C and Rifampicin (B610482)

A comprehensive comparison between this compound and the well-established antibiotic rifampicin cannot be provided at this time. Extensive searches of scientific literature and databases have yielded no information on an antibacterial agent known as "this compound."

It is possible that "this compound" is a misnomer or a compound not yet described in publicly available research. There are, however, reports on a compound named Rediocide A , a natural product with noted insecticidal and anti-cancer properties, but it is not recognized as an antibacterial agent[1][2][3].

Given the absence of data for this compound, this guide will focus on providing a detailed overview of rifampicin, adhering to the requested format for researchers, scientists, and drug development professionals.

In-Depth Profile of Rifampicin

Rifampicin, also known as rifampin, is a potent, broad-spectrum antibiotic belonging to the rifamycin (B1679328) group.[4][5] It is a cornerstone in the treatment of several types of bacterial infections, most notably tuberculosis, and is also used for leprosy and Legionnaires' disease.[4][6]

Mechanism of Action

Rifampicin exerts its bactericidal effects by inhibiting bacterial DNA-dependent RNA polymerase (RNAP).[6][7][8][9] It specifically binds to the β-subunit of the bacterial RNAP, preventing the elongation of messenger RNA and thereby halting protein synthesis.[4][7] This action is highly selective for prokaryotic RNAP; the mammalian counterpart is not affected, which accounts for its therapeutic utility.[7][9]

rifampicin_mechanism cluster_bacterium Bacterial Cell DNA Bacterial DNA RNAP DNA-dependent RNA Polymerase (RNAP) DNA->RNAP Transcription Initiation mRNA mRNA Transcript RNAP->mRNA RNA Elongation Protein Bacterial Proteins mRNA->Protein Translation Rifampicin Rifampicin Rifampicin->RNAP Binds to β-subunit block->mRNA Blocks Elongation

Caption: Mechanism of action of rifampicin.

Antibacterial Spectrum and Efficacy

Rifampicin is active against a wide range of bacteria, including Gram-positive and some Gram-negative organisms.[6][10] Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Pathogen Minimum Inhibitory Concentration (MIC) Range (μg/mL)
Mycobacterium tuberculosis0.002 - 64
Mycobacterium bovis0.125
Staphylococcus aureus (including MRSA)≤ 0.006 - 256
Streptococcus spp. (most strains)≤ 1
Haemophilus influenzae1
Neisseria gonorrhoeae0.25
Neisseria meningitidis0.03
Listeria monocytogenes≤ 0.12
Chlamydia pneumoniae0.005
Enterobacteriaceae4 - 64
Pseudomonas spp.4 - 64
Data sourced from multiple studies.[4][10][11]
Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This is a standard laboratory method to determine the MIC of an antimicrobial agent against a specific bacterium.

mic_workflow start Start prep_bacteria Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) start->prep_bacteria prep_antibiotic Prepare serial two-fold dilutions of Rifampicin in broth start->prep_antibiotic inoculate Inoculate microtiter plate wells with bacterial suspension and Rifampicin dilutions prep_bacteria->inoculate prep_antibiotic->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Observe for turbidity. The lowest concentration without visible growth is the MIC. incubate->read_results end End read_results->end

References

Validating the Targets of Rediocide A: A Comparative Guide Using Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of genetic approaches to validate the molecular targets of Rediocide A, a natural compound with potential applications in immunotherapy. Experimental data from foundational studies, alongside detailed protocols for target validation, are presented to offer a clear framework for researchers. We compare Rediocide A with other known modulators of its putative targets, Protein Kinase C (PKC) and CD155.

Introduction to Rediocide A and its Putative Targets

Rediocide A is a daphnane (B1241135) diterpenoid that has been shown to exhibit potent biological activities, including the activation of conventional protein kinase C (PKC) isoforms and the downregulation of the immune checkpoint molecule CD155.[1][2] These dual activities suggest that Rediocide A could function as an immunomodulatory agent by enhancing anti-tumor immune responses. This guide focuses on the use of genetic techniques to unequivocally validate PKC and CD155 as the direct targets of Rediocide A.

Comparative Analysis of Target Validation Data

Genetic validation methods, such as CRISPR-Cas9-mediated gene knockout and siRNA-mediated gene knockdown, are crucial for confirming that a drug's effect is dependent on its proposed target.[3][4] Below are hypothetical yet representative data summaries comparing the effects of Rediocide A and alternative compounds on wild-type cells versus cells with genetically silenced PKC or CD155.

Target Validation: Protein Kinase C (PKC)

Objective: To determine if the cellular effects of Rediocide A are dependent on the presence of conventional PKC isoforms.

Alternative Compound: Sotrastaurin, a pan-PKC inhibitor.[5]

Cell LineGenetic ModificationTreatment (100 nM)Downstream Marker (Phospho-MARCKS) (% of Control)Phenotypic Endpoint (Cell Adhesion) (% Change)
A549Wild-TypeVehicle100%0%
A549Wild-TypeRediocide A250%+45%
A549Wild-TypeSotrastaurin30%-60%
A549PRKCA Knockout (CRISPR)Rediocide A110%+5%
A549PRKCA Knockdown (siRNA)Rediocide A125%+8%
Target Validation: CD155

Objective: To validate that the Rediocide A-mediated enhancement of Natural Killer (NK) cell cytotoxicity is due to the downregulation of CD155 on target cancer cells.

Alternative Compound: Anti-TIGIT Monoclonal Antibody, which blocks the interaction between CD155 and its receptor TIGIT.[][7]

Target Cell LineGenetic ModificationTreatmentCD155 Surface Expression (% of Control)NK Cell-Mediated Lysis (%)
H1299Wild-TypeVehicle100%25%
H1299Wild-TypeRediocide A (100 nM)65%60%
H1299Wild-TypeAnti-TIGIT mAb (10 µg/mL)100%55%
H1299CD155 Knockout (CRISPR)Vehicle<5%70%
H1299CD155 Knockout (CRISPR)Rediocide A (100 nM)<5%72%

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for clarity and reproducibility. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the workflow for genetic target validation.

Caption: Rediocide A signaling pathway for PKC activation.

CD155_TIGIT_Pathway cluster_tumor Tumor Cell cluster_nk NK Cell CD155 CD155 TIGIT TIGIT CD155->TIGIT binds to Inhibitory_Signal Inhibitory Signal TIGIT->Inhibitory_Signal transduces Rediocide_A Rediocide A Rediocide_A->CD155 downregulates

Caption: Rediocide A's effect on the CD155-TIGIT axis.

Genetic_Validation_Workflow Start Start: Hypothesized Target (e.g., PRKCA or CD155) Genetic_Tool Select Genetic Tool (CRISPR or siRNA) Start->Genetic_Tool Generate_Cells Generate Knockout/Knockdown and Control Cell Lines Genetic_Tool->Generate_Cells Treat_Cells Treat Cells with Rediocide A and Vehicle Control Generate_Cells->Treat_Cells Assay Perform Phenotypic and Biochemical Assays Treat_Cells->Assay Analyze Analyze Data: Compare effects in modified vs. wild-type cells Assay->Analyze Conclusion Conclusion: Target Validated if Effect is Abolished or Reduced Analyze->Conclusion

Caption: Workflow for genetic validation of a drug target.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of PRKCA and CD155
  • gRNA Design and Cloning: Design two to three single guide RNAs (sgRNAs) targeting early exons of the PRKCA or CD155 gene using a publicly available tool (e.g., CHOPCHOP). Synthesize and clone the sgRNAs into a Cas9 expression vector (e.g., lentiCRISPRv2).

  • Lentivirus Production: Co-transfect HEK293T cells with the Cas9/sgRNA plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent. Harvest the virus-containing supernatant after 48-72 hours.

  • Transduction of Target Cells: Transduce the target cancer cell line (e.g., A549 or H1299) with the lentiviral particles at a low multiplicity of infection (MOI) to ensure single-copy integration.

  • Selection and Clonal Isolation: Select transduced cells with an appropriate antibiotic (e.g., puromycin). Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Validation of Knockout: Expand clonal populations and validate the knockout of the target gene by Sanger sequencing of the genomic locus, Western blotting for protein expression, and quantitative PCR (qPCR) for mRNA levels.

Protocol 2: siRNA-Mediated Knockdown of PRKCA and CD155
  • siRNA Selection: Obtain at least two independent, pre-validated siRNAs targeting PRKCA or CD155 and a non-targeting control siRNA.

  • Transfection: On day 1, seed the target cells in 6-well plates to be 30-50% confluent at the time of transfection. On day 2, transfect the cells with 20-50 nM of siRNA using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol.

  • Target Gene Silencing Confirmation: At 48-72 hours post-transfection, harvest a subset of cells to confirm target gene knockdown by qPCR and/or Western blotting.

  • Drug Treatment and Phenotypic Assay: At 24 hours post-transfection, re-plate the cells for the desired downstream assay. At 48 hours post-transfection, treat the cells with Rediocide A or a vehicle control for the desired duration before performing the phenotypic or biochemical assay.

Protocol 3: NK Cell-Mediated Cytotoxicity Assay
  • Target Cell Preparation: Prepare the target cancer cells (e.g., H1299 wild-type and CD155 knockout) by seeding them in a 96-well plate. Treat the cells with Rediocide A or vehicle for 24 hours.

  • NK Cell Co-culture: Isolate primary human NK cells from healthy donor peripheral blood mononuclear cells (PBMCs) using a negative selection kit. Add the NK cells to the target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

  • Cytotoxicity Measurement: Co-culture the cells for 4 hours. Measure target cell lysis using a lactate (B86563) dehydrogenase (LDH) release assay or a calcein-AM release assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of specific lysis for each condition, normalizing to spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).

Conclusion

The genetic approaches outlined in this guide provide a robust framework for validating the targets of Rediocide A. By demonstrating a loss of the compound's effect in cells where PKC or CD155 has been genetically silenced, researchers can build a strong case for a direct on-target mechanism. This validation is a critical step in the preclinical development of Rediocide A as a potential therapeutic agent. The comparative data and detailed protocols serve as a valuable resource for scientists engaged in drug discovery and target validation.

References

Comparative Analysis of Rediocide A and Alternative Small Molecules on Natural Killer Cell-Mediated Anti-Tumor Immunity

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development and Immuno-Oncology

Objective Assessment of Biological Reproducibility and Efficacy

The reproducibility of a compound's biological effects is a cornerstone of preclinical and clinical development. This guide provides a comparative analysis of the reported biological effects of Rediocide A, a potential immune checkpoint inhibitor, with other small molecules known to modulate Natural Killer (NK) cell activity. While direct, peer-reviewed studies on the reproducibility of Rediocide A's effects are not currently available, this guide aims to provide a framework for such investigations by presenting available quantitative data and detailed experimental protocols. The inherent variability in biological systems underscores the importance of robust and well-documented experimental design to ensure the reliability of findings.

Quantitative Data Summary

The following tables summarize the reported quantitative effects of Rediocide A and selected alternative compounds on key markers of NK cell-mediated anti-tumor activity. It is important to note that these data are derived from different studies and experimental systems; therefore, direct comparisons should be made with caution.

Table 1: Effect of Rediocide A on NK Cell-Mediated Cytotoxicity and Immune Marker Expression

CompoundCell LineConcentrationOutcomeFold Change / % Change
Rediocide AA549100 nMIncreased NK cell-mediated lysis3.58-fold
H1299100 nMIncreased NK cell-mediated lysis1.26-fold
A549100 nMIncreased Granzyme B level48.01%
H1299100 nMIncreased Granzyme B level53.26%
A549100 nMIncreased IFN-γ level3.23-fold
H1299100 nMIncreased IFN-γ level6.77-fold
A549Not SpecifiedDown-regulated CD155 expression14.41%
H1299Not SpecifiedDown-regulated CD155 expression11.66%

Table 2: Comparative Effects of Alternative Small Molecules on NK Cell Activity

CompoundMechanism of ActionCell Line(s)ConcentrationOutcomeReported Effect
Rocaglamide Autophagy InhibitorNSCLC cells12.5, 25 nMIncreased NK cell infiltrationSignificant increase
CHIR99021 GSK3β InhibitorK5625 µMIncreased NK cell cytotoxicitySignificantly higher than control[1][2]
NK cells5 µMIncreased Granzyme B levelsMarkedly higher than control[1][3]
Acetate PI3K/AKT Pathway InhibitorHCT11650 mMDecreased CD155 mRNA expression~50% reduction[4]
HCT116 co-cultured with CD8+ T cells50 mMIncreased Granzyme B, Perforin, IFN-γSignificant increase[5]
RepSox TGFβR-1 InhibitorCancer cellsNot SpecifiedEnhanced NK cell cytotoxicityEfficient enhancement

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

RediocideA_Pathway cluster_tumor_cell Tumor Cell cluster_nk_cell NK Cell CD155 CD155 TIGIT TIGIT CD155->TIGIT Inhibitory Signal RediocideA Rediocide A RediocideA->CD155 NK_Activation NK Cell Activation TIGIT->NK_Activation GranzymeB_IFNg Granzyme B, IFN-γ Release NK_Activation->GranzymeB_IFNg GranzymeB_IFNg->CD155 Tumor Cell Lysis

Caption: Signaling pathway of Rediocide A in enhancing NK cell-mediated tumor immunity.

Experimental_Workflow cluster_assays Biological Assays start Start: Co-culture of NK cells and Tumor cells treatment Treatment with Rediocide A or Alternative Compound start->treatment incubation 24-hour Incubation treatment->incubation cytotoxicity NK Cell-Mediated Cytotoxicity Assay incubation->cytotoxicity flow_cytometry Flow Cytometry for CD155 Expression incubation->flow_cytometry elisa ELISA for Granzyme B and IFN-γ incubation->elisa data_analysis Data Analysis and Comparison cytotoxicity->data_analysis flow_cytometry->data_analysis elisa->data_analysis end End: Evaluate Reproducibility and Efficacy data_analysis->end

Caption: General experimental workflow for assessing the biological effects of test compounds.

Detailed Experimental Protocols

To facilitate the replication and validation of the reported findings, detailed protocols for the key experiments are provided below. These are generalized protocols based on standard laboratory practices and should be optimized for specific experimental conditions.

NK Cell-Mediated Cytotoxicity Assay

This assay measures the ability of NK cells (effector cells) to lyse tumor cells (target cells).

  • Materials:

    • NK cells (e.g., primary human NK cells, NK-92 cell line)

    • Tumor cell lines (e.g., A549, H1299)

    • Complete RPMI-1640 medium

    • Fetal Bovine Serum (FBS)

    • Calcein-AM or other suitable viability dye

    • 96-well U-bottom plates

    • Test compounds (Rediocide A and alternatives)

  • Protocol:

    • Target Cell Preparation:

      • Culture tumor cells to 70-80% confluency.

      • Harvest cells and wash with PBS.

      • Label target cells with Calcein-AM according to the manufacturer's instructions.

      • Wash labeled cells twice with complete medium to remove excess dye.

      • Resuspend cells to a concentration of 1 x 10^5 cells/mL.

    • Effector Cell Preparation:

      • Prepare NK cells at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1).

    • Co-culture:

      • Plate 100 µL of labeled target cells into each well of a 96-well plate.

      • Add 50 µL of the test compound at the desired concentration.

      • Add 50 µL of NK cells at the appropriate E:T ratio.

      • Include control wells: target cells only (spontaneous release) and target cells with lysis buffer (maximum release).

    • Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

    • Data Acquisition:

      • Centrifuge the plate at 250 x g for 5 minutes.

      • Transfer 100 µL of supernatant to a new 96-well plate.

      • Measure the fluorescence of the supernatant using a plate reader (for Calcein-AM).

    • Calculation:

      • Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.

Flow Cytometry for CD155 Expression

This protocol details the measurement of CD155 protein expression on the surface of tumor cells.

  • Materials:

    • Tumor cells treated with test compounds

    • Phosphate-Buffered Saline (PBS)

    • FACS buffer (PBS with 1% BSA)

    • Anti-human CD155 antibody (conjugated to a fluorophore, e.g., PE or APC)

    • Isotype control antibody

    • Flow cytometer

  • Protocol:

    • Cell Preparation:

      • Harvest treated and untreated tumor cells.

      • Wash cells twice with cold PBS.

      • Resuspend cells in FACS buffer to a concentration of 1 x 10^6 cells/mL.

    • Antibody Staining:

      • Aliquot 100 µL of cell suspension into FACS tubes.

      • Add the anti-CD155 antibody or isotype control at the manufacturer's recommended concentration.

      • Incubate for 30 minutes at 4°C in the dark.

    • Washing:

      • Wash cells twice with 2 mL of FACS buffer.

      • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

    • Data Acquisition:

      • Acquire data on a flow cytometer.

      • Analyze the median fluorescence intensity (MFI) of CD155 expression.

ELISA for Granzyme B and IFN-γ

This protocol is for quantifying the concentration of Granzyme B and IFN-γ released into the supernatant of NK cell and tumor cell co-cultures.

  • Materials:

    • Supernatant from co-culture experiments

    • Human Granzyme B and IFN-γ ELISA kits

    • 96-well ELISA plates

    • Plate reader

  • Protocol:

    • Sample Collection:

      • After the co-culture incubation, centrifuge the plates at 300 x g for 10 minutes.

      • Carefully collect the supernatant without disturbing the cell pellet.

      • Store supernatant at -80°C until use.

    • ELISA Procedure:

      • Perform the ELISA according to the manufacturer's instructions provided with the kit. This typically involves:

        • Coating the plate with capture antibody.

        • Blocking non-specific binding sites.

        • Adding standards and samples.

        • Adding detection antibody.

        • Adding substrate and stopping the reaction.

    • Data Acquisition:

      • Read the absorbance at the appropriate wavelength using a plate reader.

    • Calculation:

      • Generate a standard curve using the provided standards.

      • Calculate the concentration of Granzyme B and IFN-γ in the samples based on the standard curve.

Conclusion and Future Directions

The data presented in this guide suggest that Rediocide A is a promising small molecule for enhancing NK cell-mediated anti-tumor immunity through the down-regulation of the immune checkpoint molecule CD155. However, the lack of dedicated reproducibility studies highlights a critical gap in its preclinical evaluation. To build a robust case for further development, it is imperative that future research focuses on independently replicating the reported findings using the standardized protocols outlined herein.

Furthermore, comparative studies with alternative compounds, such as Rocaglamide and GSK3β inhibitors, will be crucial in contextualizing the potency and potential therapeutic window of Rediocide A. By adhering to rigorous and transparent experimental practices, the scientific community can collectively enhance the reliability of preclinical data and accelerate the translation of promising compounds into effective cancer therapies.

References

Comparative Cytotoxicity of Rediocide-A on Mammalian Cells: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The available scientific literature primarily refers to "Rediocide-A." This guide is based on the data available for Rediocide-A and assumes "Rediocide C" is a related compound or a typographical error.

This guide provides a comparative analysis of the cytotoxic effects of Rediocide-A on mammalian cancer cell lines, with a focus on non-small cell lung cancer (NSCLC). The data presented is derived from published experimental findings and is intended for researchers, scientists, and professionals in drug development.

Introduction

Rediocide-A is a natural product that has demonstrated potential as an immunotherapeutic agent against cancer.[1][2] Unlike traditional chemotherapeutic drugs that directly target and kill cancer cells, Rediocide-A appears to exert its cytotoxic effects by modulating the immune system to enhance the destruction of tumor cells.[1][2][3] This guide compares the cytotoxic efficacy of Rediocide-A with standard chemotherapeutic agents, details the experimental protocols used for its evaluation, and illustrates its proposed mechanism of action.

Data Presentation: Comparative Cytotoxicity

The cytotoxic effects of Rediocide-A have been evaluated on the human non-small cell lung cancer cell lines A549 and H1299. The primary mechanism of its cytotoxicity is the enhancement of Natural Killer (NK) cell-mediated lysis of these cancer cells.

Table 1: Enhancement of NK Cell-Mediated Lysis by Rediocide-A

Cell LineTreatment% Lysis (Vehicle Control)% Lysis (100 nM Rediocide-A)Fold Increase in Lysis
A54924 hours21.86%78.27%3.58
H129924 hours59.18%74.78%1.26

Data sourced from published studies on Rediocide-A.[1][2][3]

Table 2: Effect of Rediocide-A on Immune Effector Molecules

Cell LineParameter% Increase (100 nM Rediocide-A)
A549Granzyme B Level48.01%
H1299Granzyme B Level53.26%
A549IFN-γ Level223% (3.23-fold)
H1299IFN-γ Level577% (6.77-fold)

Data reflects the increase in key cytotoxic and signaling molecules upon treatment with Rediocide-A.[1][2][3]

For a comparative perspective, the following table presents the 50% inhibitory concentration (IC50) values for two standard chemotherapeutic drugs, Doxorubicin (B1662922) and Cisplatin, on the same cell lines. It is important to note that the mechanism of cytotoxicity is different; Rediocide-A enhances immune-mediated killing, while Doxorubicin and Cisplatin are directly cytotoxic.

Table 3: Comparative IC50 Values of Standard Chemotherapeutics

Cell LineDrugIC50 (24h)IC50 (48h)IC50 (72h)
A549 Doxorubicin86.34 nM[4]17.83 nM[4]8.64 nM[4]
Cisplatin~10.91 µM[5]~7.49 µM[5]6.59 µM[6]
H1299 Doxorubicin93.86 nM[4]43.28 nM[4]37.12 nM[4]
Cisplatin~27 µM[7]--

IC50 values are compiled from various sources and can vary based on experimental conditions.

Mechanism of Action

Rediocide-A functions as an immune checkpoint inhibitor. Its primary mechanism involves the downregulation of the CD155 (also known as Poliovirus Receptor, PVR) on tumor cells.[1][2] CD155 interacts with the TIGIT receptor on NK cells and T cells, which transmits an inhibitory signal, suppressing their anti-tumor activity.[1][8][9] By reducing CD155 expression, Rediocide-A blocks this inhibitory signal, thereby "releasing the brakes" on the immune system and allowing NK cells to more effectively recognize and kill cancer cells.[1][2] This leads to increased degranulation of NK cells and the release of cytotoxic molecules like Granzyme B and pro-inflammatory cytokines such as IFN-γ.[1][3]

G cluster_tumor Tumor Cell cluster_nk NK Cell Rediocide_A Rediocide-A CD155 CD155 (PVR) Rediocide_A->CD155 Downregulates TIGIT TIGIT Receptor Rediocide_A->TIGIT Prevents Binding CD155->TIGIT Binds to Inhibitory_Signal Inhibitory Signal TIGIT->Inhibitory_Signal Transmits NK_Activation NK Cell Activation Inhibitory_Signal->NK_Activation Blocks Granzyme_B Granzyme B Release NK_Activation->Granzyme_B IFN_gamma IFN-γ Release NK_Activation->IFN_gamma

Proposed mechanism of Rediocide-A action.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. Cell Lines and Culture

  • Cell Lines: A549 (human lung carcinoma) and H1299 (human non-small cell lung carcinoma) cells were used as target cells. NK (Natural Killer) cells were used as effector cells.

  • Culture Conditions: Cells were cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assays Two primary methods were used to assess NK cell-mediated cytotoxicity:

  • Biophotonic Cytotoxicity Assay:

    • Target cells (A549 and H1299) were engineered to express luciferase (e.g., A549-Luc).

    • Effector (NK) cells and target cells were co-cultured at various effector-to-target (E:T) ratios in a 96-well plate.

    • Cells were treated with Rediocide-A (e.g., 10 or 100 nM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24 hours).[1]

    • After incubation, a luciferin (B1168401) substrate was added to the wells.

    • The bioluminescent signal, which is proportional to the number of viable target cells, was measured using a luminometer.

    • The percentage of specific lysis was calculated using the formula: (1 - (Luminescence of co-culture / Luminescence of target cells alone)) * 100.

  • Impedance-Based Cytotoxicity Assay:

    • Target cells were seeded in specialized 96-well E-plates containing microelectrodes.

    • Cell attachment and proliferation were monitored in real-time by measuring electrical impedance, which is reported as a Cell Index (CI).

    • Once a stable CI was reached, effector cells and Rediocide-A or vehicle control were added.

    • The change in impedance was monitored continuously. A decrease in impedance correlates with target cell death.

    • The percentage of cytotoxicity was calculated based on the change in the Cell Index over time.

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Measurement cluster_readout Data Analysis start Co-culture NK cells and target cells (A549 or H1299) treatment Treat with Rediocide-A (10 or 100 nM) or Vehicle Control start->treatment incubation Incubate for 24h treatment->incubation biophotonic Biophotonic Assay (Luciferase-expressing cells) incubation->biophotonic impedance Impedance Assay (E-Plates) incubation->impedance lysis_calc Calculate % Lysis biophotonic->lysis_calc impedance->lysis_calc

General workflow for cytotoxicity assays.

3. Granzyme B and IFN-γ Quantification (ELISA)

  • Sample Collection: Supernatants from the co-cultures of NK cells and tumor cells (treated with Rediocide-A or vehicle) were collected after the incubation period.

  • ELISA Protocol:

    • A 96-well plate was coated with a capture antibody specific for human Granzyme B or IFN-γ and incubated overnight.

    • The plate was washed and blocked to prevent non-specific binding.

    • Collected supernatants and standards were added to the wells and incubated.[10]

    • After washing, a biotinylated detection antibody was added, followed by incubation.

    • Streptavidin-HRP conjugate was added, and the plate was incubated again.[11]

    • A substrate solution (e.g., TMB) was added, and the color development was stopped with a stop solution.[10]

    • The absorbance was read at 450 nm using a microplate reader.

    • The concentration of Granzyme B or IFN-γ in the samples was determined by comparison to the standard curve.

Conclusion

Rediocide-A demonstrates significant, albeit indirect, cytotoxic activity against non-small cell lung cancer cell lines by enhancing the tumor-killing capacity of NK cells. Its mechanism of action as an immune checkpoint inhibitor, targeting the TIGIT/CD155 pathway, distinguishes it from traditional cytotoxic chemotherapies. While direct comparison of IC50 values is not appropriate due to the different mechanisms, the data indicates that Rediocide-A can substantially increase the elimination of cancer cells that might otherwise be resistant to immune attack. Further research, including in vivo studies and investigations into potential synergistic effects with other anticancer agents, is warranted to fully elucidate the therapeutic potential of Rediocide-A.

References

Statistical Validation of Rediocide C's In Vitro Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches for "Rediocide C" yielded limited specific results. However, substantial data was found for two structurally related natural compounds: Rediocide A and Nicolaioidesin C . This guide will present the available in vitro efficacy data for both compounds, which may be what was intended by the query "this compound".

This guide provides a comparative analysis of the in vitro efficacy of Rediocide A and Nicolaioidesin C against various cancer cell lines, alongside other natural compounds and standard chemotherapeutic agents. The data is intended for researchers, scientists, and drug development professionals to objectively assess the potential of these compounds.

I. Comparative Efficacy of Rediocide A and Alternatives in Non-Small Cell Lung Cancer (NSCLC)

The following tables summarize the in vitro cytotoxic effects of Rediocide A, other natural compounds (Curcumin and Resveratrol), and the chemotherapeutic drug Cisplatin on the human NSCLC cell lines A549 and H1299.

Table 1: In Vitro Efficacy Against A549 Human NSCLC Cell Line

CompoundConcentrationIncubation TimeEffectReference
Rediocide A 10 nM & 100 nM24 hIncreased NK cell-mediated lysis by 3.58-fold (from 21.86% to 78.27%)[1][2]
100 nM24 hIncreased Granzyme B level by 48.01%[1][2]
100 nM24 hIncreased IFN-γ level by 3.23-fold[1][2]
Curcumin44.37 µM (IC50)Not Specified50% inhibition of cell viability[3]
Resveratrol10-500 µM24 h & 48 hDose- and time-dependent reduction in cell viability[4]
Cisplatin2.5-12.5 µM48 hDose-dependent reduction in cell viability[5]

Table 2: In Vitro Efficacy Against H1299 Human NSCLC Cell Line

CompoundConcentrationIncubation TimeEffectReference
Rediocide A 10 nM & 100 nM24 hIncreased NK cell-mediated lysis by 1.26-fold (from 59.18% to 74.78%)[1][2]
100 nM24 hIncreased Granzyme B level by 53.26%[1][2]
100 nM24 hIncreased IFN-γ level by 6.77-fold[1][2]
Curcumin66.25 µM (IC50)Not Specified50% inhibition of cell viability[3]
Resveratrol10-500 µM24 h & 48 hDose- and time-dependent reduction in cell viability[4]
Cisplatin~49 ± 8 μM (IC50)Not Specified50% inhibition of cell viability[6]

II. Comparative Efficacy of Nicolaioidesin C and Alternatives in Pancreatic Cancer

The following tables summarize the in vitro cytotoxic effects of Nicolaioidesin C and the chemotherapeutic drug Gemcitabine on the human pancreatic cancer cell lines MIA PaCa-2 and PANC-1.

Table 3: In Vitro Efficacy Against MIA PaCa-2 Human Pancreatic Cancer Cell Line

CompoundConcentrationIncubation TimeEffectReference
Nicolaioidesin C Not SpecifiedNot SpecifiedInhibited cell migration and colony formation[7][8]
Gemcitabine25.00±0.47 nM (IC50)72 h50% inhibition of cell viability[9]

Table 4: In Vitro Efficacy Against PANC-1 Human Pancreatic Cancer Cell Line

CompoundConcentrationIncubation TimeEffectReference
Nicolaioidesin C 0.84 µM (PC50)Not Specified50% preferential cytotoxicity in nutrient-deprived medium[10]
GemcitabineNot Specified48 hDose-dependent inhibition of cell viability[11]

III. Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of Rediocide A are provided below.

Cell Culture and Reagents
  • Cell Lines: Human non-small cell lung cancer cell lines A549 and H1299 were used.

  • Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • Rediocide A: Rediocide A was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution and then diluted to the desired concentrations (10 and 100 nM) in the culture medium. The final DMSO concentration was kept below 0.1%.

NK Cell-Mediated Cytotoxicity Assay
  • Effector Cells: Natural Killer (NK) cells were isolated from peripheral blood mononuclear cells (PBMCs).

  • Target Cells: A549 and H1299 cells were used as target cells.

  • Co-culture: NK cells were co-cultured with the target cancer cells at an effector-to-target (E:T) ratio of 10:1.

  • Treatment: The co-cultured cells were treated with 10 or 100 nM of Rediocide A or vehicle control (0.1% DMSO) for 24 hours.

  • Detection Methods:

    • Biophotonic Cytotoxicity Assay: Target cells expressing luciferase were used. The luminescence, which is proportional to the number of viable cells, was measured after adding luciferin. The percentage of lysis was calculated.

    • Impedance Assay: The detachment of adherent target cells upon lysis by NK cells was measured in real-time as a change in electrical impedance.

Flow Cytometry for Granzyme B and CD155
  • Intracellular Staining for Granzyme B: After co-culture and treatment, cells were harvested and stained for surface markers. Subsequently, the cells were fixed, permeabilized, and stained with a fluorescently labeled antibody against Granzyme B.

  • Surface Staining for CD155: A549 and H1299 cells were treated with Rediocide A for 24 hours, harvested, and then stained with a fluorescently labeled antibody against CD155.

  • Analysis: The fluorescence intensity was measured using a flow cytometer to quantify the levels of Granzyme B and the expression of CD155.

Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-γ
  • Sample Collection: The supernatant from the co-culture of NK cells and cancer cells was collected after the 24-hour treatment period.

  • Assay: The concentration of Interferon-gamma (IFN-γ) in the supernatant was quantified using a commercial ELISA kit according to the manufacturer's instructions.

IV. Visualizations

Experimental Workflow

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays In Vitro Assays (24h) cluster_endpoints Measured Endpoints A549 A549 Cells Co_culture Co-culture (E:T ratio 10:1) A549->Co_culture H1299 H1299 Cells H1299->Co_culture NK_cells NK Cells NK_cells->Co_culture Rediocide_A Rediocide A (10 & 100 nM) Rediocide_A->Co_culture Cytotoxicity Cytotoxicity Assay (Biophotonic & Impedance) Co_culture->Cytotoxicity Flow_Cytometry Flow Cytometry Co_culture->Flow_Cytometry ELISA ELISA Co_culture->ELISA Lysis NK Cell-Mediated Lysis Cytotoxicity->Lysis Granzyme_B Granzyme B Levels Flow_Cytometry->Granzyme_B CD155 CD155 Expression Flow_Cytometry->CD155 IFN_gamma IFN-γ Production ELISA->IFN_gamma signaling_pathway cluster_interaction Tumor-NK Cell Interaction Rediocide_A Rediocide A Tumor_Cell Tumor Cell (A549, H1299) Rediocide_A->Tumor_Cell CD155 CD155 (PVR) Tumor_Cell->CD155 downregulates TIGIT TIGIT CD155->TIGIT binds NK_Cell NK Cell TIGIT->NK_Cell on Inhibitory_Signal Inhibitory Signal TIGIT->Inhibitory_Signal transduces NK_Activation NK Cell Activation Inhibitory_Signal->NK_Activation inhibits Cytotoxicity Enhanced Cytotoxicity (Granzyme B, IFN-γ release) NK_Activation->Cytotoxicity

References

Safety Operating Guide

Proper Disposal of Rediocide C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and scientific research, the proper management of chemical waste is a cornerstone of laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of a research chemical like Rediocide C, particularly when a specific SDS is not immediately accessible.

Core Principles for Research Chemical Disposal

When dealing with a novel or uncharacterized compound, the precautionary principle must be applied. Assume the substance is hazardous unless confirmed otherwise by a reliable source. Disposal procedures for such chemicals, often cytotoxic or reactive, require specialized handling to ensure the safety of personnel and the environment.

Quantitative Data: Key Hazard Considerations for Uncharacterized Compounds

Without an SDS, researchers must consider several potential hazards. The following table summarizes critical factors based on general knowledge of complex organic molecules used in research, such as diterpenoids which have shown cytotoxic properties.[3]

Hazard CharacteristicConsideration for DisposalRecommended Action
Cytotoxicity Many novel biological compounds are cytotoxic. Waste must be handled to prevent any potential exposure to personnel or the environment.Assume the compound is cytotoxic. All contaminated materials must be segregated into clearly marked, leak-proof cytotoxic waste containers.[4]
Reactivity The reactivity profile is unknown. It could potentially react with other substances, leading to the release of hazardous gases, fire, or explosions.Do not mix with other chemical waste streams.[4] Store away from incompatible materials as a general precaution.
Toxicity The acute and chronic toxicity are likely not fully characterized.Handle all waste in accordance with local, state, and federal regulations for toxic materials.[4] Treat as a toxic substance.
Physical State Waste may be solid (e.g., contaminated PPE, vials) or liquid (e.g., unused solutions, solvents).Collect solid and liquid wastes in separate, appropriate, and clearly labeled containers.[4]

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol details the methodology for the safe collection and disposal of waste generated from research activities involving this compound or other uncharacterized chemicals.

1. Personal Protective Equipment (PPE):

  • Before handling this compound, wear appropriate PPE. This includes a laboratory coat, safety goggles, and chemical-resistant gloves.[5] For potentially cytotoxic compounds, double-gloving is recommended.

2. Waste Collection and Segregation:

  • Solid Waste: All solid materials contaminated with this compound (e.g., gloves, absorbent pads, empty vials, contaminated labware) must be placed in a designated, leak-proof, puncture-resistant container.[4]

    • This container must be clearly labeled as "Hazardous Waste - Cytotoxic" and include the chemical name "this compound".[4]

  • Liquid Waste: Unused solutions of this compound or contaminated solvents must be collected in a dedicated, leak-proof, and chemically compatible container.

    • The container must be sealed and clearly labeled as "Hazardous Waste - Cytotoxic" with the full chemical name and approximate concentrations. Do not mix with other solvent waste streams.[4][6]

  • Empty Containers: The original container of this compound, even if empty, should be disposed of as hazardous waste unless it has been triple-rinsed. The rinsate from the first rinse must be collected and disposed of as liquid hazardous waste.[7][8]

3. Storage:

  • Store the sealed waste containers in a secure, designated hazardous waste accumulation area with adequate ventilation, away from general laboratory traffic.[4]

  • Ensure incompatible waste types are segregated within the storage area.[7]

4. Disposal Request and Pick-up:

  • Do not dispose of this compound down the drain or in the regular trash.[4][7] Evaporation is not an acceptable method of disposal.[7]

  • Once a waste container is nearly full (typically 75-90% capacity), request a waste pick-up from your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][9]

Mandatory Visualization: Disposal Workflow for Uncharacterized Chemicals

The following diagram illustrates the decision-making process for the proper disposal of a potentially hazardous research chemical like this compound.

start Start: Research Chemical Waste Generated sds_check Is Manufacturer SDS Available? start->sds_check follow_sds Follow Specific Disposal Instructions on SDS sds_check->follow_sds Yes precaution Apply Precautionary Principle: Treat as Hazardous/Cytotoxic sds_check->precaution No end End: Safe & Compliant Disposal follow_sds->end segregate Segregate Solid & Liquid Waste (Do Not Mix Streams) precaution->segregate container Use Designated, Leak-Proof Cytotoxic Waste Containers segregate->container labeling Label Clearly: 'Hazardous Waste - Cytotoxic' + Chemical Name & Date container->labeling storage Store in Secure, Designated Hazardous Waste Area labeling->storage pickup Request Pickup from Institutional EHS or Licensed Contractor storage->pickup pickup->end

References

Essential Safety and Logistical Information for Handling Rediocide C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE) required for handling Rediocide C, along with operational and disposal plans. This compound is a diterpenoid compound isolated from the herb Trigonostemon reidioides (Kurz) Craib and is also classified as a pyrethroid pesticide.[1][][3] It is typically supplied as a powder.[4]

Note: A specific Safety Data Sheet (SDS) for this compound (CAS No. 677277-98-4) was not publicly available at the time of this writing. The following recommendations are based on the general safety protocols for handling pyrethroid pesticides and powdered chemical compounds in a laboratory setting. It is imperative to consult the specific SDS for this compound, when available, for comprehensive safety information.

Personal Protective Equipment (PPE) Recommendations

A risk assessment should always be conducted prior to handling any chemical. Based on the known properties of this compound as a pyrethroid pesticide and a diterpenoid, the following PPE is recommended to minimize exposure.

Body Part Recommended PPE Rationale and Specifications
Hands Double-gloving with nitrile glovesPyrethroids can be absorbed through the skin. Double-gloving provides an extra layer of protection. Nitrile gloves are recommended for their chemical resistance. Ensure gloves are regularly inspected for tears or punctures and are changed frequently.
Eyes Safety glasses with side shields or chemical splash gogglesProtects eyes from dust particles and potential splashes of solutions containing this compound.
Respiratory NIOSH-approved N95 or higher-rated respiratorAs this compound is a powder, there is a risk of inhalation. A respirator will protect against airborne particles. The specific type of respirator and cartridge should be determined by a risk assessment, considering the quantity and manner of use.
Body Laboratory coat or chemical-resistant gownA standard lab coat may be sufficient for handling small quantities. For larger quantities or when there is a risk of significant contamination, a chemical-resistant gown is recommended.
Feet Closed-toe shoesStandard laboratory practice to protect feet from spills.
Operational Plan for Handling this compound

Adherence to a strict operational plan is crucial for minimizing the risk of exposure and contamination.

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated enclosure, especially when working with the powder form.

    • Ensure all necessary PPE is readily available and in good condition.

    • Have a spill kit readily accessible. The kit should contain absorbent materials suitable for chemical powders.

  • Handling:

    • When weighing the powdered form of this compound, do so in a ventilated enclosure to prevent the dispersal of dust.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Use dedicated spatulas and weighing boats.

    • If creating a solution, add the powder to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly clean the work area after handling is complete.

    • Decontaminate all equipment used.

    • Remove and dispose of PPE in the designated waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Chemical Waste:

    • Unused this compound powder and any solutions should be disposed of as hazardous chemical waste.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Do not pour this compound solutions down the drain.

  • Contaminated Materials:

    • All disposable items that have come into contact with this compound, such as gloves, weighing boats, and paper towels, should be collected in a designated, sealed hazardous waste container.

    • Reusable glassware and equipment should be decontaminated before being returned to general use.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the procedural steps for the safe handling and disposal of this compound in a laboratory setting.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather Required PPE prep_area->gather_ppe weigh Weigh Powder in Ventilated Enclosure prep_area->weigh Proceed to Handling spill_kit Ensure Spill Kit is Accessible gather_ppe->spill_kit dissolve Prepare Solution (if applicable) weigh->dissolve experiment Perform Experimental Procedure dissolve->experiment clean_area Clean and Decontaminate Work Area experiment->clean_area Complete Experiment dispose_ppe Dispose of Contaminated PPE clean_area->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands collect_materials Collect Contaminated Materials dispose_ppe->collect_materials collect_waste Collect Chemical Waste (Powder and Solutions) dispose_waste Dispose as Hazardous Waste (Follow Regulations) collect_waste->dispose_waste collect_materials->dispose_waste

Caption: Procedural workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.